molecular formula C8H5N3 B1312013 1H-indazole-5-carbonitrile CAS No. 74626-47-4

1H-indazole-5-carbonitrile

Cat. No.: B1312013
CAS No.: 74626-47-4
M. Wt: 143.15 g/mol
InChI Key: YGBYVNQFNMXDJM-UHFFFAOYSA-N
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Description

1H-indazole-5-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYVNQFNMXDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456071
Record name 1H-indazole-5-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74626-47-4
Record name 1H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indazole-5-carbonitrile: Properties, Structure, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-carbonitrile is a versatile heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research.[1] Its core indazole structure, a bicyclic system composed of a benzene ring fused to a pyrazole ring, serves as a privileged scaffold in medicinal chemistry.[2][3] The presence of the carbonitrile group at the 5-position enhances its utility as a chemical building block, allowing for a variety of synthetic transformations. This guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Structural Elucidation

The unique biological activities of this compound stem from its distinct chemical and physical properties.[1] A summary of its key physicochemical data is presented below.

PropertyValueSource
Molecular Formula C₈H₅N₃[1][4]
Molecular Weight 143.15 g/mol [1][5]
Appearance Off-white to light red solid[1]
Melting Point ~130-135 °C[4]
Boiling Point (Predicted) 370.3 ± 15.0 °C[4][5]
Density (Predicted) 1.33 - 1.34 g/cm³[4][5]
Flash Point 126.669 °C[4][5]
Solubility Soluble in most organic solvents (e.g., ethanol, DMSO, chloroform)[4]
pKa (Predicted) 12.19 ± 0.40[4]
CAS Number 74626-47-4[1]
Structural Confirmation: The Role of Spectroscopy

While specific, publicly available spectral data for this compound is limited, its structure can be confidently elucidated using standard spectroscopic techniques. Computational methods, such as Density Functional Theory (DFT), can also be employed to predict spectroscopic data and provide insights into the molecule's electronic properties.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic ring system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonitrile group.

    • ¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the eight carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[7]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the modification of a pre-existing indazole core.[4] Indazoles, as heteroaromatic compounds, readily undergo electrophilic substitution reactions such as halogenation, nitration, and acylation.[8] The presence of the imino hydrogen makes alkylation and acylation reactions particularly facile.[8]

A general synthetic approach starts with an indazole compound, which is then subjected to reactions to introduce the carbonitrile group at the 5-position.[4]

Illustrative Synthetic Protocol (Conceptual)

The following is a conceptual step-by-step methodology for the synthesis of this compound, based on common organic synthesis principles.

  • Starting Material: Begin with a suitable substituted indazole precursor.

  • Introduction of a Leaving Group: Activate the 5-position of the indazole ring by introducing a good leaving group, such as a halogen (e.g., bromine), through an electrophilic halogenation reaction.

  • Cyanation Reaction: Displace the leaving group with a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a nucleophilic aromatic substitution reaction (e.g., a Rosenmund-von Braun reaction).

  • Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow Start Start: Substituted Indazole Step1 Step 1: Halogenation (e.g., with NBS) Start->Step1 Introduce Leaving Group Step2 Step 2: Cyanation (e.g., with CuCN) Step1->Step2 Displace Halogen Step3 Step 3: Work-up & Purification Step2->Step3 Isolate Product End End Product: This compound Step3->End

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] These include the antiemetic Granisetron, the anti-inflammatory drug Benzydamine, and several tyrosine kinase inhibitors used in cancer therapy such as Axitinib and Pazopanib.[9][11] this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of anti-cancer and anti-inflammatory agents.[1]

The indazole nucleus can act as a bioisostere for other aromatic systems like indole, offering a similar spatial arrangement while possessing a different electronic profile.[10] This substitution can lead to improved pharmacological properties, such as enhanced binding affinity to target proteins or a more favorable metabolic profile.[10]

Role as a Pharmacophore in Kinase Inhibition

Many indazole-containing compounds function as kinase inhibitors.[12] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The indazole moiety can form key hydrogen bonding interactions with the hinge region of the kinase active site, a crucial interaction for potent inhibition.

Kinase_Inhibition_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Pathway Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Simplified signaling pathway illustrating kinase inhibition by an indazole derivative.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][14]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its versatile chemical nature, stemming from the indazole core and the reactive carbonitrile group, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents. As research into indazole-based compounds continues, the importance of this compound as a key synthetic intermediate is likely to grow.

References

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  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

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Sources

A Technical Guide to the Research Applications of 1H-Indazole-5-carbonitrile: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 1H-indazole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2][3] Its thermodynamic stability, coupled with its capacity to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the N2 atom), makes it an ideal bioisostere for native structures like indole.[1][4] This unique electronic profile allows indazole-containing molecules to form critical interactions within the binding pockets of enzymes, particularly the hinge region of protein kinases.[4][5]

Within this important class of compounds, 1H-indazole-5-carbonitrile stands out as a particularly valuable starting material and synthetic intermediate. The nitrile group at the C-5 position is not merely a substituent; it is a versatile chemical handle that unlocks a vast potential for molecular diversification.[6][7] This guide provides an in-depth exploration of how this compound is leveraged in research, focusing on its pivotal role in the synthesis of targeted therapeutics and the systematic exploration of structure-activity relationships (SAR).

Core Application: A Versatile Precursor for Kinase Inhibitors

The primary and most impactful use of this compound in research is as a foundational building block for the synthesis of protein kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The indazole moiety itself is adept at forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[4][5]

The strategic placement of the carbonitrile at the 5-position provides a crucial vector for chemists to build out the molecule, exploring the solvent-exposed regions of the ATP-binding pocket. This exploration is fundamental to achieving both high potency and selectivity for the target kinase. The nitrile group is readily converted into other functional groups, such as amides, amines, and carboxylic acids, which are then used to attach larger, more complex side chains. This systematic modification is the essence of SAR studies aimed at optimizing drug candidates.[8]

Workflow: From Building Block to Potent Inhibitor

The journey from this compound to a final, highly active kinase inhibitor typically follows a multi-step synthetic sequence designed for diversification. The nitrile group serves as a key anchor point for introducing functionality that will ultimately dictate the compound's biological activity and pharmacokinetic profile.

G A This compound (Starting Material) B Step 1: Nitrile Transformation (e.g., Hydrolysis to Carboxylic Acid) A->B Reagents: H₂O, Acid/Base C 1H-Indazole-5-carboxylic Acid (Key Intermediate) B->C D Step 2: Amide Coupling (Introduction of Side Chain R) C->D Reagents: Amine (R-NH₂), Coupling Agents E 1H-Indazole-5-carboxamide Derivative (Diverse Library) D->E F Biological Screening & SAR Analysis (Identify Potent/Selective Hits) E->F Cellular & Enzymatic Assays G Lead Compound (Optimized Kinase Inhibitor) F->G Data-Driven Optimization G cluster_0 Kinase ATP Binding Pocket cluster_1 hinge Hinge Region (Backbone NH groups) pocket Hydrophobic Pocket solvent Solvent-Exposed Region indazole 1H-Indazole Core indazole->hinge H-Bond (Key Interaction) c5_linker C-5 Linker (-CONH-) indazole->c5_linker r_group R-Group (for selectivity/potency) c5_linker->r_group r_group->pocket van der Waals Interactions r_group->solvent

Sources

Introduction: The 1H-Indazole Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of the 1H-Indazole-5-carbonitrile Scaffold

The 1H-indazole, a bicyclic heterocyclic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern drug discovery.[1][2] Its prevalence in clinically approved drugs and late-stage clinical candidates stems from its unique physicochemical properties. The 1H-indazole tautomer is thermodynamically more stable than its 2H-indazole counterpart, making it the predominant form in physiological conditions.[1] This scaffold is often considered a "privileged structure" due to its ability to act as a bioisostere for endogenous structures like indole, presenting a hydrogen bond donor (at N1) and an additional nitrogen atom that can serve as a hydrogen bond acceptor.[3] This dual functionality allows it to form critical interactions with a wide array of biological targets, particularly the hinge region of protein kinases.[3][4]

The addition of a carbonitrile (-C≡N) group at the 5-position of the 1H-indazole ring creates the This compound scaffold. This functional group is of particular strategic importance; the nitrile moiety is a versatile synthetic handle, can participate in hydrogen bonding, and often enhances metabolic stability and cell permeability, making this specific scaffold a highly attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities associated with this core, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies for its evaluation.

Part 1: Anticancer Activity - The Forefront of Indazole Research

The most extensively documented biological activity of the this compound scaffold and its derivatives is in the field of oncology. These compounds have demonstrated potent activity against a multitude of cancer types by modulating key signaling pathways that govern cell proliferation, survival, and metastasis.

Mechanism of Action: Potent Kinase Inhibition

The indazole moiety is a quintessential "hinge-binder," adept at targeting the ATP-binding pocket of numerous protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies.[4] Indazole-based compounds, including those with the 5-carbonitrile feature, have been successfully developed as inhibitors of both tyrosine kinases and serine/threonine kinases.[4][5]

Several FDA-approved anticancer drugs, such as Axitinib (a VEGF/PDGF receptor inhibitor) and Pazopanib (a multi-kinase inhibitor), feature the indazole core, validating its therapeutic utility.[4][6] Derivatives of the 1H-indazole scaffold have shown inhibitory activity against a wide range of cancer-relevant kinases:

  • c-Kit, PDGFRβ, and FLT3: A multi-kinase inhibitor bearing the indazole scaffold demonstrated potent inhibition of these receptor tyrosine kinases, which are crucial drivers in various hematological malignancies and solid tumors.[1]

  • Epidermal Growth Factor Receptor (EGFR): Structure-based design has led to 1H-indazole analogues that act as irreversible and mutant-selective EGFR inhibitors, with significant activity against the L858R/T790M double mutant found in non-small cell lung cancer (NSCLC).[1]

  • Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole derivative Entrectinib is a potent ALK inhibitor with an IC50 value of 12 nM, used in the treatment of ALK-positive tumors.[1][6]

  • Extracellular Signal-Regulated Kinase (ERK1/2): Through structure-guided design, 1H-indazole amide derivatives have been identified as potent inhibitors of ERK1/2, key components of the MAPK signaling pathway, with IC50 values in the low nanomolar range against both the enzyme and cancer cell lines like HT29.[1][7]

  • Pim Kinases: The three Pim serine/threonine kinases are attractive targets in cancer therapy. 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent, pan-Pim inhibitors.[8]

  • Fibroblast Growth Factor Receptor (FGFR): 1H-indazole derivatives have been reported as potent inhibitors of FGFR, a receptor tyrosine kinase family whose dysregulation is implicated in various cancers.[5]

Drug_Discovery_Workflow A Scaffold Identification (this compound) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (e.g., Kinase Panel, Cell Viability) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Cycles F In Vitro ADMET (Metabolic Stability, Permeability) E->F G In Vivo Efficacy Models (e.g., Xenograft, Inflammation) F->G H Preclinical Candidate G->H

Caption: A typical workflow for drug discovery based on a privileged scaffold.

Protocol 1: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity. [9][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of a compound. [11][12]

  • Animal Acclimatization: Use adult Wistar rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its proven success as a core component of potent kinase inhibitors for cancer therapy is well-established. Furthermore, compelling evidence highlights its significant potential in developing novel anti-inflammatory and antimicrobial agents. The inherent "drug-like" properties of the scaffold, combined with the synthetic versatility of the 5-carbonitrile group, ensure its continued prominence in drug discovery programs.

Future research should focus on the rational design of derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects. Exploring novel therapeutic areas beyond oncology and inflammation, such as neurodegenerative diseases and viral infections, could uncover new applications. [2]The integration of computational modeling, structure-based drug design, and high-throughput screening will undoubtedly accelerate the journey of new this compound-based compounds from the laboratory to the clinic.

References

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Sources

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery - From Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a multitude of biologically active compounds across diverse therapeutic areas. This in-depth technical guide provides a comprehensive overview of the discovery and history of indazole-based compounds, explores the evolution of their synthetic methodologies, and delves into their significant applications in modern drug discovery, with a focus on their mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

A Historical Perspective: The Dawn of Indazole Chemistry

The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer . In 1883, Fischer first synthesized the indazole core, initially referring to it as "benzopyrazole," by heating ortho-hydrazine cinnamic acid.[2][3] This foundational discovery, an offshoot of his Nobel Prize-winning work on purines and sugars, laid the groundwork for over a century of research into this fascinating heterocyclic system.[4][5]

Initially, the development of indazole chemistry was slow, with its unique biological potential remaining largely unexplored for several decades. It wasn't until the mid-20th century that the therapeutic promise of indazole derivatives began to be recognized, with the discovery of the anti-inflammatory properties of compounds like benzydamine.[2] This marked a turning point, sparking greater interest in the synthesis and biological evaluation of novel indazole-based molecules. The subsequent decades witnessed an explosion in indazole research, leading to the discovery of potent and selective agents for a wide array of diseases, solidifying the indazole nucleus as a cornerstone of modern medicinal chemistry.[6]

The Art and Science of Indazole Synthesis: From Classical Reactions to Modern Innovations

The construction of the indazole core has been a subject of intense investigation, leading to the development of a diverse toolbox of synthetic methodologies. These can be broadly categorized into classical and modern approaches.

Classical Synthetic Strategies

The earliest methods for indazole synthesis, while still relevant, often required harsh reaction conditions.

A variation of the more widely known Fischer indole synthesis, this method involves the cyclization of o-hydrazinobenzoic acids or their derivatives under thermal conditions to form indazolones, which can then be converted to indazoles.[7]

Experimental Protocol: A Representative Fischer Indazole Synthesis

  • Starting Material: o-Hydrazinobenzoic acid.

  • Reaction: Heat the o-hydrazinobenzoic acid at a high temperature (typically >200 °C).

  • Cyclization: Intramolecular condensation occurs, leading to the formation of 1H-indazol-3(2H)-one.

  • Work-up: The reaction mixture is cooled, and the product is isolated and purified, often by recrystallization.

  • Conversion (Optional): The resulting indazolone can be further modified, for example, by reduction to yield the indazole.

Developed by Paul Jacobson in 1908, this method provides a route to 3-unsubstituted indazoles starting from o-toluidine. The key steps involve N-acetylation, nitrosation, and subsequent thermal rearrangement and cyclization.

Experimental Protocol: A Representative Jacobson Indazole Synthesis

  • Acetylation: Acetylate o-toluidine using acetic anhydride.

  • Nitrosation: Treat the resulting N-acetyl-o-toluidine with a nitrosating agent (e.g., sodium nitrite in acidic medium) to form N-acetyl-N-nitroso-o-toluidine.

  • Cyclization: Heat the N-nitroso compound in an inert solvent. This induces a rearrangement and cyclization to form 1-acetyl-1H-indazole.

  • Hydrolysis: Remove the acetyl group by hydrolysis to yield the final 1H-indazole product.

Modern Synthetic Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions and other modern synthetic techniques has revolutionized the synthesis of indazoles, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[8][9]

Palladium catalysts are widely used to construct the indazole core through intramolecular C-N bond formation. A common strategy involves the cyclization of o-haloaryl N-sulfonylhydrazones.[10] The synthesis of the kinase inhibitor Axitinib utilizes a key palladium-catalyzed Heck reaction.[11]

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for C-N and N-N bond formation in the synthesis of both 1H- and 2H-indazoles.[7] An alternative synthesis of Axitinib has been developed using two CuI-catalyzed coupling reactions.[12]

In recent years, there has been a growing emphasis on developing metal-free synthetic routes to minimize environmental impact. These methods often rely on oxidative C-N bond formation or other novel cyclization strategies.[7]

Logical Relationship of Synthetic Approaches

G cluster_0 Classical Methods cluster_1 Modern Methods Fischer Synthesis Fischer Synthesis Indazole Core Indazole Core Fischer Synthesis->Indazole Core Jacobson Synthesis Jacobson Synthesis Jacobson Synthesis->Indazole Core Palladium-Catalyzed Palladium-Catalyzed Palladium-Catalyzed->Indazole Core Copper-Catalyzed Copper-Catalyzed Copper-Catalyzed->Indazole Core Metal-Free Metal-Free Metal-Free->Indazole Core

Caption: Evolution of synthetic routes to the indazole core.

Medicinal Chemistry Applications: Indazoles as Therapeutic Agents

The versatility of the indazole scaffold has been exploited to develop drugs for a wide range of diseases, most notably in oncology and for the management of chemotherapy-induced side effects.[13]

Indazole-Based Kinase Inhibitors in Oncology

A significant number of FDA-approved indazole-containing drugs are kinase inhibitors, which play a crucial role in cancer therapy by blocking signaling pathways that promote tumor growth and proliferation.[14]

  • Mechanism of Action: Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[15][16][17] By inhibiting these receptors, Pazopanib disrupts angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.[3][18]

  • Therapeutic Use: Approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[16]

Signaling Pathway Targeted by Pazopanib

G VEGF/PDGF VEGF/PDGF VEGFR/PDGFR VEGFR/PDGFR VEGF/PDGF->VEGFR/PDGFR Downstream Signaling Downstream Signaling VEGFR/PDGFR->Downstream Signaling Pazopanib Pazopanib Pazopanib->VEGFR/PDGFR Inhibits Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: Pazopanib inhibits VEGFR/PDGFR signaling to block angiogenesis.

  • Mechanism of Action: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[19][20] Its primary mechanism is the inhibition of tumor angiogenesis.[21][22] Axitinib has also been shown to inhibit other tyrosine kinases, such as c-KIT and PDGFR.[19]

  • Therapeutic Use: Used for the treatment of advanced renal cell carcinoma.[19]

Indazoles in Supportive Care: 5-HT3 Receptor Antagonists
  • Mechanism of Action: Granisetron is a selective antagonist of the serotonin 5-HT3 receptor.[4][23] Chemotherapy can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which triggers the vomiting reflex.[23][24] Granisetron blocks these receptors, thereby preventing nausea and vomiting.[25][26]

  • Therapeutic Use: Used to prevent chemotherapy- and radiotherapy-induced nausea and vomiting.[4]

Experimental Workflow for 5-HT3 Receptor Antagonist Discovery

G Target Identification (5-HT3 Receptor) Target Identification (5-HT3 Receptor) High-Throughput Screening High-Throughput Screening Target Identification (5-HT3 Receptor)->High-Throughput Screening Compound Library Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Improve Potency & Selectivity Preclinical Development Preclinical Development Lead Optimization (SAR)->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials FDA Approval (e.g., Granisetron) FDA Approval (e.g., Granisetron) Clinical Trials->FDA Approval (e.g., Granisetron)

Caption: A typical drug discovery workflow for a 5-HT3 antagonist.

Structure-Activity Relationships (SAR) of Indazole-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationships of the indazole scaffold. Key modifications to the indazole ring and its substituents can significantly impact binding affinity and selectivity for the target kinase. For example, in the development of ERK1/2 inhibitors, substitutions on the indazole amide were systematically explored to optimize potency.[27] Similarly, for PI3K inhibitors, modifications on the indazole ring were found to be crucial for activity, with the isosteric replacement of the indazole with a pyrazolopyridine ring leading to a decrease in inhibitory potency.[28]

Drug Primary Target(s) Therapeutic Area
PazopanibVEGFR, PDGFR, c-KitOncology
AxitinibVEGFROncology
Granisetron5-HT3 ReceptorSupportive Care (Antiemetic)

Future Directions and Conclusion

The journey of indazole-based compounds, from their initial synthesis by Emil Fischer to their current status as key therapeutic agents, is a testament to the power of chemical synthesis and medicinal chemistry. The indazole scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring its potential in other therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders.[7] The development of novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly will undoubtedly accelerate the discovery of the next generation of indazole-based drugs. As our understanding of the biological roles of various molecular targets deepens, the "privileged" indazole scaffold is poised to play an even more significant role in the future of medicine.

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Foreword: The Strategic Importance of 5-Cyano-1H-Indazole in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyano-1H-Indazole

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds emerge as "privileged structures" due to their unique ability to interact with a wide array of biological targets or impart desirable material properties. The indazole nucleus is one such scaffold, serving as a cornerstone in numerous therapeutic agents.[1][2] 5-Cyano-1H-indazole, a key derivative, represents a critical building block for drug discovery professionals. Its rigid, bicyclic structure, combined with the hydrogen bond donating N-H group, a hydrogen bond accepting pyridinic nitrogen, and the versatile cyano functional group, makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[3][4]

This guide provides an in-depth exploration of the core physicochemical properties of 5-cyano-1H-indazole. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior, from its fundamental structure to its analytical characterization. The methodologies described herein are presented not merely as instructions, but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Molecular Identity and Structural Elucidation

A precise understanding of a molecule's identity and three-dimensional structure is the bedrock upon which all further physicochemical analysis is built.

Core Compound Identifiers

The fundamental identifiers for 5-Cyano-1H-indazole are summarized below.

PropertyValueReference
CAS Number 74626-47-4[5][6]
Molecular Formula C₈H₅N₃[5][7]
Molecular Weight 143.15 g/mol [5][7][8]
Canonical SMILES C1=CC2=C(C=C1C#N)C=NN2[5]
Synonyms 1H-Indazole-5-carbonitrile, 5-Cyanoindazole[6][8]
Tautomerism and Structural Stability

The indazole ring system exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. For the parent indazole and its derivatives, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form.[1][9] This stability is a critical consideration in synthesis, purification, and biological activity, as the position of the proton dictates the hydrogen bonding capabilities of the molecule.

Definitive Structure by Single-Crystal X-Ray Crystallography

While spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's atomic arrangement in the solid state.[10] It provides precise bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and understanding structure-activity relationships (SAR).

The causality behind this protocol is to produce a single, highly ordered crystal lattice suitable for diffraction, which is the fundamental requirement for structural solution.

  • Crystal Growth (Self-Validation System):

    • Objective: To grow a single crystal of sufficient size and quality. The success of this step is validated by the quality of the diffraction pattern obtained.

    • Methodology (Slow Evaporation):

      • Dissolve 5-10 mg of highly purified 5-cyano-1H-indazole in a minimal amount of a suitable solvent system (e.g., ethanol, chloroform, or a mixture like ethyl acetate/hexane).[6] Purity is paramount, as impurities can inhibit crystal formation.

      • Transfer the saturated solution to a small, clean vial.

      • Cover the vial with a cap containing a few pinholes. This controls the rate of solvent evaporation, which is inversely proportional to crystal quality. Slower evaporation allows molecules more time to arrange into an ordered lattice.

      • Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4°C). Temperature fluctuations can cause rapid precipitation, leading to polycrystalline material.

      • Monitor for crystal growth over several days to weeks.

  • Data Collection and Structure Refinement:

    • Objective: To obtain a high-resolution diffraction pattern and solve the electron density map to reveal the atomic structure.

    • Methodology:

      • Carefully select and mount a suitable single crystal on a goniometer head.

      • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.

      • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation).

      • Process the raw data to determine the unit cell parameters and space group.

      • Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[11]

G cluster_prep Sample Preparation cluster_analysis X-Ray Diffraction Analysis Purification High-Purity Sample (>99%) Solubilization Dissolve in Minimal Solvent Purification->Solubilization Evaporation Slow, Controlled Evaporation Solubilization->Evaporation Crystal Harvest Single Crystal Evaporation->Crystal Mounting Mount Crystal & Cool (100 K) Crystal->Mounting DataCollection Collect Diffraction Data Mounting->DataCollection Processing Process Data (Unit Cell, Space Group) DataCollection->Processing Refinement Solve & Refine Structure Processing->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Atomic Coordinates

Caption: Workflow for single-crystal X-ray diffraction analysis.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability.

Summary of Physical Data

The following table summarizes key physicochemical data for 5-cyano-1H-indazole. Predicted values are common in chemical databases and provide useful estimates, but should always be confirmed experimentally.

PropertyValue / DescriptionData TypeReference
Appearance Colorless to light yellow or off-white crystalline powderExperimental[6][8]
Melting Point ~130-135 °CExperimental[6]
Boiling Point 370.3 ± 15.0 °CPredicted[6]
pKa 12.19 ± 0.40Predicted[6]
Density 1.33 ± 0.1 g/cm³Predicted[6]
Solubility Profile

Expertise & Experience: Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation. For synthetic chemists, it dictates the choice of reaction solvents and purification methods. 5-Cyano-1H-indazole's structure—a rigid aromatic core with a polar cyano group and an N-H group capable of hydrogen bonding—suggests moderate solubility in polar organic solvents and poor solubility in water.

Trustworthiness: A robust solubility assessment requires reaching equilibrium, meaning the rate of dissolution equals the rate of precipitation. This is why a sufficient equilibration time (e.g., 24 hours) under controlled conditions is essential for a self-validating protocol.

  • Add an excess amount of 5-cyano-1H-indazole to a series of vials, each containing a known volume of a test solvent (e.g., water, ethanol, DMSO, chloroform). The excess solid ensures that a saturated solution is achieved.

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial, ensuring no solid particles are transferred. Filtering through a 0.45 µm syringe filter is recommended.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a UV detector.

  • Calculate the solubility in units of mg/mL or mol/L.

G start Add Excess Solid to Solvent shake Equilibrate (24h, 25°C) start->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant settle->filter analyze Analyze Concentration (HPLC) filter->analyze end Calculate Solubility analyze->end

Caption: Shake-flask method for equilibrium solubility measurement.

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic and analytical profile is essential for routine identity confirmation, purity assessment, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon of the cyano group (C≡N) appearing in a characteristic region (~115-125 ppm). The carbons directly attached to nitrogen atoms will also have distinct chemical shifts.

  • Accurately weigh ~5-10 mg of 5-cyano-1H-indazole and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[12]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] This multi-spectra approach provides a self-validating dataset, where proton-proton and proton-carbon correlations must be consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Key Expected Vibrations:

    • C≡N stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹. The presence of this peak is a key identifier for the cyano group.

    • N-H stretch: A moderate to broad band in the region of 3100-3500 cm⁻¹.

    • C=C and C=N stretches: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic indazole ring system.

    • C-H aromatic stretch: Bands typically above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and quantifying impurities.[12] A well-developed HPLC method is essential for quality control.

  • Rationale: Reversed-phase HPLC is chosen because 5-cyano-1H-indazole is a moderately polar organic molecule, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid improves peak shape for nitrogen-containing heterocycles.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. A gradient is used to ensure that both polar and non-polar impurities are eluted and resolved.

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12] Temperature control ensures reproducible retention times.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm, determined by UV-Vis spectroscopy).[12]

    • Injection Volume: 10 µL.

  • Self-Validation: The method's validity is confirmed by its ability to resolve the main peak from any impurities, provide a symmetrical peak shape, and demonstrate linearity over a range of concentrations.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile) Weigh->Dissolve Inject Inject onto RP-C18 Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Report Calculate->Report Final Purity Report

Caption: Standard workflow for HPLC-based purity analysis.

Stability, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: 5-Cyano-1H-indazole should be stored in a cool, dry place, often under refrigerated conditions (2-8°C), and protected from light to prevent potential degradation.[5][6][8]

  • Stability: As a heterocyclic aromatic compound, it is generally stable. However, prolonged exposure to strong acids, bases, or UV light could potentially lead to degradation.

  • Safety and Handling: The compound is reported to be an irritant to the eyes, respiratory system, and skin.[6] Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[6]

Conclusion

5-Cyano-1H-indazole is a compound of significant interest due to its role as a versatile intermediate in the synthesis of high-value molecules. A thorough understanding of its physicochemical properties—from its definitive solid-state structure and solubility to its spectroscopic fingerprint and chromatographic behavior—is essential for its effective use. The protocols and data presented in this guide provide a robust framework for researchers to handle, characterize, and deploy this important chemical building block with confidence and scientific rigor.

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Tautomerism and Stability of 1H-Indazole-5-carbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of these compounds is intrinsically linked to their tautomeric state, which dictates their hydrogen bonding capabilities, lipophilicity, and overall conformation. This technical guide provides an in-depth analysis of the tautomerism of 1H-indazole-5-carbonitrile, a key intermediate in drug synthesis. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes foundational principles from extensive studies on the parent indazole scaffold and its substituted analogues. We will explore the theoretical underpinnings of its tautomeric equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications of its stability for drug design and development.

Introduction: The Pivotal Role of Tautomerism in Indazole Scaffolds

Indazole, a bicyclic heteroaromatic compound, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] The position of the single proton on one of the two nitrogen atoms in the pyrazole ring gives rise to these distinct isomers, which often exhibit different physicochemical and pharmacological properties. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form for the unsubstituted indazole.[3][4] This stability is largely attributed to its benzenoid character, which confers greater aromaticity compared to the quinonoid nature of the 2H-tautomer.[4]

The introduction of substituents onto the indazole ring can influence this tautomeric equilibrium. The 5-cyano substituent in this compound is an electron-withdrawing group, which can modulate the electron density of the entire ring system. Understanding how this substituent affects the relative stability of the 1H and 2H tautomers is crucial for predicting the molecule's behavior in biological systems and for designing synthetic routes.

This guide will serve as a comprehensive resource for researchers, enabling them to approach the synthesis and application of this compound derivatives with a solid understanding of their tautomeric landscape.

Theoretical Framework: 1H vs. 2H Tautomers of Indazole-5-carbonitrile

The two principal tautomers of indazole-5-carbonitrile are the 1H and 2H forms, as illustrated below.

Caption: The two primary tautomeric forms of indazole-5-carbonitrile.

The 1H-tautomer possesses a benzenoid structure, which is characterized by a high degree of aromatic stabilization. In contrast, the 2H-tautomer has a quinonoid structure, which is generally higher in energy. For the parent indazole molecule, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ/mol.[5]

The electron-withdrawing nature of the cyano group at the 5-position is expected to influence the electron distribution in the benzene ring. However, it is predicted that this effect is not substantial enough to overcome the inherent aromatic stability of the benzenoid system. Therefore, the 1H-tautomer of indazole-5-carbonitrile is overwhelmingly predicted to be the more stable and predominant form .

Experimental Characterization of Tautomerism

A multi-pronged experimental approach is essential to unequivocally determine the tautomeric equilibrium of indazole-5-carbonitrile.

G substance This compound (Tautomeric Mixture) nmr NMR Spectroscopy (Solution State) substance->nmr uv_vis UV-Vis Spectroscopy (Solution State) substance->uv_vis xray X-ray Crystallography (Solid State) substance->xray data_analysis Data Analysis & Structure Elucidation nmr->data_analysis uv_vis->data_analysis xray->data_analysis conclusion Predominant Tautomer Identification data_analysis->conclusion

Caption: Experimental workflow for tautomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[6] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Atom 1H-Tautomer (Predicted δ, ppm) 2H-Tautomer (Predicted δ, ppm) Rationale for Distinction
¹H NMR
N-H~13.5 (broad s)~11.0 (broad s)The N1-H proton in the 1H-tautomer is typically more deshielded.
H-3~8.2 (s)~8.5 (s)The chemical shift of H-3 is influenced by the position of the N-H proton.
H-4~8.6 (s)~8.1 (d)H-4 in the 1H-tautomer is a singlet due to its proximity to the cyano group.
H-6~7.8 (d)~7.9 (d)
H-7~7.9 (d)~8.8 (s)H-7 in the 2H-tautomer is adjacent to the sp² nitrogen, leading to significant deshielding.
¹³C NMR
C-3~135~145
C-3a~122~128
C-4~125~115
C-5~110~112Carbon bearing the nitrile group.
C-CN~119~118Nitrile carbon.
C-6~128~130
C-7~112~125
C-7a~140~148Bridgehead carbon.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it can solubilize both tautomers and its residual proton signal does not interfere with the aromatic region.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis: Integrate the signals in the aromatic region. The presence of a single set of signals corresponding to the predicted values for the 1H-tautomer would indicate its predominance. The appearance of a minor set of signals could suggest a tautomeric equilibrium.

UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, differ for the benzenoid 1H-tautomer and the quinonoid 2H-tautomer.[7][8] The 2H-tautomer typically absorbs at longer wavelengths compared to the 1H-tautomer.[7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in solvents of varying polarity, such as hexane, acetonitrile, and methanol.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm.

  • Analysis: The 1H-tautomer is expected to show a characteristic absorption spectrum with fine structure.[7] A significant shift in the absorption maxima or the appearance of new bands in different solvents could indicate a shift in the tautomeric equilibrium. However, based on the expected stability of the 1H-form, minimal solvatochromism related to tautomerism is anticipated.

Single-Crystal X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[9] This technique can unambiguously determine the positions of all atoms, including the hydrogen on the nitrogen, thus confirming the molecular structure.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and connectivity. The location of the hydrogen atom on N1 would confirm the 1H-tautomer in the solid state.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers.[10][11] By calculating the ground-state energies of the 1H and 2H forms, the thermodynamic equilibrium constant can be estimated.

G start Define Tautomeric Structures (1H and 2H forms) geometry_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geometry_opt freq_calc Frequency Calculation (Confirm Minima) geometry_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc thermo_analysis Thermochemical Analysis (Gibbs Free Energy) energy_calc->thermo_analysis conclusion Predict Relative Stability and Tautomer Ratio thermo_analysis->conclusion

Caption: Workflow for computational analysis of tautomer stability.

Methodology: DFT Calculations

  • Structure Building: Construct the 3D structures of both the 1H- and 2H-tautomers of indazole-5-carbonitrile.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a functional such as B3LYP with a basis set like 6-31G(d,p).

  • Frequency Calculations: Conduct frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate energy values.

  • Thermochemical Analysis: From the output, extract the Gibbs free energies of both tautomers. The difference in Gibbs free energy (ΔG) can be used to calculate the equilibrium constant (K_eq) for the tautomerization reaction.

Predicted Relative Stability: Computational studies on the parent indazole have shown the 1H-tautomer to be more stable. It is anticipated that similar calculations for this compound will confirm the greater stability of the 1H-form, with a predicted energy difference of approximately 15-20 kJ/mol in the gas phase.

Implications for Drug Development

The predominance of the 1H-tautomer of indazole-5-carbonitrile has significant consequences for drug design and development:

  • Target Binding: The 1H-tautomer presents a specific array of hydrogen bond donors (N1-H) and acceptors (N2 and the nitrile group). This defined pharmacophore is critical for molecular recognition and binding to biological targets such as protein kinases.

  • Physicochemical Properties: The greater aromaticity and predicted higher stability of the 1H-tautomer influence its solubility, lipophilicity (LogP), and crystal packing, all of which are key parameters in drug formulation and pharmacokinetics.

  • Synthetic Strategy: Synthetic routes designed to produce derivatives of indazole-5-carbonitrile should account for the fact that the 1H-tautomer is the thermodynamically favored product.

Conclusion

Based on a comprehensive analysis of the fundamental principles of indazole chemistry, it is concluded that This compound exists predominantly as the 1H-tautomer in both solution and the solid state. This stability is a direct consequence of the aromatic benzenoid character of the 1H-form, which is not significantly perturbed by the electron-withdrawing 5-cyano substituent. For researchers in drug development, a thorough understanding of this tautomeric preference is essential for rational drug design, guiding synthetic strategies, and interpreting structure-activity relationships. The experimental and computational protocols outlined in this guide provide a robust framework for the characterization of this and other substituted indazole derivatives.

References

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A Senior Application Scientist's Guide to the Initial Bioactivity Screening of 1H-Indazole-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the 1H-Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and are frequently found in bioactive compounds.[1][2] The 1H-indazole core is a prominent member of this class.[3][4][5] This fused aromatic heterocyclic system, comprising a benzene ring fused to a pyrazole ring, serves as the foundational structure for numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3][6] The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[4][6]

The addition of a carbonitrile group at the 5-position of the indazole ring creates the 1H-indazole-5-carbonitrile scaffold. This modification is not merely decorative; the nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical modification, or a key pharmacophoric element for target engagement. Derivatives of this scaffold have shown significant promise, particularly as inhibitors of protein kinases, a class of enzymes that are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[3][7][8]

This guide provides a strategic and technical framework for the initial bioactivity screening of a library of novel this compound derivatives. Our objective is not just to identify "hits," but to generate high-quality, actionable data that can confidently guide a hit-to-lead campaign.

The Screening Strategy: A Funnel Approach to Hit Identification

A successful screening campaign is not a single experiment but a multi-stage, decision-driven process. We employ a funneling strategy, starting with a broad, high-throughput primary screen to cast a wide net, followed by more specific, lower-throughput secondary and orthogonal assays to confirm activity and eliminate artifacts.[9] This cascade ensures that resources are focused progressively on the most promising compounds.

The initial choice of target is critical. Given the prevalence of indazole-based compounds as kinase inhibitors, a primary screen against a panel of protein kinases is a logical and evidence-based starting point.[3][10][11][12] Protein kinases are an attractive and well-established target class for drug discovery.[11][13]

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Prioritization A Library of this compound Derivatives (N compounds) B High-Throughput Screen (HTS) Single Concentration (e.g., 10 µM) vs. Target of Interest (e.g., Kinase) A->B Assay C Initial Hits Identified (e.g., >50% Inhibition) B->C Data Analysis D Dose-Response Analysis (IC50 Determination) C->D Progress Hits F Initial Cytotoxicity Screen (Flags non-specific toxic compounds) C->F Assess Toxicity Early E Orthogonal Assay (Confirms activity with different technology) D->E Validate Mechanism G Confirmed & Selective Hits (Potent, non-toxic) D->G Confirmed Activity E->G F->G Filter out H Structure-Activity Relationship (SAR) Analysis G->H I Prioritized Hit List for Lead Optimization H->I

Caption: A strategic workflow for initial bioactivity screening.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of a screening campaign hinges on the robustness of its protocols. Every assay must be designed as a self-validating system with rigorous controls.

Primary Screen: Kinase Inhibition Assay (ADP-Glo™)

Causality: We select the ADP-Glo™ Kinase Assay as our primary screening platform. It is a universal, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced, making it compatible with virtually any kinase.[11][14][15] Its high sensitivity, robustness, and suitability for high-throughput screening (HTS) make it an industry standard.[11][16]

Protocol Validation (The Z'-Factor): Before screening the compound library, the quality of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, indicating the assay's suitability for HTS.[17][18][19]

  • Z'-factor > 0.5: An excellent assay.[18][20]

  • 0 < Z'-factor < 0.5: A marginal assay.[18][20]

  • Z'-factor < 0: An unsuitable assay.[18][20]

The Z'-factor is calculated from the means (μ) and standard deviations (σ) of the positive (p, e.g., no inhibitor) and negative (n, e.g., potent known inhibitor) controls:



Step-by-Step Protocol (384-well format):

  • Compound Plating: Dispense 50 nL of each this compound derivative (from a 2 mM DMSO stock) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

  • Control Wells: Designate columns for controls:

    • Negative Control (0% Inhibition): 50 nL of DMSO vehicle.

    • Positive Control (100% Inhibition): 50 nL of a known, potent inhibitor of the target kinase (e.g., Staurosporine).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • Reaction Termination & ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[14][21] This stops the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.[14][21]

  • ADP to ATP Conversion & Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[14][21] This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.[21]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Secondary Screen: Cytotoxicity Assessment (Resazurin Assay)

Causality: It is crucial to determine early on whether the observed activity is due to specific target inhibition or simply non-specific cytotoxicity. A compound that kills cells will appear as an inhibitor in many assays. The Resazurin (Alamar Blue) assay is chosen for its simplicity, high sensitivity, and non-destructive nature, allowing for kinetic monitoring.[22][23][24] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[24][25]

Resazurin_Pathway cluster_0 Cellular Metabolism cluster_1 Assay Readout A Living, Metabolically Active Cell B Mitochondrial & Cytosolic Dehydrogenases A->B Contains D Resorufin (Pink, Highly Fluorescent) B->D Reduction C Resazurin (Blue, Non-fluorescent) C->D E Fluorescence Measurement (Ex: ~570nm, Em: ~590nm) D->E Quantify

Caption: The principle of the Resazurin cell viability assay.

Step-by-Step Protocol (96-well format):

  • Cell Plating: Seed a relevant human cancer cell line (e.g., HeLa, A549) into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells to achieve a final concentration range (e.g., 0.1 to 100 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition: Add 10 µL of Resazurin solution to each well and mix gently.[24]

  • Signal Development: Incubate the plate for 2-4 hours at 37°C, protected from light.[24]

  • Data Acquisition: Measure the fluorescence using a plate reader with excitation set to ~570 nm and emission to ~590 nm.[24]

Data Presentation and Interpretation

Raw data must be processed into clear, comparable metrics. For the primary screen, results are expressed as Percent Inhibition. For dose-response experiments, the half-maximal inhibitory concentration (IC₅₀) is the key metric.

Table 1: Representative Primary Screening Data (Kinase Target X)
Compound IDConc. (µM)Luminescence (RLU)% InhibitionHit ( >50%)
Control (+)101,52098.1%N/A
Control (-)080,4500.0%N/A
IND-0011075,1106.6%No
IND-002 10 10,530 87.2% Yes
IND-003 10 35,800 56.1% Yes
IND-0041068,90014.4%No

Percent Inhibition calculated as: 100 * (1 - (Sample_RLU - Positive_Control_RLU) / (Negative_Control_RLU - Positive_Control_RLU))

Table 2: Hit Confirmation and Cytotoxicity Data
Compound IDKinase X IC₅₀ (µM)HeLa CC₅₀ (µM)Selectivity Index (SI)Priority
IND-0020.85> 100> 117High
IND-0037.29.51.3Low

CC₅₀: 50% cytotoxic concentration. Selectivity Index (SI) = CC₅₀ / IC₅₀. A higher SI is desirable, indicating specific activity against the target rather than general toxicity.

From this data, IND-002 emerges as a high-priority hit. It is potent against the target kinase and shows no cytotoxicity at the highest concentration tested, indicating a favorable therapeutic window. In contrast, IND-003 is deprioritized as its activity against the kinase is likely due to general cytotoxicity (SI ≈ 1).

Conclusion and Forward Trajectory

The initial screening phase is a critical filter in the drug discovery pipeline. By employing a strategic, multi-assay approach grounded in robust, validated protocols, we can efficiently triage a large library of this compound derivatives. This process allows for the confident identification of high-quality hits, like compound IND-002, that are potent, specific, and non-toxic. These prioritized compounds form a solid foundation for subsequent hit-to-lead optimization, where medicinal chemistry efforts will focus on improving potency, selectivity, and drug-like properties, ultimately advancing the most promising candidates toward preclinical development.

References

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The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Heterocycle

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] While rarely found in nature, its synthetic accessibility and versatile chemical properties have established it as a "privileged scaffold"—a molecular framework that can be readily modified to interact with a wide range of biological targets.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of the indazole core, from its synthesis and structure-activity relationships to its profound impact on contemporary drug discovery, particularly in the fields of oncology and beyond.

The unique structural features of the indazole ring, including its rigidity and the presence of both hydrogen bond donors and acceptors, allow it to serve as an effective bioisostere for other key pharmacophores like indole and phenol.[3] This mimicry, combined with its favorable metabolic profile, has propelled the development of numerous indazole-containing compounds with significant therapeutic potential.[3][4] At least 43 such agents are currently in clinical use or undergoing clinical trials, targeting a diverse array of diseases including cancer, inflammation, neurodegeneration, and infectious agents.[2]

I. Synthesis of the Indazole Core: Building the Foundation

The therapeutic utility of the indazole scaffold is intrinsically linked to its synthetic tractability. A variety of methods have been developed for the construction of the 1H-indazole, 2H-indazole, and the rarer 3H-indazole tautomers.[5] A particularly efficient and versatile approach for the synthesis of 2H-indazoles is the Davis-Beirut reaction.

Experimental Protocol: The Davis-Beirut Reaction for 2H-Indazole Synthesis

The Davis-Beirut reaction is a powerful N-N bond-forming heterocyclization that can proceed under both acidic and basic conditions, utilizing readily available starting materials.[6][7]

Objective: To synthesize a 2H-indazole derivative from an o-nitrobenzylamine precursor.

Materials:

  • N-substituted 2-nitrobenzylamine

  • Base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))

  • Alcohol solvent (e.g., Ethanol)

  • Standard laboratory glassware and heating apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-substituted 2-nitrobenzylamine in the chosen alcohol solvent.

  • Addition of Base: To the stirred solution, add a stoichiometric amount of the base (e.g., NaOH).

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for the duration of the reaction, monitoring progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with an appropriate acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired 2H-indazole.

Causality Behind Experimental Choices: The use of a base is crucial for the initial deprotonation of the benzylic position, forming a carbanion that initiates the cyclization cascade. The alcohol solvent serves as a suitable medium for the reaction and can also participate in the protonation steps of the proposed mechanism.

II. The Pharmacological Landscape of Indazole Derivatives

The indazole scaffold has demonstrated remarkable versatility, with its derivatives exhibiting a broad spectrum of biological activities. This has led to the development of therapeutic agents across multiple disease areas.

A. Oncology: A Pillar of Indazole-Based Therapeutics

The most significant impact of the indazole nucleus has been in the field of oncology. Several FDA-approved drugs containing this scaffold have revolutionized the treatment of various cancers.

1. Pazopanib (Votrient®): A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[6][8][9]

  • Mechanism of Action: By binding to the ATP-binding pocket of these kinases, pazopanib blocks their autophosphorylation and downstream signaling, thereby inhibiting tumor-induced angiogenesis and cell proliferation.[10]

2. Axitinib (Inlyta®): A Selective VEGFR Inhibitor

Axitinib is another key anti-angiogenic agent that potently and selectively inhibits VEGFR-1, -2, and -3.[4][7][11]

  • Mechanism of Action: Axitinib's high affinity for VEGFRs leads to a robust inhibition of the signaling pathways that drive the formation of new blood vessels essential for tumor growth and metastasis.[1]

3. Niraparib (Zejula®): A PARP Inhibitor for DNA Repair Deficiencies

Niraparib is a highly selective inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, PARP-1 and PARP-2.[12]

  • Mechanism of Action: In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death through a process known as synthetic lethality.[13] Niraparib not only inhibits the catalytic activity of PARP but also traps the PARP-DNA complex, which is highly cytotoxic.[13]

Data Presentation: In Vitro Inhibitory Activity of Indazole-Based Drugs

CompoundTargetIC₅₀ (nM)
Pazopanib VEGFR-110[1][5][8]
VEGFR-230[1][5][8]
VEGFR-347[1][5][8]
PDGFR-β84[1][8]
c-Kit74[1][8]
Axitinib VEGFR-10.1[14]
VEGFR-20.2[14]
VEGFR-30.1-0.3[14]
PDGFR-β1.6[14]
c-Kit1.7[14]
Niraparib PARP-13.8
PARP-22.1
B. Anti-Inflammatory and Analgesic Properties

Indazole derivatives have also been explored for their anti-inflammatory and analgesic effects. Benzydamine, for instance, is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.

C. Neuroprotective Applications

Emerging research suggests the potential of indazole-based compounds in the treatment of neurodegenerative diseases.[8] For example, certain indazole derivatives have shown promise as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target implicated in Parkinson's disease.[8]

D. Antimicrobial Activity

The indazole scaffold has also been investigated for its antimicrobial properties, with some derivatives showing activity against various bacterial and fungal strains.[7]

III. Structure-Activity Relationships (SAR)

The pharmacological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

For instance, in the development of indazole-based kinase inhibitors, modifications at the N1 and C3 positions of the indazole ring have been shown to significantly influence binding affinity and selectivity for the target kinase. The addition of specific functional groups can exploit hydrophobic pockets or form key hydrogen bonds within the ATP-binding site of the enzyme.

IV. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

A. Signaling Pathways

VEGFR-2 Signaling Pathway and Point of Inhibition by Pazopanib and Axitinib

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibition Axitinib Axitinib Axitinib->VEGFR2 Inhibition ATP ATP ADP ADP Angiogenesis Angiogenesis Cell Proliferation Cell Survival PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and points of inhibition by Pazopanib and Axitinib.

PARP-1 Inhibition and DNA Repair Pathway

PARP_Inhibition cluster_nucleus Nucleus SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 recruits Replication DNA Replication SSB->Replication leads to BER Base Excision Repair (BER) PARP1->BER activates Niraparib Niraparib Niraparib->PARP1 Inhibits & Traps DSB Double-Strand Break (DSB) Replication->DSB leads to HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by CellDeath Cell Death (Apoptosis) DSB->CellDeath leads to (in HRR-deficient cells)

Caption: PARP-1 inhibition by Niraparib leads to synthetic lethality in HRR-deficient cells.

B. Experimental Workflows

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->PrepareReagents PlateSetup Add Reagents and Inhibitor to 96-well Plate PrepareReagents->PlateSetup Incubate Incubate at 30°C to allow Kinase Reaction PlateSetup->Incubate AddDetectionReagent Add Luminescence Detection Reagent Incubate->AddDetectionReagent ReadLuminescence Read Luminescence on Plate Reader AddDetectionReagent->ReadLuminescence AnalyzeData Analyze Data and Calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

MTT Cell Viability Assay

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells AddCompound Add Indazole Compound at various concentrations SeedCells->AddCompound IncubateCells Incubate Cells (e.g., 72 hours) AddCompound->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate to allow Formazan Crystal Formation AddMTT->IncubateMTT Solubilize Add Solubilizing Agent (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at ~570 nm Solubilize->ReadAbsorbance Analyze Analyze Data and Determine Cell Viability ReadAbsorbance->Analyze End End Analyze->End

Sources

The Strategic Role of 1H-Indazole-5-carbonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Fragment-Based Drug Design (FBDD) has cemented its position as a cornerstone of modern hit-to-lead generation, offering an efficient pathway to novel therapeutics. This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, which are then optimized into potent lead compounds. Within the vast chemical space of fragments, the indazole scaffold has emerged as a "privileged structure," particularly in the development of protein kinase inhibitors.[1][2][3] This guide provides a detailed examination of a key exemplar, 1H-indazole-5-carbonitrile, exploring its physicochemical rationale as a premier fragment, detailing the experimental workflows for its screening and validation, and outlining the strategic principles for its evolution into a high-affinity lead compound.

The Indazole Scaffold: A Privileged Core for FBDD

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of the native indole scaffold found in many endogenous ligands.[4] Its significance in medicinal chemistry is underscored by its presence in numerous FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib.[2][5]

The power of the indazole scaffold lies in its unique combination of features:

  • Hydrogen Bonding Capability : Like indole, the 1H-indazole tautomer possesses an N-H group that serves as an effective hydrogen bond donor.[2]

  • Additional Acceptor Site : Crucially, unlike indole, the pyrazole ring's second nitrogen atom introduces a hydrogen bond acceptor site. This duality provides enhanced opportunities for high-affinity interactions with protein targets, particularly the highly conserved hinge region of protein kinases.[2]

  • Rigid, Planar Structure : The rigid conformation of the indazole ring reduces the entropic penalty upon binding and provides a well-defined vector for synthetic elaboration.

This combination of properties makes indazole derivatives, and specifically this compound, ideal starting points for FBDD campaigns.

Profile of a Power Fragment: this compound

This compound is an exemplary fragment that adheres to the principles of FBDD, often summarized by the "Rule of Three" (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3). Its utility is rooted in its specific physicochemical and structural properties.

Physicochemical Properties

The suitability of this compound for fragment screening is evident in its key metrics, which ensure adequate solubility and bioavailability for biophysical assays while maintaining low molecular complexity.

PropertyValueSource
Molecular Formula C₈H₅N₃[6][7]
Molecular Weight 143.15 g/mol [6][7]
Appearance Off-white to light red solid[6]
Predicted Density 1.33 g/cm³
Predicted pKa 12.19
Synonyms 5-Cyano-1H-indazole[6]
Structural Rationale for Application

The strategic placement of the nitrile group at the C5 position is a key design feature. The cyano moiety is a versatile and valuable functional group in medicinal chemistry:

  • Hydrogen Bond Acceptor : The nitrogen of the nitrile can participate in hydrogen bonding interactions within a protein's binding pocket.

  • Metabolic Stability : The nitrile group is generally resistant to metabolic degradation.

  • Synthetic Handle : Most importantly, it serves as an exceptional point for synthetic elaboration. The nitrile can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted to a tetrazole, providing multiple vectors for "fragment growing" into adjacent pockets to improve potency and selectivity. This versatility is a cornerstone of its role as an intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[6][8]

The FBDD Experimental Workflow

The successful application of this compound in a drug discovery campaign relies on a robust and validated experimental workflow. This process begins with sensitive biophysical screening to detect weak binding events and culminates in high-resolution structural validation to guide optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) Screen Primary Biophysical Screen (NMR, SPR, TSA) Lib->Screen Hits Initial Hits Screen->Hits Ortho Orthogonal Screen (e.g., ITC, X-ray) Hits->Ortho Confirm Confirmed Hits Ortho->Confirm Xray X-ray Crystallography (Structure Determination) Confirm->Xray SAR SAR by Catalog Xray->SAR SBDD Structure-Based Design (Fragment Growing/Linking) SAR->SBDD Lead Potent Lead Compound SBDD->Lead

Figure 1: High-level overview of the Fragment-Based Drug Design (FBDD) workflow.
Primary Screening Methodologies

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[9][10]

TechniquePrincipleThroughputInformation Gained
NMR Spectroscopy Detects binding through changes in the nuclear magnetic environment of either the protein (protein-observed) or the ligand (ligand-observed).[11][12]Low-MediumBinding confirmation, affinity (KD), binding site mapping, stoichiometry.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures changes in refractive index upon ligand binding to an immobilized protein target.[12][13]Medium-HighBinding confirmation, affinity (KD), kinetics (kon/koff).
X-ray Crystallography Visualizes the electron density of a fragment bound to a protein target in a crystal, providing high-resolution structural data.[12][14]LowDefinitive binding mode, atomic interactions, solvent structure.
Thermal Shift Assay (TSA) Measures the change in a protein's thermal denaturation temperature upon ligand binding; binding stabilizes the protein.[12]HighBinding confirmation (indirect), relative affinity.
Detailed Experimental Protocols

The following protocols represent self-validating systems for identifying and characterizing fragment hits like this compound.

Protocol 1: Protein-Observed NMR Screening via ¹H-¹⁵N HSQC

This method is a gold standard for FBDD as it directly reports on the protein target, providing binding site information simultaneously with hit identification.[11][15]

  • Prerequisite : Production of isotopically labeled (¹⁵N) target protein. The protein must be stable and soluble at high concentrations (50-100 µM) and yield a well-dispersed ¹H-¹⁵N HSQC spectrum.[11]

  • Step 1: Reference Spectrum Acquisition : Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in a suitable buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) with a small percentage of DMSO-d6 (typically 5%). This spectrum serves as the reference state.

  • Step 2: Fragment Soaking : Prepare a solution of this compound (or a cocktail of non-overlapping fragments) in 100% DMSO-d6. Add the fragment solution to the protein sample to a final concentration typically between 200 µM and 1 mM.

  • Step 3: Test Spectrum Acquisition : Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture under identical conditions as the reference spectrum.

  • Step 4: Data Analysis : Overlay the reference and test spectra. A significant Chemical Shift Perturbation (CSP) of specific amide peaks (a change in the peak's position in both ¹H and ¹⁵N dimensions) indicates that the corresponding amino acid residue is in or near the fragment's binding site.

  • Step 5: Hit Validation and Mapping : To confirm the hit and determine affinity, perform a titration experiment by acquiring a series of HSQC spectra with increasing concentrations of the fragment. The CSPs are then plotted against the ligand concentration to calculate the dissociation constant (KD). The residues exhibiting the largest CSPs are mapped onto the protein's 3D structure to define the binding pocket.[15]

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a high-throughput method ideal for screening fragment libraries and providing valuable kinetic data.[13]

  • Step 1: Target Immobilization : Covalently immobilize the purified protein target onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference channel is prepared by performing the same chemistry without protein to allow for background signal subtraction.

  • Step 2: Assay Development : Optimize running buffer conditions (pH, salt concentration, additives) to minimize non-specific binding. Confirm that the immobilized protein is active by testing a known binder if available.

  • Step 3: Fragment Screening : Prepare a solution of this compound in the running buffer, typically at a concentration of 100-200 µM. Inject the fragment solution over the target and reference surfaces.

  • Step 4: Data Analysis : A binding event is detected as an increase in the response units (RU) on the sensorgram for the target channel relative to the reference channel. The shape of the sensorgram provides qualitative information about binding kinetics. Hits are identified based on signal levels and expected sensorgram shapes.[13]

  • Step 5: Affinity Determination : For confirmed hits, perform a full kinetic analysis by injecting a series of increasing concentrations of the fragment. The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

From Fragment to Lead: Structure-Guided Optimization

Identifying this compound as a hit is the first step. The subsequent optimization phase leverages structural biology and medicinal chemistry to evolve this low-affinity fragment into a high-potency lead. A real-world example of this process was the discovery of novel indazole-based AXL kinase inhibitors, which started from a fragment screen.[16]

Optimization_Strategy cluster_0 cluster_2 Hit This compound (High µM - Low mM Affinity) Grow Fragment Growing (Elaborate from C5-nitrile) Hit->Grow Link Fragment Linking (Connect to nearby fragment) Hit->Link Merge Fragment Merging (Combine features) Hit->Merge Grow->Link Lead Potent Lead Compound (Low nM Affinity) Grow->Lead Link->Merge Link->Lead Merge->Lead

Figure 2: Key strategies for evolving a fragment hit into a potent lead compound.
  • Structure-Activity Relationship (SAR) by Catalog : Once the binding mode of this compound is confirmed, often by X-ray crystallography, the initial SAR exploration involves screening commercially available analogs. This rapidly informs which positions on the indazole ring are tolerant of substitution and which interactions are critical for binding.

  • Fragment Growing : This is the most common FBDD optimization strategy. Guided by the 3D structure of the protein-fragment complex, chemists synthetically elaborate the fragment to engage with adjacent pockets.[17] For this compound, the C5-nitrile is the primary growth vector. For instance, if a nearby hydrophobic pocket is unoccupied, the nitrile could be converted to a benzylamine to fill that pocket, drastically increasing affinity and selectivity.

  • Fragment Linking : If a separate screening campaign identifies another fragment binding in a proximal but distinct site, a linker can be designed to connect the two fragments.[17] This strategy can lead to dramatic, super-additive increases in binding affinity.

  • Fragment Merging : This involves creating hybrid molecules that combine the key binding features of two or more distinct fragments that occupy overlapping binding sites. This was a key strategy in the development of PDK1 inhibitors based on an indazole scaffold.[18]

Throughout this process, ligand efficiency (LE) is a critical metric used to ensure that increases in molecular weight are justified by a proportional increase in binding affinity, keeping the resulting lead compound within drug-like property space.

Conclusion

This compound is more than just another small molecule; it is a strategically designed tool for modern drug discovery. Its ideal fragment-like properties, coupled with the privileged nature of the indazole scaffold and the synthetic versatility of the C5-nitrile, make it an exceptional starting point for FBDD campaigns targeting a wide range of proteins, especially kinases. By employing sensitive biophysical screening techniques like NMR and SPR for hit identification and leveraging high-resolution X-ray crystallography for structure-guided optimization, researchers can efficiently and rationally evolve this simple fragment into novel, potent, and selective lead compounds. This guide serves as a blueprint for harnessing the power of this compound to navigate the complex yet rewarding path of fragment-based drug design.

References

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Exploring the Chemical Space of 1H-Indazole-5-carbonitrile Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved therapeutics and clinical candidates. This technical guide provides an in-depth exploration of the chemical space surrounding 1H-indazole-5-carbonitrile, a key intermediate and pharmacophore for the development of novel targeted therapies. We will delve into the synthetic strategies for the core scaffold and its subsequent diversification, present detailed protocols for the biological evaluation of its analogs, and analyze the structure-activity relationships (SAR) that govern their potency and selectivity, with a particular focus on kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

The this compound Core: A Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a bioisostere of the endogenous purine nucleus, allowing it to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases. The 1H-indazole tautomer is generally the more thermodynamically stable form. The introduction of a carbonitrile group at the 5-position provides a key electronic feature and a potential handle for further synthetic modifications, making this compound a valuable starting point for the synthesis of diverse compound libraries.

The broad-ranging biological activities of indazole derivatives, including their roles as potent anticancer, anti-inflammatory, and antimicrobial agents, underscore the significance of this scaffold in drug discovery. Notably, several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical relevance.

Synthetic Strategies for this compound and its Analogs

Synthesis of the this compound Core

A general and widely applicable method for the synthesis of 1H-indazoles is the reaction of a substituted 2-aminobenzonitrile with a diazotizing agent, followed by reduction and cyclization.

Workflow for the Synthesis of the 1H-Indazole Core

cluster_synthesis Synthesis of 1H-Indazole Core start Substituted 2-Aminobenzonitrile diazotization Diazotization (e.g., NaNO2, HCl) start->diazotization reduction Reduction (e.g., SnCl2) diazotization->reduction cyclization Cyclization reduction->cyclization end 1H-Indazole cyclization->end

Caption: General workflow for the synthesis of the 1H-indazole core.

Diversification of the this compound Scaffold

Once the core is synthesized, its chemical space can be explored through various functionalization reactions. Key positions for modification include the N1 position of the pyrazole ring and the C3, C4, C6, and C7 positions of the benzene ring.

The N-alkylation of the indazole ring is a common strategy to introduce diverse substituents that can modulate the compound's physicochemical properties and target engagement. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and is highly dependent on the reaction conditions. For N1-selective alkylation, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often preferred.

Experimental Protocol: N1-Alkylation of a 1H-Indazole Derivative

Note: This is a general protocol for N-alkylation of a 1H-indazole-3-carboxylate intermediate, which can be adapted for this compound.

  • Dissolve the 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0°C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the indazole scaffold, typically at a halogenated position. This allows for the exploration of larger chemical space and the introduction of moieties that can form additional interactions with the biological target. To perform a Suzuki coupling on the this compound core, a bromo or iodo substituent would first need to be introduced at a suitable position (e.g., C3, C6, or C7).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-1H-indazole Derivative

Note: This is a general protocol for the Suzuki coupling of a 5-bromo-1H-indazole derivative.

  • To a reaction vessel, add the 5-bromo-1H-indazole derivative (1.0 equivalent), the desired boronic acid or boronic ester (1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents), and a base such as cesium carbonate (Cs2CO3, 2.0 equivalents).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Biological Evaluation of this compound Analogs

A robust biological evaluation cascade is essential to determine the therapeutic potential of the synthesized analogs. This typically involves a combination of in vitro biochemical and cell-based assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assays

Given the prevalence of indazole derivatives as kinase inhibitors, in vitro kinase assays are crucial for determining the potency and selectivity of the synthesized analogs against specific kinase targets.

General Workflow for an In Vitro Kinase Assay

cluster_kinase_assay In Vitro Kinase Assay Workflow reagents Kinase, Substrate, ATP, Test Compound incubation Incubation (Kinase Reaction) reagents->incubation detection Detection of Kinase Activity incubation->detection analysis Data Analysis (IC50 Determination) detection->analysis

Caption: A generalized workflow for an in vitro kinase assay.

Experimental Protocol: ADP-Glo™ Kinase Assay (for ASK1, FGFR1, or ERK1/2)

This is a generalized protocol based on the Promega ADP-Glo™ system and should be optimized for the specific kinase.

  • Reaction Setup: In a 384-well plate, combine the kinase of interest, the appropriate substrate, and the test compound (this compound analog) at various concentrations in a suitable kinase buffer.

  • Kinase Reaction Initiation: Initiate the reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the amount of ADP produced. Incubate at room temperature for 30 minutes.

  • Signal Reading: Read the luminescent signal using a luminometer.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) and Target Engagement

Systematic exploration of the chemical space around the this compound core, coupled with robust biological evaluation, will enable the elucidation of key structure-activity relationships.

SAR of Indazole-Based Kinase Inhibitors

While specific SAR data for this compound analogs is limited in the provided search results, we can draw inferences from studies on other indazole-based kinase inhibitors.

Table 1: Representative SAR Data for Indazole-Based Kinase Inhibitors

ScaffoldTarget KinaseKey Substitutions and SAR ObservationsIC50 (nM)Reference
1H-Indazole-3-carboxamideERK1/2Optimization of substituents on the amide and the indazole ring led to potent inhibitors.9.3 - 25.8
3-Ethynyl-1H-indazolePI3KαA pyridine group at the ethynyl terminus was found to be optimal for activity.361
1,3-Disubstituted IndazoleHIF-1αThe presence and substitution pattern of a furan moiety were crucial for high inhibitory activity.N/A

Key Takeaways for SAR Exploration:

  • N1-Substitution: Alkylation or arylation at the N1 position can significantly impact potency and selectivity by occupying a specific pocket in the kinase active site.

  • C3-Substitution: Modifications at the C3 position are often critical for interacting with the hinge region of the kinase.

  • Benzene Ring Substitution: Substituents on the benzene ring (C4, C6, C7) can modulate the electronic properties of the indazole core and provide additional interactions with the target protein.

Target Signaling Pathways

This compound analogs are likely to exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Based on the known targets of indazole derivatives, the following pathways are of particular interest.

FGFR1 Signaling Pathway

cluster_fgfr1 FGFR1 Signaling FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified schematic of the FGFR1 signaling pathway.

ASK1 Signaling Pathway

cluster_ask1 ASK1 Signaling Stress Cellular Stress (e.g., ROS) ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Simplified schematic of the ASK1 signaling pathway.

ERK1/2 Signaling Pathway

cluster_erk ERK1/2 Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation

Caption: Simplified schematic of the ERK1/2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a framework for the synthesis, biological evaluation, and SAR analysis of its analogs. Future work should focus on the development of a robust and scalable synthesis of the this compound core, followed by the systematic exploration of its chemical space through the generation of diverse libraries of analogs. The detailed protocols provided herein for biological evaluation will be instrumental in identifying potent and selective inhibitors. A deeper understanding of the SAR governing the interactions of these compounds with their biological targets will ultimately pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
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A Technical Guide to 1H-Indazole-5-carbonitrile (CAS 74626-47-4): A Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of 1H-Indazole-5-carbonitrile (CAS 74626-47-4), a key building block in modern medicinal chemistry. We will explore its fundamental properties, synthesis, and diverse applications, with a particular focus on its role in the development of targeted therapeutics such as kinase and cyclooxygenase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique chemical attributes of this versatile indazole derivative.

Core Properties of this compound

This compound is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system, with a nitrile group substituted at the 5-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive scaffold for the synthesis of complex, biologically active molecules.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 74626-47-4[1][2][3]
IUPAC Name This compound[1][4]
Molecular Formula C₈H₅N₃[4][5][6]
Molecular Weight 143.15 g/mol [4][5][6]
Appearance Off-white to light red solid[3]
Melting Point 177 °C[3]
Boiling Point 370.3 °C at 760 mmHg[3][6]
Density 1.34 g/cm³[6]
SMILES C1=CC2=C(C=C1C#N)C=NN2[1][4]
InChI Key YGBYVNQFNMXDJM-UHFFFAOYSA-N[1][2][4]
Spectral Characterization

The structural integrity of this compound can be confirmed through various spectroscopic techniques. While specific spectra for this compound are not publicly available, based on the analysis of closely related indazole derivatives, the following characteristic signals can be expected[7][8][9]:

  • ¹H NMR: The proton NMR spectrum would exhibit distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the bicyclic ring system. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic carbons and the carbon of the nitrile group (typically around 118-120 ppm).

  • IR Spectroscopy: The infrared spectrum would display a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Additionally, N-H stretching vibrations would be observed around 3100-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 143.15)[10].

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the cyclization of a substituted benzonitrile with hydrazine, a reaction that forms the core indazole ring system.

Representative Synthetic Protocol

A well-established method for synthesizing the indazole ring is through the reaction of a suitably substituted o-fluorobenzaldehyde or o-fluorobenzonitrile with hydrazine[11]. The following is a representative protocol for the synthesis of this compound, adapted from similar indazole syntheses[12].

Step 1: Synthesis of 4-amino-2-fluorobenzonitrile (Intermediate)

This step involves the reduction of a nitro group to an amine.

  • To a stirred solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water, add ammonium chloride (0.2 equivalents).

  • Heat the mixture to reflux (approximately 70-80 °C).

  • Add iron powder (3-5 equivalents) portion-wise to control the exothermic reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-2-fluorobenzonitrile.

Step 2: Cyclization to form this compound

This step involves the formation of the indazole ring through a reaction with hydrazine.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-fluorobenzonitrile (1 equivalent) in a suitable solvent such as n-butanol or ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-120 °C, depending on the solvent) and maintain for several hours.

  • Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified this compound under vacuum.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 2-Fluoro-5-nitrobenzonitrile B 4-Amino-2-fluorobenzonitrile A->B Fe, NH4Cl Ethanol/Water, Reflux C This compound B->C Hydrazine Hydrate n-Butanol, Reflux

Figure 1. Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[13]. This compound, with its reactive nitrile group and the N-H of the pyrazole ring, serves as a versatile starting material for the synthesis of a diverse array of bioactive molecules.

Intermediate for Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors for cancer therapy[14][15]. The indazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors[16]. The nitrile group can be further elaborated into various functional groups to interact with other regions of the kinase active site, thereby enhancing potency and selectivity.

Derivatives of 1H-indazole have been investigated as inhibitors of several important kinases, including:

  • Akt (Protein Kinase B): Indazole-based compounds have been developed as potent inhibitors of Akt, a key node in cell survival and proliferation pathways[15][17].

  • Pim Kinases: Novel 3-(pyrazin-2-yl)-1H-indazoles have been identified as potent pan-Pim kinase inhibitors, which are attractive targets in oncology[18].

  • Fibroblast Growth Factor Receptor (FGFR): Indazole derivatives have shown inhibitory activity against FGFR, a receptor tyrosine kinase implicated in various cancers[14].

G cluster_0 Upstream Signaling cluster_1 Akt Pathway cluster_2 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream inhibits/activates PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Response Cell Survival & Proliferation Downstream->Response Indazole Indazole-based Akt Inhibitor Indazole->Akt inhibits

Figure 2. Simplified Akt signaling pathway and the inhibitory action of indazole-based drugs.

Precursor for Anti-inflammatory Agents

Indazole derivatives have also been explored for their anti-inflammatory properties[19][20]. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The structural features of this compound can be modified to generate potent and selective COX inhibitors.

Other Applications

Beyond oncology and inflammation, the versatility of this compound extends to other therapeutic areas. The indazole nucleus is present in drugs with a variety of pharmacological activities, including anti-emetics (e.g., Granisetron) and analgesics[13]. Furthermore, this compound finds utility in material science for creating novel polymers and coatings, and in agricultural chemistry for the development of new pesticides and herbicides[3].

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2][3].

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its unique structural features make it an ideal starting material for the synthesis of a wide range of biologically active compounds, most notably kinase inhibitors for cancer therapy and anti-inflammatory agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for medicinal chemists aiming to develop novel therapeutics based on the privileged indazole scaffold.

References

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  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1055-1060. [Link]

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Spectroscopic data (NMR, IR, Mass Spec) for 1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-indazole-5-carbonitrile is a heterocyclic aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its rigid bicyclic core, comprised of a fused benzene and pyrazole ring system, serves as a versatile scaffold in the design of bioactive molecules. The presence of the nitrile functional group at the 5-position provides a key site for further chemical modification, making it a valuable intermediate in the synthesis of a diverse range of derivatives.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this compound. The causality behind spectral features and detailed experimental protocols are discussed to ensure scientific integrity and practical applicability.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering system for the 1H-indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the aromatic ring currents.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-H~13.5br s-
H3~8.3s-
H4~8.2d~8.5
H7~7.9d~8.5
H6~7.7dd~8.5, ~1.5

Causality behind Predicted Shifts:

  • N1-H: The proton on the nitrogen of the pyrazole ring is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent (DMSO-d₆).

  • H3: This proton is on the pyrazole ring and is expected to be a singlet due to the lack of adjacent protons.

  • Aromatic Protons (H4, H6, H7): The protons on the benzene ring will exhibit a splitting pattern characteristic of a substituted aromatic system. The electron-withdrawing nitrile group at C5 will deshield the ortho protons (H4 and H6) and the para proton (H7) to varying extents. H4 is expected to be the most downfield of the aromatic protons due to its proximity to the pyrazole ring and the nitrile group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C7a~141
C3a~135
C3~134
C6~129
C4~125
C7~122
C5~119
C≡N~118

Causality behind Predicted Shifts:

  • Quaternary Carbons (C3a, C5, C7a): These carbons will appear as singlets in a proton-decoupled spectrum. C7a and C3a are part of the ring fusion and are expected at downfield shifts. The carbon bearing the nitrile group (C5) will have its chemical shift influenced by the triple bond.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the 115-120 ppm range.

  • Aromatic CH Carbons (C3, C4, C6, C7): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the nitrile substituent.

Experimental Protocol for NMR Data Acquisition

G cluster_workflow NMR Sample Preparation and Data Acquisition prep Sample Preparation: - Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). - Add a small amount of TMS as an internal standard. acq Data Acquisition (¹H NMR): - Acquire spectrum on a 400-600 MHz spectrometer. - Typical parameters: 32 scans, 2s relaxation delay. prep->acq acq_c13 Data Acquisition (¹³C NMR): - Acquire proton-decoupled spectrum. - Typical parameters: 1024 scans, 2s relaxation delay. prep->acq_c13 proc Data Processing: - Fourier transform the FID. - Phase and baseline correct the spectrum. - Reference the spectrum to TMS (0.00 ppm). acq->proc acq_c13->proc

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H stretch
~3050MediumAromatic C-H stretch
2230 - 2220Strong, SharpC≡N stretch[1][2]
1620 - 1450Medium-StrongC=C and C=N ring stretching

Causality behind IR Absorptions:

  • N-H Stretch: The stretching vibration of the N-H bond in the indazole ring is expected to appear as a medium intensity band around 3100 cm⁻¹.

  • Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring typically appear just above 3000 cm⁻¹.

  • C≡N Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong and sharp absorption of the nitrile group. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation with the aromatic ring, which weakens the C≡N bond.[1]

  • Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will give rise to a series of bands in the 1620-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)

A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR).

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺•143.05
[M+H]⁺144.06
[M+Na]⁺166.04

Data sourced from PubChem CID 11126384.[3]

Fragmentation Pattern:

The fragmentation of the molecular ion of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways. The molecular ion is formed by the loss of an electron.[4]

G M [C₈H₅N₃]⁺• m/z = 143 M_HCN [C₇H₄N]⁺ m/z = 116 M->M_HCN - HCN M_N2 [C₈H₅N]⁺• m/z = 115 M->M_N2 - N₂ M_HCN_HCN [C₆H₃]⁺ m/z = 75 M_HCN->M_HCN_HCN - HCN

Caption: A simplified proposed fragmentation pathway for this compound.

A primary fragmentation pathway for indazoles involves the loss of a molecule of nitrogen (N₂), followed by further fragmentation. Another common fragmentation is the loss of hydrogen cyanide (HCN).[5]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the data is processed to generate a mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR and IR data, based on established principles and data from analogous structures, offer a reliable reference for researchers. The mass spectrometry data and proposed fragmentation patterns further aid in the structural confirmation of this important synthetic intermediate. Adherence to the described experimental protocols will ensure the acquisition of high-quality and reproducible spectroscopic data.

References

  • Scribd. 05 Notes On Nitriles IR Spectra. Available from: [Link]

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  • Su, Y.; et al. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. J. Chem. Phys.2014 , 140 (11), 115101. Available from: [Link]

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  • Yoshida, M.; et al. Supporting Information for: A General and Efficient Method for the Synthesis of 1H-Indazoles by the 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Angew. Chem. Int. Ed.2007 , 46, 3259-3262. Available from: [Link]

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Methodological & Application

Application Note: A Practical Guide to the Synthesis of 1H-Indazole-5-carbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed, validated protocols for the synthesis of 1H-indazole-5-carbonitrile, a key heterocyclic building block in modern drug discovery. The 1H-indazole scaffold is a privileged structure found in numerous FDA-approved therapeutics, including kinase inhibitors and antiemetics.[1][2][3][4] We present two primary synthetic strategies, beginning with commercially available starting materials. The principal route involves the synthesis of a 5-bromo-1H-indazole intermediate followed by a robust, palladium-catalyzed cyanation using a non-toxic cyanide source. An alternative, more direct route via the cyclization of a pre-functionalized aniline is also detailed. This guide is designed for researchers, medicinal chemists, and process development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the 1H-Indazole Scaffold

The 1H-indazole core is a cornerstone of medicinal chemistry, prized for its ability to act as a bioisostere for indole while offering unique hydrogen bonding capabilities through its additional nitrogen atom.[3] This feature has been exploited in the design of numerous pharmaceuticals targeting a wide array of biological targets. Clinically significant drugs such as Axitinib (a tyrosine kinase inhibitor), Niraparib (a PARP inhibitor), and Granisetron (a 5-HT3 antagonist) all feature the 1H-indazole motif, underscoring its importance in developing novel therapeutics.[4][5][6]

This compound, the subject of this guide, is a particularly valuable intermediate. The nitrile functional group is exceptionally versatile, serving as a precursor to a variety of other functionalities, including primary amines, amides, carboxylic acids, and tetrazoles, thereby enabling extensive structure-activity relationship (SAR) studies.[7][8] This document provides reliable and scalable methods to access this important molecule.

Strategic Overview and Mechanistic Rationale

The synthesis of this compound can be approached from two primary directions: (A) constructing the indazole core first and subsequently introducing the nitrile group, or (B) building the heterocyclic system from a starting material that already contains the cyano moiety.

Strategy A (Recommended): Halogenation-Cyanation Sequence This is a robust and widely applicable two-step approach. It relies on the synthesis of a halogenated indazole, which is then converted to the target nitrile via a palladium-catalyzed cross-coupling reaction. The key advantages of this strategy are the high functional group tolerance and the reliability of the final cyanation step. We selected 5-bromo-1H-indazole as the key intermediate due to the accessibility of its precursor, 4-bromo-2-methylaniline. The subsequent cyanation leverages a well-documented and safer protocol using potassium ferrocyanide as the cyanide source, avoiding the need to handle highly toxic reagents like KCN or Zn(CN)2.[9][10]

Strategy B (Alternative): Cyclization of a Cyano-Aniline This approach offers a more direct route by forming the indazole ring from a precursor like 4-amino-3-methylbenzonitrile. The core transformation is a diazotization followed by an intramolecular cyclization. While potentially shorter, this method's success is highly dependent on the stability and reactivity of the specific diazonium salt intermediate.

Below is a workflow diagram illustrating the two primary synthetic strategies.

G cluster_0 Strategy A: Halogenation-Cyanation Route cluster_1 Strategy B: Direct Cyclization Route A_Start 4-Bromo-2-methylaniline A_Inter 5-Bromo-1H-indazole A_Start->A_Inter Diazotization/ Cyclization A_End This compound A_Inter->A_End Pd-Catalyzed Cyanation B_Start 4-Amino-3-methylbenzonitrile B_End This compound B_Start->B_End Diazotization/ Cyclization

Caption: Comparative workflows for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Palladium-Catalyzed Cyanation

This protocol is recommended for its reliability and use of safer reagents.

Part A: Synthesis of 5-Bromo-1H-indazole

This procedure is based on the classical Richter synthesis, involving the diazotization of an o-alkylaniline and subsequent intramolecular cyclization.

  • Reagents and Equipment:

    • 4-Bromo-2-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Ice bath, magnetic stirrer, standard glassware

    • Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-bromo-2-methylaniline (1.0 eq) in a 3 M aqueous HCl solution.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight. A precipitate should form as the cyclization proceeds.

    • Cool the mixture in an ice bath and carefully neutralize by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude solid by flash column chromatography (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield 5-bromo-1H-indazole as a solid.

Part B: Synthesis of this compound

This protocol is adapted from a robust Organic Syntheses procedure for the cyanation of a halo-indazole.[9] It utilizes potassium ferrocyanide, a stable and low-toxicity cyanide source. The choice of Xantphos as a ligand is critical; its wide bite angle facilitates the reductive elimination step in the catalytic cycle.

ReagentMW ( g/mol )MmolEquiv.Mass/Volume
5-Bromo-1H-indazole197.0210.01.01.97 g
K₄[Fe(CN)₆]·3H₂O422.395.00.52.11 g
Allylpalladium(II) chloride dimer365.740.10.0136.6 mg
Xantphos578.680.20.02115.7 mg
Dimethylacetamide (DMAc)---16 mL
Water---12 mL
  • Step-by-Step Procedure:

    • Equip a 100-mL, three-necked, round-bottom flask with a condenser, a thermocouple, an argon inlet, and a magnetic stir bar.

    • Add 5-bromo-1H-indazole (1.0 eq), allylpalladium(II) chloride dimer (0.01 eq), and Xantphos (0.02 eq).

    • Evacuate the flask and backfill with argon (repeat three times).

    • Add degassed dimethylacetamide (DMAc) and stir to dissolve the solids. Bubble argon through the solution for 30 minutes.

    • Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq).

    • Add degassed water. The mixture should become a suspension.

    • Heat the reaction mixture to 95 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove inorganic solids.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of 20-60% ethyl acetate in hexanes) to afford this compound.

G cluster_legend Pd-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ B Oxidative Addition Pd0->B 1 A Ar-Br C Ar-Pd(II)L₂(Br) B->C D Ligand Exchange C->D 2 E Ar-Pd(II)L₂(CN) D->E F Reductive Elimination E->F 3 F->Pd0 G Ar-CN FeCN [Fe(CN)₆]⁴⁻ Br_ion Br⁻ placeholder1->Br_ion placeholder2->FeCN from K₄[Fe(CN)₆] l1 1. Oxidative Addition of Ar-Br to Pd(0) complex. l2 2. Transmetalation/Ligand Exchange with cyanide source. l3 3. Reductive Elimination to form Ar-CN and regenerate catalyst.

Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.

Protocol 2: One-Pot Synthesis from 4-Amino-3-methylbenzonitrile

This protocol provides a more direct, albeit potentially lower-yielding, alternative.

  • Reagents and Equipment:

    • 4-Amino-3-methylbenzonitrile

    • Acetic Acid

    • Sodium Nitrite (NaNO₂)

    • Ice bath, magnetic stirrer, standard glassware

  • Step-by-Step Procedure:

    • Dissolve 4-amino-3-methylbenzonitrile (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C for 2-3 hours.

    • Cool the reaction mixture and pour it into a beaker of ice water.

    • Neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude material via flash column chromatography to isolate this compound.

Summary and Troubleshooting

ParameterStrategy A (Halogenation-Cyanation)Strategy B (Direct Cyclization)
Number of Steps 21
Starting Materials 4-Bromo-2-methylaniline4-Amino-3-methylbenzonitrile
Key Reagents NaNO₂, Pd Catalyst, Xantphos, K₄[Fe(CN)₆]NaNO₂, Acetic Acid
Pros High reliability, generally higher yielding, robust final step.[9]More atom-economical, fewer steps.
Cons Longer sequence, requires handling of a palladium catalyst.Can be lower yielding, potential for side reactions (e.g., azo coupling).

Troubleshooting:

  • Low Yield in Cyanation (Protocol 1B): Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation. The quality of the palladium catalyst and ligand is crucial. An increase in reaction time or a slight increase in catalyst loading (e.g., to 1.5 mol%) may be beneficial.

  • Incomplete Cyclization (Protocol 1A & 2): Ensure the diazonium salt is fully formed at low temperatures before allowing the reaction to warm. Insufficient acid can lead to incomplete diazotization.

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Diazonium salts can be explosive when isolated and dry. Always keep them in solution.

  • While potassium ferrocyanide is significantly safer than simple cyanide salts, the reaction should still be handled with care as acidic conditions could potentially liberate HCN gas. Quench reaction mixtures under basic conditions.

Conclusion

This application note outlines two effective synthetic routes for the preparation of this compound. The recommended two-step method via palladium-catalyzed cyanation of 5-bromo-1H-indazole offers a highly reliable and scalable protocol suitable for medicinal and process chemistry laboratories. The detailed procedures, mechanistic insights, and comparative analysis provided herein are intended to empower researchers to confidently synthesize this valuable building block for the advancement of drug discovery programs.

References

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Application Notes and Protocols for the Synthesis of 1H-Indazole-3-carbonitrile via Palladium-Catalyzed Cyanation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-Indazole-3-carbonitrile Scaffold

The 1H-indazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3] Specifically, the 1H-indazole-3-carbonitrile moiety serves as a critical building block for the synthesis of more complex drug candidates.[4][5] Its nitrile group is a versatile handle for further chemical transformations, such as reduction to amines, hydrolysis to carboxylic acids, or participation in cycloaddition reactions, enabling the exploration of diverse chemical space in drug discovery programs.[4] The development of robust and scalable methods for the synthesis of 1H-indazole-3-carbonitrile is therefore of paramount importance to researchers, scientists, and professionals in drug development.[6][7]

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and the cyanation of aryl halides is a prime example of this powerful technology.[8][9] This approach offers a milder and more functional-group-tolerant alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[10] This document provides a detailed guide to the palladium-catalyzed cyanation for the synthesis of 1H-indazole-3-carbonitrile, focusing on the underlying mechanistic principles, a practical experimental protocol, and troubleshooting insights to ensure reliable and reproducible results.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cyanation of a 3-halo-1H-indazole proceeds through a well-established catalytic cycle, as depicted below. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[11]

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Transmetalation Transmetalation (Cyanide Transfer) PdII_complex->Transmetalation PdII_CN_complex Ar-Pd(II)(CN)L_n Transmetalation->PdII_CN_complex RedElim Reductive Elimination PdII_CN_complex->RedElim RedElim->Pd0 Catalyst Regeneration ArCN Ar-CN (1H-Indazole-3-carbonitrile) RedElim->ArCN ArX Ar-X (3-Halo-1H-indazole) ArX->OxAdd CN_source 'CN⁻' Source (e.g., from Zn(CN)₂ or K₄[Fe(CN)₆]) CN_source->Transmetalation

Caption: The catalytic cycle for palladium-catalyzed cyanation.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 3-halo-1H-indazole (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[12]

  • Transmetalation (Cyanide Transfer): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).[10][11] This step is often the rate-limiting step and can be influenced by the solubility and reactivity of the cyanide salt.

  • Reductive Elimination: The final step is the reductive elimination of the desired 1H-indazole-3-carbonitrile (Ar-CN) from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

A critical challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation. Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center at various stages of the catalytic cycle, forming inactive palladium-cyanide complexes and halting the reaction.[10][13][14] The choice of cyanide source and careful control of reaction conditions are therefore crucial to mitigate catalyst poisoning.[10][15] Less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or stable complexes like potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred as they maintain a low concentration of free cyanide ions.[6][10]

Experimental Protocol: Synthesis of 1H-Indazole-3-carbonitrile

This protocol is adapted from a reported procedure for the cyanation of 3-iodo-1H-indazole using potassium ferrocyanide as a non-toxic cyanide source.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Iodo-1H-indazole>98%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)>97%Commercially available
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)ACS reagent gradeCommercially availableA less toxic cyanide source.[10]
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%Commercially available
N,N-Dimethylacetamide (DMAc)Anhydrous, >99.8%Commercially available
Ethyl Acetate (EtOAc)ACS reagent gradeCommercially availableFor extraction
Brine (saturated NaCl solution)Prepared in-house
Deionized Water
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially availableFor drying
Inert gas (Nitrogen or Argon)High purity

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas inlet and outlet (bubbler)

  • Septa and needles for reagent transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Filtration apparatus

Experimental_Workflow A 1. Assemble and Purge Apparatus B 2. Charge Reagents A->B Inert atmosphere C 3. Reaction under Inert Atmosphere B->C Heat to 120 °C D 4. Reaction Workup C->D Cool to RT, add water E 5. Extraction D->E Transfer to separatory funnel F 6. Drying and Concentration E->F Collect organic layers G 7. Purification (e.g., Column Chromatography) F->G Crude product H 8. Characterization G->H Pure product

Caption: Experimental workflow for the synthesis of 1H-indazole-3-carbonitrile.

Step-by-Step Procedure:

  • Reaction Setup:

    • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, an inert gas inlet, and a septum.

    • Thoroughly dry the glassware in an oven before use.

    • Purge the entire system with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Charging Reagents:

    • To the flask, add 3-iodo-1H-indazole (1.0 eq), potassium ferrocyanide trihydrate (0.3 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).

    • Scientist's Note: The use of a slight excess of ligand (dppf) relative to the palladium precursor helps to stabilize the active catalyst and prevent palladium black precipitation.

  • Reaction Execution:

    • Through the septum, add anhydrous N,N-dimethylacetamide (DMAc) to the flask via a syringe. The typical concentration is around 0.5 M with respect to the starting indazole.

    • Begin vigorous stirring and heat the reaction mixture to 120 °C using a pre-heated heating mantle.

    • Maintain the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding deionized water. This will precipitate some inorganic salts.

    • Filter the mixture through a pad of celite to remove insoluble materials, washing the filter cake with ethyl acetate.

  • Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layers with water and then with brine to remove residual DMAc and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indazole-3-carbonitrile as a solid.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected product is a light-yellow solid.[6]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents or solvent- Presence of oxygen or moisture- Ensure a thoroughly inert atmosphere.- Use a fresh, high-quality palladium precursor and ligand.- Ensure the reaction temperature is maintained at 120 °C.- Use anhydrous solvent and dry reagents.
Formation of Palladium Black - Ligand degradation- Catalyst decomposition- Increase the ligand-to-palladium ratio slightly.- Ensure rigorous exclusion of oxygen.
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water or protic impurities- Catalyst deactivation pathway- Use anhydrous solvent and reagents.[13][14]- Consider a different palladium precursor or ligand system.
Incomplete Reaction - Catalyst poisoning by excess cyanide- Insufficient reaction time- If using highly soluble cyanide sources (e.g., KCN), ensure slow addition or use a less soluble source like Zn(CN)₂ or K₄[Fe(CN)₆].[10]- Extend the reaction time and monitor by LC-MS.

Safety Precautions

  • Palladium Catalysts: While generally stable, palladium catalysts, especially on carbon, can be pyrophoric. Handle in an inert atmosphere when possible and avoid sources of ignition.[16]

  • Cyanide Sources: Zinc cyanide and potassium ferrocyanide are toxic.[17] Avoid inhalation of dust and skin contact. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with acid, highly toxic hydrogen cyanide (HCN) gas can be released.[18] All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

  • Solvents: DMAc is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and away from open flames.

References

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  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Applied Sciences. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2013). Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]

  • Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals,. (n.d.). Science of Synthesis. [Link]

  • Synthesis of Unprotected Carboxy Indazoles via Pd-Catalyzed Carbonylation. (2016). Synlett. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). MIT Open Access Articles. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (2003). Organic Letters. [Link]

  • Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. (2015). PubMed. [Link]

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The Versatility of 1H-Indazole-5-carbonitrile: A Strategic Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. Within the vast chemical space explored, the indazole scaffold has emerged as a "privileged" motif, consistently yielding high-affinity ligands for the ATP-binding site of numerous kinases.[1][2] This guide focuses on a particularly valuable derivative, 1H-indazole-5-carbonitrile , a versatile building block that offers multiple avenues for synthetic elaboration and has been instrumental in the development of clinically relevant kinase inhibitors. We will delve into the strategic considerations for its use, provide detailed protocols for its functionalization, and showcase its application in the synthesis of prominent kinase inhibitors, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The strategic importance of the indazole core lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for ATP-competitive inhibitors.[2][3] The 1H-indazole tautomer is the more stable and predominantly utilized form in medicinal chemistry.[4] The 5-carbonitrile group of the title compound serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to explore the structure-activity relationship (SAR) and fine-tune the pharmacological properties of the resulting inhibitors.[5]

Core Synthetic Strategies and Protocols

The journey from this compound to a potent kinase inhibitor typically involves a series of strategic chemical modifications. The two primary sites for elaboration are the N1 position of the indazole ring and the C5 nitrile group.

N-Arylation of the Indazole Core: Establishing the Primary Pharmacophore

A crucial step in the synthesis of many indazole-based kinase inhibitors is the N-arylation of the indazole core. This reaction introduces a key substituent that often occupies a significant portion of the ATP-binding pocket and plays a critical role in determining potency and selectivity. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for this transformation.[6][7]

Protocol 1: Copper-Catalyzed N-Arylation of this compound

This protocol provides a general method for the N-arylation of this compound using a copper catalyst, which is often more economical than palladium-based systems.

Reaction Scheme:

N_Arylation indazole This compound reagents CuI (catalyst) L-proline (ligand) K2CO3 (base) DMSO (solvent) indazole->reagents aryl_halide Aryl Halide (Ar-X) aryl_halide->reagents product 1-Aryl-1H-indazole-5-carbonitrile reagents->product caption General scheme for N-arylation. Suzuki_Coupling bromo_indazole 5-Bromo-1-aryl-1H-indazole reagents Pd(PPh3)4 (catalyst) Na2CO3 (base) Solvent (e.g., Dioxane/H2O) bromo_indazole->reagents boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->reagents product 1,5-Diaryl-1H-indazole reagents->product caption Suzuki coupling at the C5 position. Nitrile_to_Tetrazole cyano_indazole 1-Aryl-1H-indazole-5-carbonitrile reagents NaN3 NH4Cl DMF cyano_indazole->reagents product 5-(1H-Tetrazol-5-yl)-1-aryl-1H-indazole reagents->product caption Conversion of nitrile to tetrazole. Nitrile_to_Acid cyano_indazole 1-Aryl-1H-indazole-5-carbonitrile reagents NaOH (aq) EtOH Heat cyano_indazole->reagents product 1-Aryl-1H-indazole-5-carboxylic acid reagents->product caption Hydrolysis of nitrile to carboxylic acid. Workflow start This compound n_arylation N-Arylation (Protocol 1) start->n_arylation c5_modification C5-Nitrile Modification n_arylation->c5_modification hydrolysis Hydrolysis to Acid (Protocol 4) c5_modification->hydrolysis Option A tetrazole_formation Tetrazole Formation (Protocol 3) c5_modification->tetrazole_formation Option B amide_coupling Amide Coupling hydrolysis->amide_coupling lead_candidates Lead Candidates tetrazole_formation->lead_candidates amide_coupling->lead_candidates sar_optimization SAR Optimization lead_candidates->sar_optimization preclinical_studies Preclinical Studies sar_optimization->preclinical_studies caption Workflow for kinase inhibitor development.

Sources

Protocol for the Regioselective N-alkylation of 1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The N-alkylated indazole scaffold is a privileged motif in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] The strategic placement of an alkyl group on either the N1 or N2 position of the indazole ring can profoundly influence a compound's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. However, the presence of two nucleophilic nitrogen centers within the indazole ring presents a significant synthetic challenge, often leading to the formation of regioisomeric mixtures that are difficult to separate.[1][4][5] This application note provides a comprehensive guide to the N-alkylation of 1H-indazole-5-carbonitrile, a versatile intermediate in drug discovery. We present two distinct, field-proven protocols designed to selectively favor either the N1 or N2 position, delve into the mechanistic principles governing this regioselectivity, and offer detailed analytical procedures for isomer differentiation and characterization.

Introduction: The Significance of N-Alkylated Indazoles

Indazole derivatives are cornerstones of drug design, found in molecules targeting a wide range of diseases, from cancer to inflammation and nausea.[2][3][6] They are often employed as bioisosteres for indoles, offering a similar structural footprint but with a distinct electronic distribution and an additional hydrogen bond acceptor, which can lead to improved target engagement and metabolic stability.[4][7]

The N-alkylation of the indazole core is a critical transformation for modulating a molecule's properties. For instance, the anti-cancer drug Niraparib is an N1-substituted indazole, while Pazopanib, a tyrosine kinase inhibitor, is an N2-substituted analogue.[2][8] The carbonitrile group at the 5-position serves as a valuable synthetic handle and an effective electronic modulator, making this compound a key starting material in many synthetic campaigns.

Achieving high regioselectivity in the N-alkylation step is paramount for synthetic efficiency, avoiding low yields and the need for challenging chromatographic separations of closely related isomers.[4][9] This guide is designed to empower researchers to control this critical reaction with confidence.

Mechanistic Rationale: Controlling Regioselectivity

The outcome of the N-alkylation of indazole is a delicate interplay between kinetic and thermodynamic factors, which are heavily influenced by the choice of base, solvent, and electrophile.[10][11] The indazole anion is a mesomeric species, with negative charge density distributed across both N1 and N2, making both positions nucleophilic.[4]

Key Factors Governing Regioselectivity:

  • Tautomerism: 1H-indazole is generally the more thermodynamically stable tautomer compared to 2H-indazole.[6][8] Alkylation reactions typically proceed via deprotonation to form the indazolide anion.

  • Base and Solvent System: This is the most critical determinant of regioselectivity.

    • N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2][12] It is postulated that the small sodium cation coordinates with the N2 lone pair, sterically hindering the approach of the electrophile and directing it to the more accessible N1 position.[8][12]

    • N2-Selectivity/Mixtures: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures or can favor N2-alkylation.[4][13] In these systems, larger, more solvated cations and the polar solvent itself disrupt the chelation effect, allowing alkylation to occur at the more electronically favored N2 position or leading to a mixture governed by subtle electronic and steric effects.[2][10]

  • Steric Hindrance: Bulky alkylating agents or substituents on the indazole ring (particularly at the C7 position) can sterically favor alkylation at the less hindered N1 position.[1]

  • Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is often the thermodynamically more stable product.[6] Under certain conditions that allow for equilibration, the N1 isomer may be favored even if the N2 isomer is formed faster kinetically.[2]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_paths Reaction Pathways cluster_products Products Indazole This compound Anion Indazolide Anion (Mesomeric) Indazole->Anion + Base - H+ N1_Path N1 Attack (Kinetic/Steric Control) Anion->N1_Path + R-X N2_Path N2 Attack (Electronic Control) Anion->N2_Path + R-X N1_Product N1-Alkyl-indazole-5-carbonitrile (Often Thermodynamic Product) N1_Path->N1_Product N2_Product N2-Alkyl-indazole-5-carbonitrile N2_Path->N2_Product

Caption: Competing pathways in the N-alkylation of 1H-indazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective N-alkylation.

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Sodium hydride (NaH) is a flammable solid that reacts violently with water; it must be handled under an inert atmosphere.

Protocol A: Selective N1-Alkylation

This protocol utilizes a strong base in a non-polar aprotic solvent to favor the formation of the N1-alkylated product.[1][2][11]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous THF (to make a ~0.2 M solution) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the suspension to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed as a change in color or clarity.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated isomer.

Protocol B: Conditions Favoring N2-Alkylation or Mixture Formation

This protocol uses a weaker base in a polar aprotic solvent and often yields the N2-isomer as a significant, if not major, product.[4][13]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Dissolution: Add anhydrous DMF (to make a ~0.3 M solution) and the alkyl halide (1.2 equiv).

  • Reaction: Heat the mixture to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract three times with EtOAc or MTBE. Note: DMF is water-miscible. Extensive washing of the organic layer with water and brine is necessary to remove residual DMF.

  • Washing & Drying: Combine the organic layers, wash thoroughly with water (3-4 times), then with brine. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The N1 and N2 isomers often have different polarities and can be separated.

Caption: General experimental workflow for N-alkylation.

Product Characterization: Distinguishing N1 and N2 Isomers

Unambiguous identification of the N1 and N2 regioisomers is critical. While they have identical mass, they can be definitively distinguished using NMR spectroscopy.[2][6]

Technique N1-Alkyl-Indazole-5-carbonitrile N2-Alkyl-Indazole-5-carbonitrile Purpose
¹H NMR The H3 proton signal is typically found at a distinct chemical shift compared to the N2 isomer.[14]The H3 proton signal is often shifted relative to the N1 isomer.Initial assessment of isomer presence and ratio.
¹³C NMR The chemical shifts of the ring carbons, particularly C3 and C7a, differ from the N2 isomer.[14]The C3 and C7a signals are diagnostic and differ from the N1 isomer.Confirmation of isomeric structure.
HMBC (2D NMR) Key Diagnostic: A 2D correlation is observed between the protons of the N-alkyl CH₂ group and the C7a carbon of the indazole ring.[2][6]Key Diagnostic: A 2D correlation is observed between the protons of the N-alkyl CH₂ group and the C3 carbon of the indazole ring.[2][6]Definitive assignment of regiochemistry.
NOESY (2D NMR) A through-space correlation may be observed between the N-alkyl CH₂ protons and the H7 proton.A through-space correlation may be observed between the N-alkyl CH₂ protons and the H3 proton.Supportive evidence for regiochemical assignment.[15]
HPLC Isomers will typically have different retention times on a chiral or reverse-phase column.Isomers will typically have different retention times.Determination of isomeric ratio and analytical purity.
Mass Spec (MS) [M+H]⁺ matches the calculated mass.[M+H]⁺ matches the calculated mass.Confirmation of molecular weight.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Poorly reactive alkylating agent (e.g., alkyl chloride).4. Reaction temperature too low or time too short.1. Use fresh, high-quality NaH from a new container.2. Ensure all glassware is oven-dried and solvents are rigorously dried.3. Switch to a more reactive electrophile (Iodide > Bromide > Tosylate > Chloride).4. Increase reaction temperature or extend the reaction time; monitor by TLC/LC-MS.
Poor Regioselectivity 1. Incorrect base/solvent combination for desired isomer.2. Reaction temperature is too high, overriding selectivity.3. Presence of water or protic impurities.1. For N1, strictly use NaH/THF. For N2, screen bases like K₂CO₃, Cs₂CO₃ in DMF or DMSO.[10]2. Run the reaction at the lowest temperature that allows for a reasonable rate.3. Ensure all reagents and solvents are anhydrous.
Formation of Side Products 1. O-alkylation if using indazolone starting materials.2. Dialkylation (rare under these conditions).3. Degradation of starting material or product.1. Not applicable for indazole, but a common issue with related heterocycles.2. Use a controlled stoichiometry (1.0-1.2 equivalents of alkylating agent).3. Lower the reaction temperature; ensure the reaction is run under an inert atmosphere.
Difficult Purification 1. Isomers have very similar polarity (Rf values).2. Mineral oil from NaH dispersion co-elutes with the product.1. Optimize chromatography conditions (try different solvent systems, e.g., EtOAc/Hexanes, CH₂Cl₂/MeOH). Consider preparative HPLC.2. Before work-up, add anhydrous hexane to the reaction mixture, stir, and decant the solvent to wash away the mineral oil. Repeat 2-3 times.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]

  • Hawksworth, M. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Sun, W., et al. (2023). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Hawksworth, M. J., et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. Available at: [Link]

  • Hawksworth, M. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Available at: [Link]

  • Doğan, F., & Göker, A. H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (n.d.). Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Wang, Z., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available at: [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with 5-bromo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Aryl-1H-Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged pharmacophore, forming the structural core of numerous biologically active compounds and approved drugs.[1][2] Its bioisosteric relationship with indole allows it to modulate target binding and improve pharmacokinetic properties.[2] Specifically, functionalization at the C-5 position of the indazole ring with aryl or heteroaryl moieties is a key strategy in modern drug discovery for creating novel molecular entities with diverse therapeutic applications, including anticancer agents, protein kinase inhibitors, and glucocorticoid receptor modulators.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for medicinal chemists.[5][6] This guide provides a detailed technical overview, field-proven protocols, and expert insights for the successful application of Suzuki coupling reactions to 5-bromo-1H-indazole derivatives, enabling researchers to efficiently synthesize libraries of 5-aryl-1H-indazoles for drug discovery programs.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][7] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-bromo-1H-indazole. This is often the rate-determining step and results in a Pd(II) intermediate.[7] The reactivity of the halide is critical, with the general trend being I > Br > Cl.[4]

  • Transmetalation: The organoboronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[8][9] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide. This step regenerates the base and forms a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 5-aryl-1H-indazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide [Indazole-Pd(II)L_n-Br] OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl [Indazole-Pd(II)L_n-Aryl] Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product 5-Aryl-1H-indazole RedElim->Product Yields IndazoleBr 5-Bromo-1H-indazole IndazoleBr->OxAdd BoronicAcid Aryl-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates caption Suzuki-Miyaura Catalytic Cycle for 5-Aryl-1H-indazole Synthesis.

Caption: Suzuki-Miyaura Catalytic Cycle for 5-Aryl-1H-indazole Synthesis.

Optimizing the Reaction: Key Parameters and Considerations

The success and efficiency of the Suzuki coupling of 5-bromo-1H-indazoles hinge on the careful selection of several key parameters.

N-H Protection: To Protect or Not to Protect?

The acidic proton of the indazole N-H group can interfere with the catalytic cycle, potentially leading to lower yields or reaction failure.[10] While direct coupling of NH-free indazoles is possible, it often requires more rigorous optimization of catalysts and conditions.[10]

  • Unprotected (N-H): Feasible, but can be lower yielding due to side reactions.[1] May require stronger bases or specialized catalyst systems (e.g., those with SPhos or XPhos ligands).[10]

  • N-Protected: Generally recommended for robust and high-yielding reactions.

    • N-Alkyl groups (e.g., ethyl): Excellent substrates, leading to stable products.[1]

    • N-Boc group (tert-butyloxycarbonyl): A highly effective protecting group that often results in very good yields.[1] The Boc group can be easily removed post-coupling, providing a versatile route to the N-H product.[1] It's worth noting that under certain conditions, such as microwave heating, concomitant deprotection of the Boc group during the coupling can occur.[11]

    • N-Acyl groups: Can be used, but may be susceptible to cleavage under the basic reaction conditions, leading to mixtures of products.[1]

Catalyst and Ligand Selection

The choice of palladium source and its coordinating ligand is paramount. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.

Catalyst SystemTypical Loading (mol%)Key Characteristics & Recommendations
Pd(dppf)Cl₂ 2-5Highly Recommended. Often the catalyst of choice, providing high yields in relatively short reaction times.[1][2][12] The dppf ligand is robust and effective for a wide range of heteroaryl couplings.
Pd(PPh₃)₄ 3-5A classic, effective catalyst, though sometimes requiring longer reaction times or higher temperatures compared to Pd(dppf)Cl₂.[7][13]
Pd(OAc)₂ / Ligand 2-5Requires an external phosphine ligand (e.g., PCy₃, SPhos). Can be effective, but requires more optimization. Electron-rich, bulky phosphines can enhance activity for challenging substrates.[12]
Pd(PCy₃)₂ 3-5Can yield modest results. The electron-rich and sterically hindered nature of the tricyclohexylphosphine ligand can be beneficial, but may not be optimal for this specific substrate class compared to Pd(dppf)Cl₂.[2][12]
Choice of Base and Solvent

The base activates the boronic acid, while the solvent system must solubilize the reactants and facilitate the reaction at the desired temperature.

  • Bases:

    • K₂CO₃ (Potassium Carbonate): A commonly used, effective, and economical choice.[1][3]

    • Cs₂CO₃ (Cesium Carbonate): A stronger base that can sometimes improve yields, especially for less reactive partners.[1]

    • K₃PO₄ (Potassium Phosphate): Another effective base, often used in protocols with specialized ligands like SPhos.[7][10]

  • Solvents:

    • 1,2-Dimethoxyethane (DME): An excellent solvent for these reactions, often leading to high yields.[1][2]

    • 1,4-Dioxane / Water: A very common and effective solvent mixture.[3][14] The water is crucial for solubilizing the base and facilitating the transmetalation step.

    • Toluene / Water: Another viable biphasic system.[13]

    • DMF (Dimethylformamide): Can be used, but may require careful temperature control to avoid decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Protected 5-Bromo-1H-Indazole

This protocol is optimized for N-alkyl or N-Boc protected 5-bromo-1H-indazoles using Pd(dppf)Cl₂.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants - N-Protected 5-Bromo-1H-Indazole (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) B 2. Add Solvent (e.g., DME or Dioxane/H₂O) A->B C 3. Degas Mixture (Argon sparging or freeze-pump-thaw) B->C D 4. Add Catalyst Pd(dppf)Cl₂ (3 mol%) C->D E 5. Heat Reaction (80-100 °C, 2-12 h) D->E F 6. Cool & Filter (Dilute with EtOAc, filter through Celite) E->F G 7. Extraction (Wash with H₂O & brine) F->G H 8. Dry & Concentrate (Dry over Na₂SO₄, concentrate in vacuo) G->H I 9. Purify (Flash Column Chromatography) H->I

Caption: General experimental workflow for Suzuki coupling of 5-bromo-1H-indazoles.

Materials:

  • N-Protected 5-bromo-1H-indazole (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane/Water (4:1 v/v)

  • Argon or Nitrogen gas

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the N-protected 5-bromo-1H-indazole (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., DME, approx. 0.1 M concentration) via syringe.

  • Degassing: Sparge the resulting suspension with argon for 10-15 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst (0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.[1][3]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[3]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-aryl-1H-indazole product.[1]

Representative Results

The following table summarizes typical yields obtained for the Suzuki coupling of various 5-bromo-1H-indazole derivatives under optimized conditions.

Indazole SubstrateBoronic Acid PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80284[1]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80268[1]
5-Bromo-1H-indazole (unprotected)N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80250[1]
tert-butyl 5-bromo-1H-indazole-1-carboxylateN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80282[1]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285-95 (general range)[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Poor quality boronic acid.4. Insufficient base or base strength.1. Use fresh catalyst. Ensure proper inert atmosphere technique.2. Improve degassing procedure (use freeze-pump-thaw cycles for sensitive reactions).3. Use fresh, high-purity boronic acid. Check for decomposition.4. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). Ensure base is finely powdered and dry.
Protodeboronation Boronic acid is sensitive to acidic protons or hydrolysis, especially with some heteroaryl boronic acids (e.g., thiophene).[1]1. Use a higher equivalence of boronic acid (1.5-2.0 eq).2. Use anhydrous solvents and ensure reagents are dry.3. Minimize reaction time.
Homocoupling of Boronic Acid Can occur under certain conditions, especially with excess oxygen or at high temperatures.1. Ensure thorough degassing of the reaction mixture.2. Avoid unnecessarily high reaction temperatures.
Dehalogenation of Starting Material Presence of reducing agents or certain reaction conditions can lead to the removal of bromine.1. Ensure purity of all reagents and solvents.2. Re-evaluate the catalyst/ligand system.
Formation of Palladium Black Catalyst has precipitated out of solution, indicating decomposition of the active species.1. Use a more robust ligand (dppf is generally good).2. Ensure strict anaerobic conditions.3. Check for impurities in starting materials that could poison the catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and efficient method for the synthesis of 5-aryl-1H-indazole derivatives. By carefully selecting the N-protecting group, catalyst system, base, and solvent, researchers can achieve high yields and construct diverse molecular libraries. The use of Pd(dppf)Cl₂ with a carbonate base in DME or dioxane/water represents a robust starting point for most applications. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to confidently apply this powerful transformation in their pursuit of novel therapeutic agents.

References

  • Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]

  • Royal Society of Chemistry. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Center for Biotechnology Information. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

Sources

Application Notes and Protocols: 1H-Indazole-5-carbonitrile in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Indazole in Oncology

The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[2] In the realm of oncology, the 1H-indazole moiety is particularly prominent, forming the central framework of several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor).[1][3] These drugs underscore the scaffold's effectiveness in targeting key signaling pathways that drive cancer progression.

The versatility of the 1H-indazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological properties. Substitution at the 5-position of the indazole ring has emerged as a critical strategy for enhancing the potency and selectivity of anti-cancer agents.[4] This position provides a vector for introducing functionalities that can engage in crucial interactions within the binding sites of target proteins.

This application note focuses on 1H-indazole-5-carbonitrile , a key building block and versatile intermediate in the synthesis of potent anti-cancer drug candidates.[5] The carbonitrile group at the 5-position is not merely a placeholder; it is a reactive handle that can be readily transformed into other functional groups, most notably the 5-carboxamide. The 1H-indazole-5-carboxamide motif is a key pharmacophore in a promising class of Tyrosine Threonine Kinase (TTK) inhibitors, which are being investigated for their potential in treating various cancers.[4]

Mechanism of Action: Targeting Tyrosine Threonine Kinase (TTK)

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Upregulation of TTK is observed in a variety of human cancers, including breast, colon, and lung cancer, and is often associated with aneuploidy and poor prognosis.[4] Consequently, inhibition of TTK has emerged as an attractive therapeutic strategy to induce mitotic catastrophe and subsequent cell death in cancer cells.

Derivatives of 1H-indazole-5-carboxamide have been identified as potent and selective inhibitors of TTK.[4] These inhibitors typically function as ATP-competitive ligands, binding to the kinase domain of TTK and preventing the phosphorylation of its downstream substrates. This disruption of TTK activity leads to a failure of the spindle assembly checkpoint, resulting in aberrant mitosis and ultimately, apoptosis of the cancer cells.

Synthetic Protocol: From this compound to a Key TTK Inhibitor Precursor

The following is a representative, multi-step protocol for the synthesis of a key intermediate for a potent TTK inhibitor, starting from this compound. This protocol is based on established synthetic methodologies.

Workflow Diagram

G A This compound B 1H-Indazole-5-carboxylic acid A->B  NaOH, H2O/EtOH Reflux[6] C Methyl 1H-indazole-5-carboxylate B->C  SOCl2, MeOH Reflux D Methyl 3-iodo-1H-indazole-5-carboxylate C->D  NIS, DMF Room Temp[3] E 3-Iodo-1H-indazole-5-carboxylic acid D->E  LiOH, THF/H2O Room Temp F 3-Iodo-1H-indazole-5-carboxamide E->F  1. (COCl)2, DMF (cat.), DCM 2. NH4OH[4]

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1H-Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1H-Indazole-3-Carboxamides in Modern Drug Discovery

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique structural and electronic properties allow for versatile interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] Among the various indazole derivatives, 1H-indazole-3-carboxamides have emerged as a particularly promising class of compounds. They are recognized as potent inhibitors of various kinases, such as p21-activated kinase 1 (PAK1), and poly(ADP-ribose)polymerase-1 (PARP-1), which are crucial targets in oncology.[1][3][4] Furthermore, their utility extends to the development of agents with anti-inflammatory, antimicrobial, and 5-HT3 antagonist activities.[5]

This application note provides a detailed experimental protocol for the synthesis of 1H-indazole-3-carboxamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step guide but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Underlying Chemical Principles: The Amide Bond Formation

The synthesis of 1H-indazole-3-carboxamides primarily relies on the robust and well-established chemistry of amide bond formation. This reaction involves the coupling of a carboxylic acid (1H-indazole-3-carboxylic acid) with an amine. Due to the relatively low reactivity of carboxylic acids towards amines under neutral conditions, a coupling agent is essential to activate the carboxylic acid.

Commonly employed coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). These additives act as activating agents, forming a highly reactive intermediate that is less prone to side reactions and racemization, thereby facilitating a clean and efficient reaction with the amine. The choice of coupling agent and additives can significantly influence the reaction yield and purity of the final product.

Experimental Workflow: A Visual Overview

The overall synthetic strategy for preparing 1H-indazole-3-carboxamide derivatives can be visualized as a two-stage process: the synthesis of the key intermediate, 1H-indazole-3-carboxylic acid, followed by its coupling with a diverse range of amines.

Synthesis_Workflow Indole Indole Derivative Indazole_Carboxaldehyde 1H-Indazole-3-carboxaldehyde Indole->Indazole_Carboxaldehyde Nitrosation Indazole_Carboxylic_Acid 1H-Indazole-3-carboxylic acid Indazole_Carboxaldehyde->Indazole_Carboxylic_Acid Oxidation Carboxamide 1H-Indazole-3-carboxamide Derivative Indazole_Carboxylic_Acid->Carboxamide Amide Coupling Amine Amine (R-NH2) Amine->Carboxamide

Caption: Synthetic workflow for 1H-indazole-3-carboxamide derivatives.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 1H-indazole-3-carboxamide derivatives, starting from a commercially available indole derivative.

Part 1: Synthesis of 1H-Indazole-3-carboxylic acid

This two-step procedure outlines the conversion of an indole derivative to the corresponding 1H-indazole-3-carboxylic acid.

Step 1.1: Synthesis of 1H-Indazole-3-carboxaldehyde via Nitrosation of Indole

This procedure is adapted from an optimized method for the direct nitrosation of indoles.[6]

  • Materials:

    • Indole derivative (e.g., 7-methyl-indole)

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, 2 N)

    • Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2 N hydrochloric acid (2.7 equiv.) to the cooled solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

    • Prepare a solution of the indole derivative (1.0 equiv.) in DMF.

    • Add the indole solution dropwise to the nitrosating mixture over a period of 2 hours using a syringe pump, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]

    • Extract the reaction mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with water (3 x) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole-3-carboxaldehyde.[7]

Step 1.2: Oxidation of 1H-Indazole-3-carboxaldehyde to 1H-Indazole-3-carboxylic acid

  • Materials:

    • 1H-Indazole-3-carboxaldehyde

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • 2-methyl-2-butene

    • tert-Butanol

    • Water

    • Saturated aqueous solution of sodium sulfite (Na₂SO₃)

    • Ethyl acetate

    • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

    • Hydrochloric acid (1 N)

  • Procedure:

    • Dissolve the 1H-indazole-3-carboxaldehyde in a 1:1 mixture of tert-butanol and water.[7]

    • Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.[7]

    • Prepare a solution of sodium chlorite (3.0 equiv.) in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[7]

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

    • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 1H-indazole-3-carboxylic acid.[7]

Part 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives via Amide Coupling

This general procedure describes the coupling of 1H-indazole-3-carboxylic acid with various primary or secondary amines.[5]

  • Materials:

    • 1H-Indazole-3-carboxylic acid

    • Amine (substituted aryl or aliphatic amine)

    • 1-Hydroxybenzotriazole (HOBt)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • 10% Methanol in Chloroform

    • 10% Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv.) in DMF, add HOBt (1.2 equiv.), EDC·HCl (1.2 equiv.), and TEA (3.0 equiv.).[5]

    • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.0 equiv.) to the reaction mixture at room temperature.

    • Stir the reaction for 4-6 hours, monitoring its progress by TLC.[5]

    • Upon completion, pour the reaction mixture into ice water.

    • Extract the product with a 10% solution of methanol in chloroform (2 x).

    • Wash the combined organic layers with 10% NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography using a step gradient of methanol in chloroform (e.g., 0-5%) to obtain the pure 1H-indazole-3-carboxamide derivative.[5]

Reaction Mechanism: Amide Coupling

The following diagram illustrates the generally accepted mechanism for the EDC/HOBt mediated amide coupling reaction.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation Carboxylic_Acid R-COOH (Indazole-3-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC Urea HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide R-CO-NHR' (Indazole-3-carboxamide) Tetrahedral_Intermediate->Amide - HOBt

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Data Summary: Reagents and Conditions

The following table summarizes the key reagents and conditions for the synthesis of 1H-indazole-3-carboxamide derivatives.

StepKey ReagentsSolventTemperatureTimePurification Method
Nitrosation Indole derivative, NaNO₂, HClDMF/H₂O0 °C to RT~14 hoursColumn Chromatography
Oxidation 1H-Indazole-3-carboxaldehyde, NaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORTVariesPrecipitation/Filtration
Amide Coupling 1H-Indazole-3-carboxylic acid, Amine, EDC·HCl, HOBt, TEADMFRT4-6 hoursColumn Chromatography

Characterization of Products

The synthesized 1H-indazole-3-carboxamide derivatives should be characterized using standard analytical techniques to confirm their identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the final compounds.[5][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.[5][9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.[5]

  • Melting Point Analysis: To determine the melting point of solid derivatives, which is an indicator of purity.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.[10]

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of a diverse library of 1H-indazole-3-carboxamide derivatives. By understanding the underlying chemical principles and carefully following the experimental procedures, researchers can efficiently generate these valuable compounds for further investigation in various drug discovery programs. The versatility of the amide coupling step allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed. Retrieved from [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. (2016). RSC Advances, 6(40), 34913-34920. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2015). Molecules, 20(10), 18436-18454. Retrieved from [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). Toxics, 11(4), 374. Retrieved from [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. Retrieved from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances, 14(20), 14099-14116. Retrieved from [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved from [Link]

  • Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. (2015). Analytical and Bioanalytical Chemistry, 407(18), 5391-5402. Retrieved from [Link]

Sources

Application Notes & Protocols: Harnessing 1H-Indazole-5-Carbonitrile for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics

Chronic inflammatory diseases represent a significant and growing global health burden. Pathologies such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis are characterized by a dysregulated immune response, leading to persistent inflammation, tissue damage, and a profound reduction in quality of life.[1][2] While existing treatments, including nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics, have provided relief for many, they are often associated with significant side effects or loss of efficacy over time.[3] This landscape underscores a critical need for novel, targeted anti-inflammatory agents with improved safety and efficacy profiles.

The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Its rigid, bicyclic nature and versatile substitution points allow for the precise spatial orientation of functional groups to engage with biological targets. Notably, several approved drugs, such as the anti-inflammatory agent Benzydamine, are built upon this framework, validating its therapeutic potential.[4][6] This guide focuses on 1H-indazole-5-carbonitrile , a key starting material and versatile building block for creating libraries of indazole derivatives aimed at discovering next-generation anti-inflammatory drugs.

Section 1: Scientific Foundation - Targeting Key Inflammatory Pathways

The inflammatory response is a complex process orchestrated by a network of intracellular signaling pathways. A successful drug discovery campaign hinges on identifying and selectively inhibiting key nodes within this network. Indazole derivatives have shown significant promise in modulating several of these critical cascades.

The Central Signaling Axes in Inflammation

Three primary signaling pathways are central to the production of pro-inflammatory mediators and are therefore high-value targets for therapeutic intervention:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Considered a master regulator of inflammation, the NF-κB pathway is activated by stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7][8] Activation leads to the nuclear translocation of NF-κB transcription factors, driving the expression of genes encoding cytokines, chemokines, and cyclooxygenase-2 (COX-2).[1][2]

  • p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is a critical transducer of cellular stress and inflammatory signals.[9][10] Upon activation by cytokines or LPS, the p38 MAPK cascade results in the phosphorylation of downstream targets that control the synthesis and release of TNF-α and Interleukin-1β (IL-1β) at both the transcriptional and post-transcriptional levels.[11][12]

  • JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Pathway: This pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[13] Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins.[14] The activated STATs translocate to the nucleus to regulate the expression of genes involved in inflammation and immune cell function.[15]

Mechanism of Action for Indazole-Based Inhibitors

The this compound scaffold provides a robust platform for developing inhibitors that can potently and selectively target the key pathways described above. Studies have demonstrated that derivatives of the indazole core can exert anti-inflammatory effects through multiple mechanisms:

  • Direct Kinase Inhibition: The indazole ring is an effective hinge-binding motif for various protein kinases. By modifying the substituents on the indazole core, researchers have successfully developed potent inhibitors of p38 MAPK and JAKs.[9][16]

  • Inhibition of Pro-inflammatory Mediators: Indazole compounds have been shown to significantly reduce the production of key pro-inflammatory cytokines, including TNF-α and IL-1β, as well as inhibit the activity of enzymes like COX-2.[3][17][18][19]

The diagram below illustrates the central inflammatory signaling pathways and highlights the potential intervention points for novel indazole-based therapeutics.

Inflammatory_Pathways cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MyD88/TRIF CytokineReceptor Cytokine Receptor (e.g., IL-1R, TNFR) CytokineReceptor->IKK CytokineReceptor->MAPKKK JAK_Receptor Cytokine Receptor (JAK-Associated) JAK JAK JAK_Receptor->JAK Dimerization IkB IκBα IKK->IkB Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) IkB->NFkB_complex NFkB p65/p50 (NF-κB) Transcription Gene Transcription NFkB->Transcription NFkB_complex->NFkB IκBα Degradation MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation p38->Transcription STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization STAT_dimer->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) Transcription->Cytokines Inhibitor 1H-Indazole Derivatives Inhibitor->IKK Inhibitor->p38 Inhibitor->JAK LPS LPS LPS->TLR4 Cytokine_ext Cytokines Cytokine_ext->CytokineReceptor Cytokine_ext->JAK_Receptor

Caption: Key inflammatory signaling pathways (p38 MAPK, NF-κB, JAK-STAT) and potential inhibitory targets for 1H-indazole derivatives.

Section 2: Experimental Workflow for Screening and Characterization

A systematic, multi-stage approach is essential for identifying and validating promising anti-inflammatory compounds derived from this compound. The workflow progresses from a broad primary screen to more detailed mechanistic studies.

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies start Synthesized This compound Derivative Library assay1 Cell Viability Assay (e.g., MTT/CCK8) Determine Non-Toxic Concentration Range start->assay1 assay2 Primary Anti-inflammatory Screen (LPS-stimulated Macrophages) assay1->assay2 readout1 Measure TNF-α & NO Production assay2->readout1 assay3 Dose-Response Analysis of Primary Hits readout1->assay3 Active Compounds readout2 Calculate IC50 Values (TNF-α, IL-6, NO) assay3->readout2 assay4 Target Engagement Assay (Western Blot) readout2->assay4 Potent Hits (Low IC50) readout3 Analyze Phosphorylation of p38, p65, IκBα degradation assay4->readout3 end Lead Candidate Identified readout3->end Confirmed Mechanism

Caption: A streamlined workflow for the discovery and characterization of novel anti-inflammatory agents.

Section 3: Core Protocols for In Vitro Evaluation

These protocols provide a robust framework for assessing the anti-inflammatory potential of this compound derivatives using a well-established lipopolysaccharide (LPS)-induced macrophage model.[20][21]

Protocol: Induction of Inflammation in RAW 264.7 Macrophages

Rationale: RAW 264.7 cells are a murine macrophage-like cell line that reliably produces pro-inflammatory mediators in response to LPS, making them an excellent model for primary screening.[22]

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • 10% Fetal Bovine Serum (FBS), heat-inactivated

  • 1% Penicillin-Streptomycin (Pen/Strep)

  • This compound derivative (test compound), dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile 96-well and 24-well tissue culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in complete DMEM (supplemented with 10% FBS and 1% Pen/Strep) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into tissue culture plates at a density of 2.5 x 10⁵ cells/mL. For a 96-well plate, add 100 µL per well. For a 24-well plate, add 500 µL per well. Allow cells to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old media from the cells and add the media containing the test compound.

  • Incubation: Incubate the cells with the test compound for 1-2 hours at 37°C. This allows for cellular uptake and target engagement prior to the inflammatory stimulus.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL. Critical Control: Include wells with cells + media (negative control), cells + media + 0.1% DMSO (vehicle control), and cells + media + LPS + 0.1% DMSO (positive inflammation control).

  • Incubation: Incubate the plate for the desired time period. For cytokine analysis (ELISA), 18-24 hours is typical. For Western blot analysis of signaling pathways, shorter time points (e.g., 15, 30, 60 minutes) are required.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant for ELISA and Griess assays. For Western blotting, wash the cells with ice-cold PBS and proceed immediately to cell lysis.

Protocol: Assessment of Cytotoxicity (MTT Assay)

Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

Procedure:

  • Seed and treat cells with the test compound as described in Protocol 3.1, but do not add LPS.

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Compounds exhibiting less than 80-90% viability at their effective anti-inflammatory concentration should be flagged for potential toxicity.

Protocol: Quantification of Pro-Inflammatory Cytokines (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of secreted cytokines like TNF-α and IL-6 in the culture supernatant.[23][24]

Procedure:

  • Use the supernatant collected in Protocol 3.1.

  • Perform the ELISA for mouse TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit (e.g., from R&D Systems or BD Biosciences).

  • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody.

  • After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped.

  • The absorbance is read at 450 nm, and the concentration of the cytokine is determined by comparison to a standard curve.

Protocol: Mechanistic Investigation via Western Blot

Rationale: Western blotting allows for the direct visualization of the phosphorylation state of key signaling proteins, providing direct evidence of target engagement. For example, an effective p38 inhibitor will reduce the level of phosphorylated p38 (p-p38) without affecting the total amount of p38 protein.

Procedure:

  • Following compound treatment and LPS stimulation (for short time points, e.g., 30 minutes), wash cells with ice-cold PBS.

  • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-NF-κB p65 (Ser536)

    • IκBα

    • β-Actin (as a loading control)

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 4: Data Analysis and Interpretation

Quantitative Data Summary

Data should be analyzed to determine the potency (IC₅₀) and selectivity of the compounds. The IC₅₀ value represents the concentration of a compound required to inhibit 50% of the inflammatory response (e.g., TNF-α production).

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDTNF-α Inhibition IC₅₀ (µM)NO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀ / TNF-α IC₅₀)
IND-0011.22.5> 50> 41.7
IND-0020.81.1> 50> 62.5
IND-00315.422.0> 50> 3.2
IND-0040.50.95.010.0

Interpretation:

  • IND-002 appears to be a promising hit due to its sub-micromolar potency and high selectivity index (>62.5), indicating a large window between efficacy and toxicity.

  • IND-004 is highly potent but shows cytotoxicity at a concentration only 10-fold higher than its effective dose, suggesting a narrow therapeutic window.

  • IND-003 shows weak activity and would likely be deprioritized.

Interpreting Western Blot Results
  • Effective p38 MAPK Inhibition: A dose-dependent decrease in the p-p38 band intensity relative to the total p38 band in compound-treated, LPS-stimulated samples.

  • Effective NF-κB Pathway Inhibition: A dose-dependent decrease in p-p65 band intensity and/or a stabilization (less degradation) of the IκBα band compared to the LPS-only control.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel anti-inflammatory agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its proven ability to form the core of potent kinase inhibitors provides a strong rationale for its exploration. By employing the systematic workflow and robust in vitro protocols detailed in this guide, researchers can effectively screen, validate, and characterize new derivatives, ultimately identifying lead candidates with the potential to become next-generation therapeutics for a range of inflammatory diseases.

References

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Application Note: High-Throughput Screening Strategies for 1H-Indazole-5-Carbonitrile Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Introduction: The 1H-Indazole Scaffold and the Rise of Targeted Kinase Inhibition

The 1H-indazole core is a "privileged" heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and its role as a foundational structure in numerous therapeutic agents.[1][2] Its unique chemical properties make it an ideal building block for creating libraries of compounds aimed at complex biological targets.[1][3] A particularly fruitful application of this scaffold has been in the development of potent and selective protein kinase inhibitors.[4][5]

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[6][7] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is a class of non-receptor tyrosine kinases that are central to cytokine signaling.[8][9][10] They mediate cellular responses to inflammatory signals through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[11][12] Consequently, JAKs have emerged as high-value targets for therapeutic intervention, and derivatives of the 1H-indazole scaffold have shown significant promise as potent JAK inhibitors.[12][13][14]

This application note provides a comprehensive, field-proven guide for establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel JAK inhibitors derived from 1H-indazole-5-carbonitrile-based libraries. We will detail two complementary assays: a primary biochemical screen to directly measure enzymatic inhibition and a secondary cell-based assay to confirm on-target activity in a physiological context.

Part 1: Primary Biochemical Screening via TR-FRET

The initial step in a kinase inhibitor discovery campaign is to directly assess the ability of compounds to inhibit the catalytic activity of the purified target enzyme.[7] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal HTS format due to its sensitivity, robustness, and homogeneous (no-wash) nature.[15][16]

Assay Principle: The LanthaScreen® TR-FRET Kinase Binding/Activity Assay

The TR-FRET kinase assay quantifies enzymatic activity by measuring the phosphorylation of a substrate peptide. The assay relies on two key components: a long-lifetime europium (Eu) chelate-labeled antibody that specifically recognizes the phosphorylated substrate, and a fluorescently labeled peptide substrate (the "tracer").

When the kinase (e.g., JAK2) is active, it phosphorylates the tracer. The Eu-labeled antibody then binds to this phosphorylated tracer, bringing the donor (Eu) and acceptor (fluorophore) into close proximity. Excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. In the presence of an effective inhibitor from the this compound library, the kinase is blocked, the tracer remains unphosphorylated, no FRET occurs, and the signal is low.[17][18]

TR_FRET_Principle cluster_0 Active Kinase (No Inhibition) cluster_1 Inhibited Kinase Kinase_A Active JAK2 pSubstrate_A Phosphorylated Substrate Kinase_A->pSubstrate_A Phosphorylates ATP_A ATP ATP_A->Kinase_A Substrate_A Fluorescent Substrate Substrate_A->Kinase_A Eu_Ab_A Europium-Ab pSubstrate_A->Eu_Ab_A Binds FRET High TR-FRET Signal Eu_Ab_A->FRET Proximity leads to Kinase_I JAK2 Inhibitor 1H-Indazole Derivative Inhibitor->Kinase_I Blocks ATP_I ATP ATP_I->Kinase_I Substrate_I Fluorescent Substrate Substrate_I->Kinase_I No Phosphorylation NoFRET Low TR-FRET Signal Substrate_I->NoFRET No Binding to Ab Eu_Ab_I Europium-Ab

Caption: TR-FRET assay principle for kinase inhibition.

Protocol: HTS for JAK2 Inhibition

This protocol is designed for a 384-well plate format, common in HTS environments.[19]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Compound Plates: Serially dilute this compound derivatives in 100% DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For dose-response curves, prepare a 10-point, 3-fold serial dilution. Transfer diluted compounds to an intermediate plate using acoustic dispensing technology to minimize DMSO carryover.

  • Enzyme/Substrate Mix: Prepare a 2X solution of recombinant human JAK2 enzyme and fluorescently labeled substrate peptide (e.g., Ulight™-JAK-1tide) in Assay Buffer.

  • ATP Solution: Prepare a 4X solution of ATP in Assay Buffer. The final concentration should be at the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be detected effectively.

  • Detection Mix: Prepare a 2X solution of Eu-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

2. Assay Procedure:

  • Compound Dispensing: Add 2.5 µL of test compound solution from the intermediate plate to the wells of a low-volume 384-well assay plate. Include positive controls (a known JAK2 inhibitor, e.g., Ruxolitinib) and negative controls (DMSO vehicle).

  • Enzyme/Substrate Addition: Add 5 µL of the 2X JAK2/Substrate mix to all wells.

  • Initiate Kinase Reaction: Add 2.5 µL of the 4X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. Protect from light.

  • Stop & Detect: Add 10 µL of the 2X Detection Mix to all wells. This stops the enzymatic reaction and initiates the detection binding event.

  • Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-capable microplate reader (e.g., models from Molecular Devices, BMG LABTECH, or Revvity).[15] Collect emission signals at both the acceptor and donor wavelengths.

Data Analysis and Quality Control
  • Calculate TR-FRET Ratio:

    • Ratio = (Acceptor Emission / Donor Emission) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_max is the average of the DMSO (negative) controls.

    • Ratio_min is the average of the positive controls.

  • Determine IC₅₀: For compounds showing significant inhibition, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Quality: Calculate the Z'-factor to ensure the robustness of the screen.[20] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

ParameterDescriptionTypical Value
Final JAK2 Conc. Concentration of recombinant enzyme per well.1-5 nM
Final Substrate Conc. Concentration of fluorescent peptide per well.50-200 nM
Final ATP Conc. Concentration of ATP per well (approx. Km).10-50 µM
Positive Control Known JAK inhibitor (e.g., Ruxolitinib).1 µM (final)
Z'-Factor Statistical measure of assay quality.> 0.7

Part 2: Secondary Cell-Based Assay for On-Target Activity

Hits identified in the biochemical assay must be validated in a cellular context to confirm membrane permeability, on-target engagement, and functional efficacy. A cell-based assay measuring the phosphorylation of STAT3, a direct downstream substrate of JAK2, provides this crucial validation.[21][22]

Pathway Principle: The JAK-STAT Signaling Cascade

Cytokine binding (e.g., IL-6 or Oncostatin M) to its cell surface receptor induces receptor dimerization, which brings JAKs into close proximity, leading to their trans-activation.[21] Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins.[11] STATs are subsequently phosphorylated by JAKs (e.g., STAT3 at Tyr705), causing them to dimerize, translocate to the nucleus, and activate the transcription of target genes.[23][24] An effective inhibitor will block JAK2 activity, thereby preventing the phosphorylation of STAT3.

JAK_STAT_Pathway cluster_cell Cellular Environment cluster_cyto Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activates STAT3 STAT3 JAK2->STAT3 3. Phosphorylates pSTAT3 pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer 4. Dimerizes DNA DNA Dimer->DNA 5. Translocates & Binds DNA Transcription Gene Transcription DNA->Transcription 6. Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binds Inhibitor 1H-Indazole Derivative Inhibitor->JAK2 Blocks

Sources

Application Note & Protocols: Derivatization of the Nitrile Group on 1H-Indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of key synthetic strategies for the chemical modification of 1H-indazole-5-carbonitrile. The indazole scaffold is a privileged structure in medicinal chemistry, and the nitrile group at the C5-position serves as a versatile and synthetically tractable handle for introducing diverse functionalities.[1][2][3] This document details field-proven protocols for the hydrolysis, reduction, and tetrazole formation, explaining the underlying chemical principles and critical experimental parameters. The protocols are designed to be self-validating, offering researchers and drug development professionals a reliable foundation for synthesizing novel indazole-based compounds.

Introduction: The Strategic Importance of this compound

The 1H-indazole core is a cornerstone in modern drug discovery, forming the structural basis for numerous FDA-approved therapeutics, including the kinase inhibitors pazopanib and axitinib.[1][4] Its prevalence is due to its ability to act as a bioisostere for other heterocycles like indole and to engage in crucial hydrogen bonding interactions with biological targets. This compound is a particularly valuable starting material, as the nitrile group offers a gateway to a wide array of chemical transformations.[5] Its conversion into amides, carboxylic acids, primary amines, and tetrazoles unlocks access to new chemical space and allows for the systematic exploration of structure-activity relationships (SAR).

This guide focuses on three high-impact derivatizations:

  • Hydrolysis: Conversion to 1H-indazole-5-carboxamide and 1H-indazole-5-carboxylic acid.

  • Reduction: Synthesis of (1H-indazol-5-yl)methanamine.

  • Cycloaddition: Formation of 5-(1H-indazol-5-yl)-1H-tetrazole.

Each section provides a mechanistic rationale, detailed experimental protocols, and expert insights into optimizing these critical transformations.

Transformation 1: Hydrolysis of the Nitrile Group

The hydrolysis of a nitrile is a fundamental transformation that proceeds in two stages: first to an amide, and then to a carboxylic acid.[6] The reaction can be catalyzed by either acid or base, and the choice of conditions can determine the final product.[7][8][9][10]

  • Mechanistic Rationale: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[9][10] Under basic conditions, the strong nucleophile, hydroxide (OH⁻), directly attacks the nitrile carbon, initiating the hydrolysis.[7][10] Stopping the reaction at the amide stage is often more achievable under basic conditions with careful control of temperature and reaction time.[8]

G caption Fig. 1: Hydrolysis Pathways

Protocol: Base-Catalyzed Hydrolysis to 1H-Indazole-5-carboxylic Acid

This protocol favors the complete hydrolysis to the carboxylic acid. The final product is isolated as the carboxylate salt, which is then neutralized during an acidic workup.

Expertise & Causality:

  • Reagent Choice: Sodium hydroxide is a strong base that effectively promotes hydrolysis.[11] Using a solution (e.g., 10% NaOH) ensures sufficient hydroxide ions and water for the reaction.

  • Reflux Conditions: Heating under reflux is necessary to overcome the activation energy for both the initial hydroxide attack and the subsequent hydrolysis of the intermediate amide.[6][12] Nitriles are relatively unreactive, requiring elevated temperatures for hydrolysis.[11]

  • Workup: The reaction mixture will contain the sodium salt of the carboxylic acid. Acidification with a strong acid like HCl is required to protonate the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.[12]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a 10-15% aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes).

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc) until the starting material is consumed. The reaction may take several hours.

  • Cooling & Acidification: Once the reaction is complete, cool the flask in an ice-water bath to 0-5 °C.

  • Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise with continuous stirring until the pH of the solution is ~2-3. A precipitate of 1H-indazole-5-carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove residual salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water). Dry the final product under vacuum.

Protocol: Milder Basic Hydrolysis to 1H-Indazole-5-carboxamide

To favor the isolation of the amide, milder reaction conditions are employed.

Expertise & Causality:

  • Catalyst: Hydrogen peroxide in the presence of a base like potassium carbonate can facilitate hydrolysis to the amide while minimizing over-hydrolysis to the carboxylic acid. The reaction proceeds via the formation of a hydroperoxyimidic acid intermediate.

  • Solvent: A polar aprotic solvent like DMSO is used to ensure solubility of the starting material and reagents.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by adding it to a stirred solution of sodium sulfite.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield 1H-indazole-5-carboxamide.

Transformation 2: Reduction to a Primary Amine

The reduction of the nitrile group provides a direct route to the corresponding primary amine, (1H-indazol-5-yl)methanamine, a valuable building block for further functionalization.

Mechanistic Rationale: The reduction can be achieved using metal hydrides or catalytic hydrogenation.[13] With strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄), the reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[10] The resulting di-anionic species is then protonated during aqueous workup to yield the primary amine. Catalytic hydrogenation involves the use of H₂ gas and a metal catalyst (e.g., Raney Nickel, Palladium), where the nitrile is adsorbed onto the catalyst surface and sequentially hydrogenated.[13][14]

G caption Fig. 2: Nitrile Reduction Pathways

Protocol: Catalytic Hydrogenation using Raney Nickel

This method is often preferred in industrial settings due to its cost-effectiveness and operational simplicity, avoiding pyrophoric hydride reagents.

Expertise & Causality:

  • Catalyst: Raney Nickel is a highly active catalyst for nitrile hydrogenation.[13]

  • Additive: Ammonia (or ammonium hydroxide) is frequently added to the reaction.[15] This suppresses the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from the condensation of the product amine with the intermediate imine.[13]

  • Solvent & Conditions: An alcoholic solvent like methanol or ethanol is typically used. Hydrogen pressure and temperature are critical parameters that must be optimized for efficiency and selectivity.

Methodology:

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add this compound (1.0 eq) and methanol saturated with ammonia.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight) as a slurry in methanol. Caution: Raney Nickel is pyrophoric and must be handled under a wet or inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Heat the mixture to 40-60 °C and agitate vigorously. Monitor the reaction by observing hydrogen uptake.

  • Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Filtration & Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (1H-indazol-5-yl)methanamine, which can be purified further if necessary.

Reagent SystemTypical ConditionsSelectivity for Primary AmineKey Considerations
H₂ / Raney Ni 50 psi H₂, NH₃/MeOH, 50 °CGood to ExcellentPyrophoric catalyst; requires pressure equipment.[15]
LiAlH₄ THF, 0 °C to RefluxExcellentHighly reactive, pyrophoric; requires anhydrous conditions and careful workup.
BH₃-THF THF, RefluxGoodSafer than LiAlH₄ but may require longer reaction times.[15]
H₂ / Pd/C 50 psi H₂, NH₃/MeOH, RTGoodLess active than Raney Ni; may require higher pressures or temperatures.[15]
Diisopropylaminoborane THF, cat. LiBH₄ExcellentMild conditions, good for sensitive substrates.[16][17]

Table 1: Comparison of Common Reagents for Nitrile Reduction to Primary Amines.

Transformation 3: [3+2] Cycloaddition to a Tetrazole

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group, offering improved pharmacokinetic properties.[18][19]

Mechanistic Rationale: The reaction is a [3+2] cycloaddition between the nitrile (the 2π component) and an azide source, typically sodium azide (the 3-atom component).[20] The reaction often requires a catalyst to activate the nitrile. Lewis acids like zinc salts are effective, as they coordinate to the nitrile nitrogen, increasing its electrophilicity and facilitating the cycloaddition.[21][22] The reaction is often performed in water or polar aprotic solvents like DMF or DMSO.[21][23]

G Start This compound Activated Activated Nitrile (Zn²⁺ Coordinated) Start->Activated + ZnBr₂ Cycloaddition [3+2] Cycloaddition Activated->Cycloaddition + NaN₃ Intermediate Zinc Tetrazolate Intermediate Cycloaddition->Intermediate Product 5-(1H-Indazol-5-yl)-1H-tetrazole Intermediate->Product Acidic Workup caption Fig. 3: Zinc-Catalyzed Tetrazole Formation

Protocol: Zinc-Catalyzed Tetrazole Synthesis in Water

This protocol, based on the work of Sharpless and coworkers, offers a safer and more environmentally friendly alternative to traditional methods using organic solvents.[21][22]

Expertise & Causality:

  • Catalyst: Zinc bromide (ZnBr₂) is an effective Lewis acid catalyst for this transformation.[21]

  • Solvent: Water is an ideal solvent from a green chemistry perspective. It also helps to mitigate explosion hazards associated with azides.[21]

  • Safety: Performing the reaction in water at a near-neutral to slightly alkaline pH minimizes the formation of the highly toxic and explosive hydrazoic acid (HN₃).[21]

  • Workup: Acidification is required to protonate the tetrazolate anion formed under the reaction conditions, leading to the precipitation of the neutral tetrazole product.

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), sodium azide (NaN₃) (1.5-2.0 eq), and zinc bromide (ZnBr₂) (1.0-1.5 eq) in water.

  • Heating: Heat the reaction mixture to reflux (100 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.

  • Cooling & pH Adjustment: Cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2 by adding concentrated HCl.

  • Extraction/Filtration: If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 5-(1H-indazol-5-yl)-1H-tetrazole.

References

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Organic Chemistry Portal. (n.d.). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

  • Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Drugs and bioactive molecules containing the indazole and tetrazole moiety. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]

  • Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link]

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Application Note & Protocols: The Strategic Use of 1H-Indazole Scaffolds in the Synthesis of Potent and Selective PAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

P21-activated kinase 1 (PAK1) has emerged as a critical node in oncogenic signaling, making it a high-value target for cancer therapy.[1][2] Its dysregulation is linked to cancer cell proliferation, metastasis, and drug resistance.[2] This guide provides an in-depth exploration of the synthesis and evaluation of PAK1 inhibitors built upon the versatile 1H-indazole scaffold. We will focus on the strategic use of indazole building blocks, such as 1H-indazole-5-carbonitrile, detailing synthetic pathways, structure-activity relationships (SAR), and protocols for biological validation. The methodologies and insights presented herein are designed to empower researchers in the development of next-generation targeted cancer therapeutics.

Introduction: Why Target PAK1?

P21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a key downstream effector of the Rho GTPases, Rac1 and Cdc42.[3] As a central hub for numerous signaling pathways, PAK1 plays a pivotal role in a wide array of cellular functions, including cytoskeletal dynamics, cell cycle progression, survival, and gene expression.[1][3][4]

In many human cancers, including breast, lung, and pancreatic cancer, PAK1 is overexpressed or hyperactivated.[2][4] This aberrant activation drives tumorigenesis by:

  • Promoting Proliferation: PAK1 can activate proliferative pathways like the MAPK (Raf/MEK/ERK) and Wnt/β-catenin signaling cascades.[4][5]

  • Enhancing Survival: It can phosphorylate and inactivate pro-apoptotic proteins like BAD, thereby helping cancer cells evade programmed cell death.[5]

  • Driving Metastasis: PAK1 is crucial for the cytoskeletal remodeling required for cell motility and invasion.

  • Mediating Drug Resistance: PAK1 activation has been implicated in resistance to various therapies, including EGFR inhibitors and chemotherapy.[2][5]

Given its multifaceted role in malignancy, the development of small-molecule inhibitors that specifically target PAK1 is a highly promising strategy in oncology.[3][6]

The 1H-Indazole Scaffold: A Privileged Structure for Kinase Inhibition

The 1H-indazole core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[7][8][9] Its bicyclic aromatic structure allows it to function as an effective hinge-binding motif, forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases.[10][11] This interaction anchors the inhibitor and provides a solid foundation for building out substituents that can occupy adjacent hydrophobic pockets and solvent-exposed regions to achieve high potency and selectivity.

While various indazole derivatives have been explored, this guide will touch upon synthetic strategies that can utilize precursors like This compound . The nitrile group is a versatile chemical handle that can be transformed into other key functional groups, such as amides or carboxylic acids, which are often crucial for target engagement and optimizing physicochemical properties. For instance, the synthesis of 1H-indazole-3-carboxamide derivatives, which have shown exceptional potency and selectivity for PAK1, often involves multi-step sequences where functional group interconversion is key.[12][13]

Synthesis of a Potent Indazole-Based PAK1 Inhibitor

The following section outlines a representative synthetic workflow for creating a 1H-indazole-3-carboxamide derivative, a class of compounds that has demonstrated nanomolar potency against PAK1.[12][13] This general strategy highlights common and robust reactions in medicinal chemistry, such as amide coupling.

Logical Workflow for Synthesis

The synthesis is designed as a convergent route, preparing a key indazole acid intermediate which is then coupled with various amines to generate a library of final compounds for SAR studies. This approach is efficient for exploring how different substituents impact biological activity.

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Amine Synthesis cluster_2 Part 3: Final Coupling & Product Isolation A Starting Material (e.g., Substituted 2-Methylaniline) B Diazotization & Cyclization A->B C Ester Hydrolysis B->C D 1H-Indazole-3-carboxylic acid (Key Intermediate) C->D H Amide Coupling (HATU, DIEA) D->H E Amine Starting Material F Synthetic Modifications (e.g., Suzuki Coupling) E->F G Final Amine Moiety F->G G->H I Crude Product H->I J Purification (Chromatography) I->J K Final PAK1 Inhibitor J->K

Caption: Generalized workflow for indazole-based PAK1 inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of Compound 30l (Representative Example)

This protocol is adapted from the synthesis of potent 1H-indazole-3-carboxamide PAK1 inhibitors as described in the literature.[12][13]

Objective: To synthesize N-(4-((3-(dimethylamino)propyl)amino)-3-chlorophenyl)-1H-indazole-3-carboxamide, a representative potent PAK1 inhibitor.

Materials:

  • 1H-indazole-3-carboxylic acid

  • 4-Amino-2-chlorobenzonitrile

  • N,N-dimethylpropane-1,3-diamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • Standard laboratory glassware and purification equipment (magnetic stirrers, rotary evaporator, flash chromatography system).

Step 1: Synthesis of Intermediate Amine

  • Rationale: This step builds the substituted aniline moiety required for the final amide coupling. A nucleophilic aromatic substitution is employed.

  • To a solution of 4-amino-2-chlorobenzonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add N,N-dimethylpropane-1,3-diamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor reaction completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired substituted aniline intermediate.

Step 2: Amide Coupling to form Final Product

  • Rationale: This is the key bond-forming step, creating the final inhibitor. HATU is a highly efficient peptide coupling agent that minimizes side reactions and racemization. DIEA is used as a non-nucleophilic base to neutralize the acid formed.

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the synthesized aniline intermediate from Step 1 (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification & Characterization: Purify the final compound using flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/Methanol). Characterize the pure product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole scaffold has yielded crucial insights into the requirements for potent and selective PAK1 inhibition.[12]

Position/ModificationObservationRationale for Activity
Indazole Core Essential for activity.Acts as the primary hinge-binding motif, forming hydrogen bonds with the kinase backbone.
C3-Position An amide linkage is highly favorable.Provides an additional hydrogen bond donor/acceptor pair and a vector to position larger substituents.
Substituents on the Phenyl Ring A hydrophobic group directed towards the back pocket enhances potency.Occupies a deep hydrophobic pocket in the kinase active site, increasing binding affinity.
Solvent-Exposed Region Introduction of a hydrophilic group (e.g., a basic amine) improves properties.Enhances solubility and can form favorable interactions with solvent or residues at the entrance of the active site.[12]

This SAR analysis demonstrates that a combination of a solid hinge-binding anchor, occupation of a key hydrophobic pocket, and a group that enhances physicochemical properties is critical for designing effective inhibitors.[12]

Biological Evaluation Protocols

Once synthesized, the compounds must be rigorously tested to determine their biological activity.

Protocol 1: In Vitro PAK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against PAK1.

Materials:

  • Recombinant human PAK1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection reagents

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration is 10 µM, followed by 3-fold serial dilutions.

  • In a 384-well plate, add 2 µL of the diluted inhibitor compound.

  • Add 4 µL of recombinant PAK1 enzyme solution (pre-diluted in kinase buffer) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate. The final ATP concentration should be at or near its Km value for PAK1.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 for HTRF).

  • Incubate for 60 minutes to allow the detection reagents to bind.

  • Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Migration (Transwell) Assay

Objective: To assess the ability of PAK1 inhibitors to block cancer cell migration, a key step in metastasis.

Materials:

  • MDA-MB-231 breast cancer cells (or other suitable migratory cell line)

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Synthesized inhibitor compounds

  • Crystal violet stain

Procedure:

  • Seed MDA-MB-231 cells in a 6-well plate and allow them to grow to 70-80% confluency.

  • Starve the cells by incubating them in serum-free medium for 12-24 hours.

  • Harvest the cells and resuspend them in serum-free medium containing different concentrations of the PAK1 inhibitor (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

  • Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add 200 µL of the cell suspension (containing ~5 x 10⁴ cells) to the upper chamber of each insert.

  • Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the bottom surface of the membrane with methanol for 15 minutes.

  • Stain the cells with 0.1% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Quantification: Allow the inserts to dry. Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted stain at 590 nm using a plate reader. Alternatively, count the number of migrated cells in several random fields under a microscope.

PAK1 Signaling and Mechanism of Inhibition

PAK1 inhibitors developed from the 1H-indazole scaffold are typically ATP-competitive. They bind to the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This action effectively shuts down the entire PAK1 signaling cascade.

G cluster_0 Upstream Signals cluster_1 PAK1 Activation & Inhibition cluster_2 Downstream Effects cluster_3 Cellular Outcomes GrowthFactors Growth Factors (EGF, PDGF) GTPases Rac/Cdc42 (Active) GrowthFactors->GTPases Activate PAK1 PAK1 GTPases->PAK1 Binds & Activates MAPK Raf/MEK/ERK Pathway PAK1->MAPK Wnt Wnt/β-catenin Pathway PAK1->Wnt Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Survival Anti-Apoptosis (e.g., BAD phosphorylation) PAK1->Survival Inhibitor Indazole Inhibitor Inhibitor->PAK1 Blocks ATP Site Proliferation Proliferation MAPK->Proliferation Wnt->Proliferation Metastasis Metastasis Cytoskeleton->Metastasis CellSurvival Survival Survival->CellSurvival

Caption: The PAK1 signaling pathway and the point of intervention.

By blocking PAK1, these inhibitors can simultaneously suppress multiple oncogenic outputs, leading to reduced tumor growth, decreased cell migration, and potentially overcoming therapeutic resistance.[2][12]

Conclusion and Future Directions

The 1H-indazole scaffold remains a highly valuable starting point for the design of potent and selective PAK1 inhibitors. The synthetic versatility of building blocks like this compound allows for extensive chemical exploration to optimize both on-target potency and drug-like properties. The protocols detailed in this guide provide a solid framework for the synthesis, characterization, and biological evaluation of novel PAK1-targeted agents. Future work will likely focus on developing inhibitors with even greater isoform selectivity and exploring their efficacy in combination with other targeted therapies to create more durable anti-cancer responses.

References

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Application Note & Protocols: A Strategic Approach to Constructing a 1H-Indazole-5-carbonitrile Chemical Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous clinically approved therapeutics.[1][2][3] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide range of biological targets. This application note provides a comprehensive, experience-driven guide for the strategic design, synthesis, purification, and characterization of a focused chemical library based on the versatile 1H-indazole-5-carbonitrile framework. We will detail robust synthetic protocols for diversification, explain the rationale behind key experimental choices, and outline a self-validating workflow for ensuring the quality and integrity of the final compound collection. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.

Introduction: The Rationale for an Indazole-Based Library

Nitrogen-containing heterocycles are paramount in drug design, and among them, the 1H-indazole ring system has emerged as a particularly fruitful scaffold.[4] Its thermodynamic stability and capacity for hydrogen bonding, coupled with its rigid bicyclic structure, allow it to serve as an effective bioisostere for other aromatic systems like indole.[5] This has led to the successful development of drugs such as Niraparib (a PARP inhibitor for cancer) and Pazopanib (a tyrosine kinase inhibitor), both of which feature the 1H-indazole core.[1][3]

The this compound derivative is an exceptionally strategic starting point for library synthesis. The nitrile group at the C-5 position is a versatile chemical handle that can be transformed into other functional groups (e.g., amides, tetrazoles, carboxylic acids) in later-stage lead optimization efforts. Furthermore, the indazole ring itself presents multiple sites for diversification, primarily at the N-1 and C-3 positions, allowing for a systematic exploration of the surrounding chemical space. This application note will focus on a robust and efficient strategy for creating a diverse library by modifying these key positions.

Library Design: A Hub-and-Spoke Approach

For this project, we employ a "hub-and-spoke" library design. The central hub is the constant this compound core, which provides the foundational pharmacophoric features. The "spokes" are the vectors of diversity, representing the various chemical groups (R¹, R²) that will be appended to the core at the N-1 and C-3 positions. This strategy allows for the efficient generation of a matrix of related compounds, simplifying the subsequent analysis of Structure-Activity Relationships (SAR).

G cluster_core Library Design Strategy cluster_r1 N-1 Diversification (R¹) cluster_r2 C-3 Diversification (R²) core This compound (Core Scaffold) r1_1 Alkyl Chains core->r1_1 N-Alkylation r1_2 Benzyl Groups core->r1_2 N-Alkylation r1_3 Substituted Aryls core->r1_3 N-Arylation r2_1 Aryl Groups core->r2_1 Suzuki Coupling r2_2 Heteroaryl Groups core->r2_2 Suzuki Coupling r2_3 Alkenyl Groups core->r2_3 Heck Coupling

Caption: Hub-and-Spoke library design for this compound.

Synthetic Methodologies & Protocols

The synthesis is designed as a two-stage process: first, the preparation and functionalization of a key intermediate, followed by parallel diversification reactions.

Stage 1: Synthesis of the Key Intermediate: 3-Iodo-1H-indazole-5-carbonitrile

To enable diversification at the C-3 position via palladium-catalyzed cross-coupling reactions, we must first install a handle, such as a halogen. Iodination is an excellent choice as C-I bonds are highly reactive in cross-coupling.

Rationale: The choice of N-iodosuccinimide (NIS) as the iodinating agent provides a mild and regioselective method for the iodination of electron-rich heterocycles like indazole. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Synthesis of the key 3-iodo intermediate.

Protocol 1: Synthesis of 3-Iodo-1H-indazole-5-carbonitrile

  • To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture in the dark for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium thiosulfate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-iodo-1H-indazole-5-carbonitrile.

Stage 2: Parallel Library Synthesis

With the key intermediate in hand, we can now perform parallel diversification reactions in a 96-well plate format. We will illustrate two powerful and reliable reactions: N-1 alkylation and C-3 Suzuki coupling.

A. N-1 Alkylation

Rationale: This reaction proceeds via a standard Sₙ2 mechanism. The indazole nitrogen is first deprotonated by a base (cesium carbonate is often effective and mild) to form the more nucleophilic indazolide anion, which then attacks the alkyl halide. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Caption: General scheme for C-3 Suzuki coupling.

Protocol 3: Parallel C-3 Suzuki Coupling

  • To the crude product solutions from Protocol 2, add a unique aryl/heteroaryl boronic acid (R²-B(OH)₂, 1.5 eq) to each well.

  • Add an aqueous solution of a base (e.g., K₂CO₃, 3.0 eq).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Seal the reaction block and heat to 90 °C with stirring for 8-16 hours.

  • After cooling, the reaction mixtures are ready for high-throughput purification.

Library Purification and Quality Control

A chemical library's value is directly tied to the purity and confirmed identity of its constituents. A rigorous purification and analysis workflow is non-negotiable. [6][7][8] Workflow Rationale: This workflow ensures that each compound is isolated from reaction byproducts and reagents, and its identity and purity are confirmed before it is stored and screened. Reverse-phase HPLC is the workhorse for parallel purification, separating compounds based on polarity. [9]LC-MS provides rapid confirmation of the molecular weight and an initial purity assessment, while NMR on select compounds validates the core structure and substitution patterns. [10][11][12]

G A Crude Reaction Mixture (from 96-well plate) B Parallel Purification (Reverse-Phase Prep-HPLC) A->B C Fraction Collection & Solvent Evaporation B->C D QC Analysis (LC-MS) C->D E Data Validation (Purity & Identity Check) D->E G Passed QC (>95% Purity) E->G F Compound Plating & Archiving (DMSO stock) G->F Store at -20°C

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Application Note: A Multi-Technique Approach for the Comprehensive Purity Assessment of 1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-indazole-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] As a key intermediate in the synthesis of novel pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, its purity is paramount.[1][3] The presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and toxicological profile of the final active pharmaceutical ingredient (API).[4] Therefore, a robust and comprehensive analytical strategy is essential to ensure the quality, consistency, and regulatory compliance of this compound batches.

This application note eschews a one-size-fits-all template, instead presenting an integrated, orthogonal analytical strategy tailored to the specific chemical nature of this compound. We will detail the causality behind the selection of each technique, moving beyond mere procedural steps to provide a field-proven framework for its complete purity characterization. The core of this guide is a multi-technique approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural verification, and Thermal Analysis (DSC/TGA) for assessing non-chromatographable impurities and thermal properties.

Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is the foundation of robust analytical method development. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Chemical Structure [5]
Molecular Formula C₈H₅N₃[1][3][6]
Molecular Weight 143.15 g/mol [1][3][7]
Appearance Off-white to light yellow crystalline powder or solid.[1][3]
Melting Point ~130-135 °C[3]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[3]

Potential Impurities & Origins

The purity profile of this compound is intrinsically linked to its synthetic pathway. Impurities can arise from unreacted starting materials, intermediates, side-reactions, or degradation.[4][8] A comprehensive assessment must consider these potential contaminants.

Common impurity classes include:

  • Process-Related Impurities: Unreacted starting materials (e.g., substituted fluorobenzonitriles) or synthetic intermediates.[8]

  • Regioisomers: Isomeric forms where the nitrile group is located at a different position on the indazole ring, or isomers formed during N-alkylation steps in subsequent reactions.[4][8] These are often the most challenging impurities to separate due to similar physicochemical properties.

  • By-products: Compounds generated from unintended side reactions during synthesis.[4]

  • Residual Solvents: Solvents used during reaction and purification steps that are not completely removed.[8]

  • Degradation Products: Impurities formed by decomposition of the final product during storage or under stress conditions (e.g., heat, light).[4]

G cluster_0 Origins of Impurities Synthesis Synthetic Process SM Starting Materials Synthesis->SM IM Intermediates Synthesis->IM RI Regioisomers Synthesis->RI BP By-products Synthesis->BP RS Residual Solvents Synthesis->RS Storage Storage & Handling DP Degradation Products Storage->DP

Figure 1: Diagram illustrating the common origins of impurities.

An Orthogonal Analytical Workflow

No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a validated and trustworthy assessment.[4][9][10] The primary technique, HPLC, quantifies the main component and known impurities, while secondary methods like LC-MS, NMR, and Thermal Analysis provide confirmation, structural elucidation, and information on non-volatile and volatile impurities.

G cluster_workflow Integrated Purity Assessment Workflow cluster_primary Primary Quantitative Analysis cluster_secondary Confirmatory & Specialized Analysis Sample Test Sample (this compound) HPLC HPLC-UV Assay & Impurity Profile Area % Calculation Sample->HPLC Thermal TGA / DSC Residual Solvents & Thermal Purity Sample->Thermal LCMS LC-MS Molecular Weight ID of Unknown Peaks HPLC:main->LCMS NMR NMR ('H, 'C) Structural Confirmation & Isomer ID HPLC:main->NMR Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR->Report Thermal->Report

Figure 2: An integrated workflow for comprehensive purity analysis.

Method 1: HPLC for Quantitative Purity Assessment

5.1 Principle & Rationale High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity determination of non-volatile organic molecules like this compound.[10][11] A reversed-phase (RP-HPLC) method, which separates compounds based on their relative hydrophobicity, provides excellent resolution and sensitivity.[12] A C18 column is chosen for its versatility and strong retentivity for aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization for potential coupling with mass spectrometry.[12] UV detection at 254 nm is selected as it is a common wavelength for detecting aromatic compounds.[9][12]

5.2 Experimental Protocol

A. Instrumentation and Materials

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Solvents: HPLC grade Acetonitrile (ACN) and purified water.

  • Reagent: Formic acid (FA), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

B. Solutions Preparation

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of purified water and mix thoroughly.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix thoroughly.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

C. Chromatographic Conditions

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes
Gradient Elution 0-15 min: 10% to 90% MPB15-17 min: 90% MPB17-18 min: 90% to 10% MPB18-20 min: 10% MPB (Re-equilibration)

5.3 Data Analysis The purity is determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100.

Method 2: LC-MS for Impurity Identification

6.1 Principle & Rationale While HPLC-UV is excellent for quantification, it provides no structural information about unknown impurity peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful confirmatory technique that couples the separation power of HPLC with the detection specificity of mass spectrometry.[10][13] It provides the mass-to-charge ratio (m/z) of eluting compounds, which directly corresponds to their molecular weight.[13] This information is critical for proposing the elemental composition and potential structure of unknown impurities detected in the HPLC analysis.

6.2 Experimental Protocol

A. Instrumentation

  • LC-MS system with an Electrospray Ionization (ESI) source.

B. Conditions

  • Liquid Chromatography: The same LC conditions as the HPLC method (Section 5.2.C) can be used to ensure retention time correlation.

  • Mass Spectrometry:

    • Ionization Mode: ESI Positive. The indazole nitrogen atoms are readily protonated.

    • Scan Range: 50 - 500 m/z. This range covers the mass of the parent compound and potential lower and higher molecular weight impurities.

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Drying Gas Flow: 10 L/min

6.3 Data Interpretation Correlate the retention times of impurity peaks observed in the HPLC-UV chromatogram with the mass spectra obtained from the LC-MS analysis. The [M+H]⁺ ion for this compound should be observed at approximately m/z 144.05. Any other observed masses can be investigated as potential impurities. For example, a peak corresponding to an unreacted bromo-indazole intermediate would show a characteristic isotopic pattern for bromine.

Method 3: NMR Spectroscopy for Structural Confirmation

7.1 Principle & Rationale NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[13] While not typically used for routine purity quantification due to lower sensitivity compared to HPLC, it is essential for confirming the identity of the main component and identifying structural isomers that may be difficult to resolve chromatographically.[4][14] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

7.2 Experimental Protocol

A. Sample Preparation

  • Weigh approximately 10-15 mg of the this compound sample.

  • Dissolve in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[13] DMSO-d₆ is a good choice due to its ability to dissolve a wide range of organic compounds and because the indazole N-H proton is often observable.

B. Data Acquisition

  • Acquire ¹H, ¹³C, and correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

7.3 Data Interpretation The ¹H NMR spectrum should show distinct signals in the aromatic region corresponding to the protons on the indazole ring. The number of signals, their chemical shifts, and their coupling patterns are definitive for the 5-carbonitrile substitution pattern. The presence of significant unexpected signals would indicate impurities. Comparing the spectrum to a reference standard or literature data confirms the structure.[15] Regioisomers would exhibit completely different spin systems and coupling patterns, making them readily identifiable.[13]

Method 4: Thermal Analysis (DSC & TGA)

8.1 Principle & Rationale Thermal analysis provides valuable information that is orthogonal to chromatographic methods.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[16] It is highly effective for quantifying the content of volatile impurities, such as residual water or organic solvents, which may not be detected by HPLC.[17]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[16] For a pure crystalline compound, DSC shows a sharp melting endotherm at a specific temperature. The presence of impurities typically causes a depression and broadening of the melting peak, which can be used as an indicator of purity.[17]

8.2 Experimental Protocol

A. Instrumentation

  • TGA and DSC instruments.

B. Conditions

  • TGA:

    • Sample Weight: 5-10 mg.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Range: 30 °C to 300 °C.

  • DSC:

    • Sample Weight: 2-5 mg in a crimped aluminum pan.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

    • Temperature Range: 30 °C to 200 °C (or above the melting point).

8.3 Data Interpretation

  • TGA: Any significant mass loss observed at temperatures below the decomposition point corresponds to the loss of volatile components. For instance, a mass loss around 100 °C would indicate water.

  • DSC: Observe the onset temperature and the peak shape of the melting endotherm. A sharp peak close to the literature melting point (~130-135 °C) is indicative of high purity.[3]

Conclusion

The purity assessment of this compound demands more than a single analytical measurement. The integrated, multi-technique strategy presented in this application note provides a robust and scientifically sound framework for its comprehensive characterization. By combining the quantitative power of HPLC , the impurity identification capabilities of LC-MS , the definitive structural confirmation of NMR , and the specialized insights from Thermal Analysis , researchers and drug development professionals can build a complete and trustworthy purity profile. This orthogonal approach ensures the quality and consistency of this critical synthetic intermediate, ultimately contributing to the development of safer and more effective final products.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazole-7-carbonitrile. PubChem Compound Summary. Available at: [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C8H5N3). Available at: [Link]

  • University of Manchester. (2016). New NMR Tools for Impurity Analysis. Research Explorer. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Available at: [Link]

  • Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • ResearchGate. (n.d.). Enthalpy of formation for indazoles...: experimental and theoretical studies. Available at: [Link]

  • Semantic Scholar. (1999). Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy.... Available at: [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Available at: [Link]

  • Adooq Bioscience. (n.d.). 1H-Indazole-1-acetonitrile. Available at: [Link]

  • Chem-Tools. (n.d.). This compound. Available at: [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

Sources

Application Note & Protocol: Scale-up Synthesis of 1H-Indazole-5-carbonitrile for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, robust, and scalable protocol for the synthesis of 1H-indazole-5-carbonitrile, a key building block in the development of novel therapeutics. The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for oncology and other indications.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals requiring a reliable multi-gram synthesis of this intermediate for preclinical studies. The methodology emphasizes safety, scalability, and adherence to quality control principles necessary for producing Active Pharmaceutical Ingredients (APIs) for non-clinical testing.[4][5][6]

Introduction & Strategic Rationale

The 1H-indazole core is a bioisostere of indole and is central to a wide array of pharmacologically active compounds, including kinase inhibitors like Axitinib and Pazopanib.[2] The 5-carbonitrile functional group on this scaffold provides a versatile chemical handle for further elaboration in drug discovery programs.

The successful transition from laboratory-scale discovery to preclinical development hinges on the ability to produce high-purity API in sufficient quantities (hundreds of grams to kilograms).[4] This necessitates a synthetic route that is not only high-yielding but also reproducible, cost-effective, and safe to operate at scale.

Chosen Synthetic Strategy: The protocol detailed herein employs a classical and highly dependable approach: the intramolecular cyclization of a substituted aniline via diazotization. Specifically, we will utilize 4-amino-3-methylbenzonitrile as the starting material. This strategy was selected for several key reasons:

  • Robustness: Diazotization reactions of anilines are well-established and tolerant of various functional groups.

  • Scalability: The reaction conditions are readily transferable from bench-scale glassware to larger pilot plant reactors.

  • Cost-Effectiveness: The starting materials and reagents are commercially available and relatively inexpensive, which is a critical consideration for large-scale synthesis.

  • Safety Profile: While requiring strict temperature control, the hazards are well-understood and manageable with standard chemical engineering controls.

The overall transformation is depicted below:

Caption: Overall synthetic transformation.

Detailed Synthesis Protocol

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
Reagent/MaterialGradeCAS NumberSupplier ExampleNotes
4-Amino-3-methylbenzonitrile>98%17534-15-5Sigma-AldrichStarting Material
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%7632-00-0Fisher ScientificOxidizer, Toxic [7][8]
Hydrochloric Acid (HCl)ACS Reagent, 37%7647-01-0VWRCorrosive
Ethyl Acetate (EtOAc)ACS Grade141-78-6MilliporeSigmaFlammable Solvent
HeptaneACS Grade142-82-5MilliporeSigmaFlammable Solvent
Sodium Bicarbonate (NaHCO₃)ACS Grade144-55-8J.T. BakerFor neutralization
Deionized WaterN/A7732-18-5In-house
Celite® 545N/A68855-54-9Sigma-AldrichFilter aid
Equipment
  • 5 L, 4-necked round-bottom flask (jacketed reactor preferred for scale-up)

  • Overhead mechanical stirrer with a PTFE paddle

  • Digital thermometer/thermocouple probe

  • 500 mL pressure-equalizing dropping funnel

  • Ice-water bath (or cryostat for precise temperature control)

  • Large Büchner funnel and filter flask (5 L)

  • Vacuum oven

  • Standard laboratory glassware, rotary evaporator

Step-by-Step Procedure

G A Step 1: Reactor Charge & Cooling B Step 2: Diazotization (Slow Addition) A->B @ 0-5 °C C Step 3: In-Situ Cyclization B->C Monitor by TLC D Step 4: Reaction Quench & Neutralization C->D Warm to 40-50 °C E Step 5: Product Isolation (Filtration) D->E Precipitate forms F Step 6: Recrystallization E->F Crude solid G Step 7: Final Drying & QC F->G Purified solid

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of synthesizing this valuable heterocyclic intermediate. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Section 1: Frequently Asked Questions - Synthetic Strategy & Core Concepts

Q1: What are the primary synthetic pathways for preparing this compound?

A1: The synthesis of this compound can be approached from two main strategic directions, each with its own set of advantages and challenges:

  • Route A: Building the Indazole Ring onto a Pre-functionalized Benzene Core. This is often the most common strategy. It typically starts with a commercially available, appropriately substituted aniline or benzaldehyde derivative. A classic example is the cyclization of a substituted o-toluidine derivative.[1] For the 5-carbonitrile target, a logical starting material would be 4-amino-3-methylbenzonitrile. The amino group is diazotized and then undergoes intramolecular cyclization to form the indazole ring.

  • Route B: Functionalizing a Pre-existing Indazole Scaffold. This strategy involves starting with a readily available indazole, such as 5-amino-1H-indazole or 5-bromo-1H-indazole, and then introducing the nitrile group in a later step. This is advantageous if the starting indazoles are commercially available or easily synthesized. Key transformations include the Sandmeyer reaction on 5-amino-1H-indazole or a palladium-catalyzed cyanation of 5-bromo-1H-indazole.[2][3]

Q2: Which synthetic route is generally preferred for achieving higher yields and scalability?

A2: For scalability and potentially higher, more reliable yields, Route B (Functionalizing a Pre-existing Indazole Scaffold) , particularly the palladium-catalyzed cyanation of 5-bromo-1H-indazole, is often superior.

  • Causality: The cyclization reactions in Route A can sometimes be lower-yielding and produce difficult-to-separate regioisomers or side products, complicating purification on a large scale. In contrast, late-stage functionalization reactions like Pd-catalyzed cyanation are often high-yielding, highly selective, and benefit from well-understood, robust catalytic systems that tolerate a wide range of functional groups.[3] While the Sandmeyer reaction is a classic method, it can sometimes suffer from side reactions and the generation of phenolic impurities, which can complicate workup and reduce yields.

Q3: What are the critical safety considerations when performing cyanation reactions?

A3: Cyanation reactions require stringent safety protocols due to the extreme toxicity of the reagents used.

  • Cyanide Salts (e.g., CuCN, KCN, NaCN): These are acutely toxic if ingested, inhaled, or absorbed through the skin. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Quenching and Waste Disposal: The reaction must be quenched carefully to destroy any residual cyanide. A common method is to add an excess of aqueous sodium hypochlorite (bleach) or a mixture of ferrous sulfate and sodium hydroxide, which converts cyanide to the much less toxic cyanate or insoluble iron complexes. All cyanide-containing waste must be segregated and disposed of according to institutional and local environmental regulations. Never acidify a solution containing residual cyanide salts , as this will generate highly toxic hydrogen cyanide (HCN) gas.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental hurdles in a problem-solution format.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Yield in Cyclization Step (Route A) 1. Incomplete Diazotization: The temperature may be too high, causing the diazonium salt intermediate to decompose prematurely. 2. Inefficient Cyclization: The reaction conditions (temperature, time, solvent) may not be optimal for the ring-closing step.1. Optimize Diazotization: Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Use a slight excess of both the acid (e.g., HCl) and sodium nitrite to ensure complete conversion of the starting amine. 2. Screen Cyclization Conditions: After diazotization, slowly warm the reaction to room temperature or gently heat as needed. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature for cyclization.
Low Yield in Cyanation Step (Route B) 1. Catalyst Inactivity (Pd-catalyzed): The palladium catalyst may be poisoned or deactivated. The ligand may not be appropriate.[3] 2. Poor Diazonium Salt Formation (Sandmeyer): Incomplete conversion of the 5-aminoindazole. 3. Side Reactions (Sandmeyer): The diazonium salt may react with water to form a 5-hydroxy-1H-indazole impurity.[2]1. Ensure Inert Atmosphere & Quality Reagents: For Pd-catalyzed reactions, thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation. Use high-purity catalysts and ligands. Consider screening different ligands (e.g., Xantphos, dppf).[3] 2. Verify Diazotization: Follow the same temperature control (0-5 °C) as in Route A. 3. Minimize Water: Use anhydrous solvents where possible for the Sandmeyer reaction setup before adding the aqueous diazonium salt solution to the cyanide solution.
Formation of Regioisomeric Impurities 1. N-Alkylation/Arylation: If protecting groups are used and removed, re-alkylation can sometimes occur on N-2 instead of N-1. 2. Tautomerization: The 1H- and 2H-tautomers of indazole can interconvert. While the 1H-tautomer is generally more stable, reaction conditions can influence the equilibrium.[4]1. Control Alkylation Conditions: When N-alkylation is a desired step, the choice of base and solvent is critical. Recent studies have developed highly selective methods for N1-alkylation.[5] 2. Purification is Key: Isomeric impurities are often difficult to remove. Careful column chromatography using a shallow solvent gradient is the most effective method for separation. Co-crystallization can also be an effective purification technique.
Difficulty in Product Isolation/Purification 1. High Polarity of Product: The indazole and nitrile groups make the final product quite polar, potentially leading to high solubility in polar workup solvents. 2. Formation of Tar/Polymeric Byproducts: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to decomposition and the formation of intractable materials.1. Optimize Workup: After quenching, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer, perform multiple extractions or saturate the aqueous layer with NaCl to decrease the product's solubility. 2. Recrystallization: This is the most effective method for final purification. Screen various solvent systems (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexanes) to find conditions that yield high-purity crystals.

Section 3: Detailed Experimental Protocols

Protocol A: Synthesis via Palladium-Catalyzed Cyanation of 5-Bromo-1H-indazole

This protocol is adapted from methodologies known for high efficiency in aryl nitrile synthesis.[3]

Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 5-bromo-1H-indazole, Zn(CN)2, and Pd catalyst/ligand to a dry flask. B 2. Evacuate and backfill the flask with Argon (3x). A->B C 3. Add degassed DMA. B->C D 4. Heat the mixture to 120-140 °C. C->D E 5. Monitor reaction by TLC/LC-MS until starting material is consumed (8-16 h). D->E F 6. Cool to RT, dilute with EtOAc, and quench with aqueous NaHCO3. E->F G 7. Filter through Celite to remove solids. F->G H 8. Separate layers, wash organic phase with brine. G->H I 9. Dry over Na2SO4, filter, and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J Start Low Yield of This compound CheckRoute Which synthetic route was used? Start->CheckRoute RouteA Route A: Cyclization CheckRoute->RouteA Cyclization RouteB Route B: Cyanation CheckRoute->RouteB Cyanation CheckDiaz Was diazotization temperature maintained at 0-5 °C? RouteA->CheckDiaz DiazHigh High temp decomposes diazonium salt. SOLUTION: Maintain strict temp control. CheckDiaz->DiazHigh No DiazOK Was cyclization incomplete? CheckDiaz->DiazOK Yes CyclIncomplete Reaction may need more time or heat. SOLUTION: Monitor by TLC/LC-MS and optimize reaction time/temp. DiazOK->CyclIncomplete Yes CheckMethod Which cyanation method? RouteB->CheckMethod Sandmeyer Sandmeyer Reaction CheckMethod->Sandmeyer Sandmeyer PdCat Pd-Catalyzed Reaction CheckMethod->PdCat Pd-Catalyzed CheckSandmeyerDiaz Was diazonium formation complete? (Check temp control) Sandmeyer->CheckSandmeyerDiaz CheckSandmeyerDiaz->DiazHigh No SandmeyerImpurity Side reaction with H₂O possible. SOLUTION: Use anhydrous solvents where possible; ensure efficient addition to CuCN solution. CheckSandmeyerDiaz->SandmeyerImpurity Yes CheckPd Was reaction run under inert gas? PdCat->CheckPd PdO2 O₂ deactivates Pd(0) catalyst. SOLUTION: Thoroughly degas solvents and use Ar/N₂ atmosphere. CheckPd->PdO2 No PdReagents Were reagents high purity? CheckPd->PdReagents Yes PdImpure Impurities can poison the catalyst. SOLUTION: Use high-purity reagents, catalyst, and ligand. PdReagents->PdImpure No

Sources

How to avoid side product formation in 1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Indazole Synthesis

A Guide to Minimizing Side Product Formation

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1H-indazole synthesis. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its synthesis is often plagued by challenges, most notably the formation of undesired side products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring high purity and yield of the desired 1H-indazole product.

This resource provides in-depth, mechanistically-driven advice to move beyond simple protocol recitation and toward a fundamental understanding of how to control your reaction's outcome.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in 1H-indazole synthesis, and why does it form?

A1: The most prevalent side product is the isomeric 2H-indazole.[3] 1H-Indazole is generally the thermodynamically more stable tautomer, but the reaction's kinetic pathway often dictates the product ratio.[3][4][5] The formation of the 2H-isomer depends heavily on the synthetic route, reaction conditions (like solvent, base, and temperature), and the electronic and steric properties of the substituents.[2][5][6] For instance, during alkylation reactions, the choice of base and solvent can dramatically shift the N1/N2 selectivity.[7][8]

Q2: I'm observing significant starting material decomposition. What are the likely causes?

A2: Decomposition is often a sign of overly harsh reaction conditions. Many indazole syntheses, like the classical Cadogan reaction, require high temperatures which can degrade sensitive functional groups.[9] Other causes include:

  • Strong Acids/Bases: Using excessively strong acids or bases can lead to unwanted side reactions or decomposition of starting materials.

  • Oxidative/Reductive Instability: Some intermediates, particularly in syntheses starting from nitroarenes (e.g., Cadogan, Davis-Beirut), are sensitive to the reaction's redox environment. Incomplete reduction or over-oxidation can lead to a complex mixture of byproducts.

Q3: How can I purify my desired 1H-indazole from its 2H-isomer?

A3: While chromatographic separation on silica gel is the most common method, it can be challenging due to the similar polarities of the isomers. An alternative and often more scalable method is recrystallization using a carefully selected mixed-solvent system.[10] Solvents like methanol/water, ethanol/water, or acetone/water can effectively separate isomers, yielding a single isomer with purity often exceeding 99%.[10]

Q4: Can the substituent on my starting material influence which isomer I get?

A4: Absolutely. Both electronic and steric effects play a crucial role. For example, in N-alkylation reactions, bulky substituents at the C7 position can sterically hinder the approach of electrophiles to the N1 position, favoring N2-alkylation.[2] Conversely, electron-withdrawing groups at C3 can influence the acidity of the N-H proton and direct alkylation.[7][8]

Troubleshooting Guide: The Cadogan Reductive Cyclization

The Cadogan reaction is a powerful method for synthesizing indazoles from o-nitrobenzaldehydes (or ketones) and an amine, followed by reductive cyclization, typically using a phosphine reagent like tri-n-butylphosphine or triethyl phosphite.[11][12] While effective, it can be sensitive to conditions.

Common Side Products and Their Origin:

  • 2H-Indazole Isomer: The primary side product. Its formation is often kinetically favored under certain conditions.

  • Incompletely Reduced Intermediates: The reaction proceeds through a nitroso intermediate, which is then further deoxygenated to a nitrene-like species that cyclizes.[12][13] If the reducing agent is not efficient or is consumed prematurely, you may isolate N-oxide byproducts.[9][13][14]

  • Starting Material Decomposition: High temperatures can lead to the degradation of sensitive substrates.[9]

Troubleshooting Workflow for Cadogan Cyclization

start Problem: Low Yield or Impure Product in Cadogan Synthesis check_purity Observation: Mixture of 1H/2H Isomers start->check_purity check_incomplete Observation: N-Oxide or Nitroso Byproducts Identified start->check_incomplete check_decomp Observation: Significant Decomposition (Tarry Mixture) start->check_decomp solution_isomer Solution: 1. Lower Reaction Temperature (e.g., 80°C). 2. Change Solvent (i-PrOH is often optimal). 3. Screen Phosphine Reagent (P(n-Bu)3 vs P(OEt)3). check_purity->solution_isomer Cause: Kinetic control favoring 2H-isomer. Thermodynamic equilibrium not reached. solution_incomplete Solution: 1. Increase Equivalents of Phosphine Reagent (e.g., 1.5-2.0 eq). 2. Ensure Anhydrous Conditions. 3. Extend Reaction Time. check_incomplete->solution_incomplete Cause: Insufficient reducing agent. Reagent decomposition. solution_decomp Solution: 1. Lower Reaction Temperature significantly. 2. Use a milder phosphine (e.g., P(n-Bu)3). 3. Ensure substrate is stable under conditions. check_decomp->solution_decomp Cause: Reaction temperature too high. Substrate instability.

Caption: Troubleshooting workflow for the Cadogan reaction.

Optimized Protocol for Regioselective 2H-Indazole Synthesis via One-Pot Condensation-Cadogan Cyclization

This protocol is adapted from a mild, efficient method for producing 2H-indazoles, which are often the kinetic product in this reaction type.[11]

  • Reaction Setup: To a solution of the ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol (i-PrOH, ~0.2 M), add the desired aniline or aliphatic amine (1.1 equiv).

  • Condensation: Stir the mixture at room temperature for 1 hour to form the corresponding imine intermediate. Monitor by TLC or LC-MS for completion.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.

  • Heating: Heat the reaction vessel to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole product.

Causality Note: Using i-PrOH as the solvent and a moderate temperature of 80°C provides a balance that facilitates the reductive cyclization while minimizing thermal degradation and often favors the kinetic 2H-product.[11]

Troubleshooting Guide: N-Alkylation of 1H-Indazole

Alkylation of the indazole core is a common synthetic step but is notorious for producing mixtures of N1 and N2 isomers.[5][8] The outcome is a delicate balance of thermodynamics, kinetics, and the nature of the reactants.

Controlling N1 vs. N2 Selectivity

The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The following table summarizes key variables and their likely outcomes based on established literature.

Parameter Condition for N1-Selectivity (Thermodynamic Product) Condition for N2-Selectivity (Kinetic Product) Mechanistic Rationale
Base Strong, non-coordinating bases (e.g., NaH)[2][7][8]Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or conditions that allow for equilibration[6]NaH fully deprotonates the indazole, and the resulting anion's charge distribution favors attack at N1, especially with coordinating substituents at C7. Weaker bases result in an equilibrium where the more reactive N2 position can attack the electrophile (kinetic control).
Solvent Aprotic, non-polar solvents (e.g., THF, Dioxane)[7][8]Polar, aprotic solvents (e.g., DMF, DMSO)Non-polar solvents favor the thermodynamically stable N1 product. Polar solvents can stabilize the transition state leading to the N2 isomer.
Temperature Higher temperatures can favor isomerization to the more stable N1 product[6]Lower temperatures often favor the kinetic N2 productIncreased thermal energy allows the reaction to overcome the activation barrier to form the more stable N1 product, or allows for the isomerization of the N2 product to the N1 product.
Reaction Type SN2-type reactions with alkyl halides (e.g., NaH, Alkyl-Br in THF)[7][8]Mitsunobu Reaction (DEAD, PPh₃, Alcohol)[5][8]The Mitsunobu reaction often shows a strong preference for the N2 isomer, highlighting a different reaction mechanism that favors the kinetic product.[8]
Optimized Protocol for Selective N1-Alkylation

This protocol is designed to maximize the formation of the thermodynamically favored N1-substituted indazole.[7][8]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the 1H-indazole starting material (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., alkyl bromide, 1.2 equiv) dropwise to the solution.

  • Reaction: Heat the reaction to 50 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Analytical Characterization: Distinguishing 1H- and 2H-Isomers

Correctly identifying your products is critical. NMR spectroscopy is a powerful tool for distinguishing between N1 and N2 substituted indazoles.[1]

NMR Probe Observation for 1H-Isomer (N1-substituted) Observation for 2H-Isomer (N2-substituted)
¹H NMR The H7 proton resonance is typically shifted downfield compared to the 2H-isomer.The H3 proton is significantly shielded (shifted upfield) relative to the same proton in the 1H-isomer. The H7 proton appears at a higher frequency (more shielded).[1]
¹³C NMR The chemical shifts of the carbon atoms, particularly C3 and C7a, are distinct from the 2H-isomer.[1]Diagnostic shifts, especially for C3, allow for clear differentiation.
HMBC (2D NMR) A correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is typically observed.[7]A correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring is observed.[7]

This 2D NMR (HMBC) correlation is often the most definitive method for unambiguous structural assignment.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available from: [Link]

  • Davis–Beirut reaction - Wikipedia. Available from: [Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review - Taylor & Francis. Available from: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. Available from: [Link]

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. Available from: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - NIH. Available from: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Journal of the American Chemical Society. Available from: [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PubMed Central. Available from: [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. Available from: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - NIH. Available from: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available from: [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. Available from: [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Cadogan–Sundberg indole synthesis - Wikipedia. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - Beilstein Journals. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | ACS Omega. Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. Available from: [Link]

  • Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives - PubMed. Available from: [Link]

  • Structure of 1H-and 2H-indazoles. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Easy purification of isomers with prepacked glass columns - Chromatography Today. Available from: [Link]

  • US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents.

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Technical Support Center: Optimizing Reaction Conditions for 1H-Indazole-5-carbonitrile Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1H-indazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols for the successful modification of this versatile scaffold. The unique electronic properties of the indazole ring, combined with the reactivity of the nitrile group, present a range of synthetic opportunities and challenges. This resource aims to empower you to navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing N-alkylation or N-arylation on this compound?

A1: The most significant challenge is controlling the regioselectivity of the reaction. Direct alkylation or arylation of 1H-indazoles typically yields a mixture of N-1 and N-2 substituted products.[1][2] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which often makes the N-1 substituted product the more stable isomer.[1][3]

Q2: How can I selectively obtain the N-1 substituted isomer of this compound?

A2: To favor the formation of the thermodynamically more stable N-1 isomer, conditions that allow for equilibration are often employed. A widely used and effective method is the use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (THF).[2][4] This combination has been shown to provide high N-1 selectivity for a variety of substituted indazoles.[2]

Q3: What conditions favor the formation of the N-2 substituted isomer?

A3: The N-2 isomer is often the kinetically favored product. Its formation can be promoted by using specific reagents and conditions. For instance, employing bulky protecting groups on one of the nitrogen atoms can direct substitution to the other. Additionally, certain catalyst systems, such as TfOH-catalyzed reactions with diazo compounds, have been shown to be highly selective for N-2 alkylation. Substituents on the indazole ring itself can also play a crucial role; for example, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity.[3][4]

Q4: My Suzuki coupling reaction with a bromo-indazole-5-carbonitrile is giving low yields. What are the likely causes?

A4: Low yields in Suzuki couplings can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. Catalyst deactivation is another potential problem; ensure you are using a suitable palladium catalyst and ligand, such as Pd(dppf)Cl2, which has been shown to be effective for indazole substrates.[5] The choice of base is also critical; potassium carbonate (K2CO3) is commonly used. Finally, ensure your reagents, especially the boronic acid, are of high purity and the reaction is performed under an inert atmosphere to prevent catalyst degradation.

Q5: Can the nitrile group on this compound be converted to other functional groups?

A5: Absolutely. The carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[6][7][8] It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[9][10][11] Furthermore, the nitrile can undergo a [3+2] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid) to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield in N-alkylation/N-arylation 1. Ineffective deprotonation: The base may not be strong enough or may have degraded. 2. Poor quality alkylating/arylating agent: The reagent may have decomposed. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a stronger base like NaH or ensure your current base is fresh and handled under anhydrous conditions. 2. Use a fresh bottle of the alkylating/arylating agent or purify it before use. 3. Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS.
Poor N-1/N-2 regioselectivity 1. Inappropriate base/solvent combination: The chosen conditions may not favor one isomer over the other. 2. Steric or electronic effects of the substrate: The substituents on your indazole or electrophile may be influencing the outcome.1. For N-1 selectivity, try NaH in THF.[2] For N-2 selectivity, explore alternative conditions or protecting group strategies. 2. Analyze the steric and electronic properties of your specific substrates. A more sterically hindered electrophile might favor the less hindered nitrogen.
Formation of multiple byproducts 1. Reaction temperature is too high: This can lead to decomposition of starting materials or products. 2. Presence of oxygen or moisture: This can lead to side reactions, especially in organometallic cross-coupling reactions. 3. Homocoupling in Sonogashira reactions: This is a common side reaction leading to dimerization of the terminal alkyne.[14]1. Run the reaction at a lower temperature for a longer period. 2. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. 3. Minimize the concentration of the copper catalyst and ensure the reaction is rigorously deoxygenated.[14]
Difficulty in purifying the product 1. Similar polarity of N-1 and N-2 isomers: This can make chromatographic separation challenging. 2. Presence of persistent impurities: Some byproducts may be difficult to remove by standard purification methods.1. Try different solvent systems for column chromatography. If isomers are inseparable, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. 2. Recrystallization can be an effective purification technique. If impurities are still present, consider alternative synthetic routes.

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation of this compound

This protocol is optimized for the selective formation of the N-1 alkylated product.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon), add NaH (1.2 eq) portion-wise at 0 °C.

  • Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halo-1H-indazole-5-carbonitrile Derivative

This protocol describes a general procedure for the C-C bond formation at a halogenated position of the indazole ring.

Materials:

  • Bromo- or Iodo-1H-indazole-5-carbonitrile derivative (e.g., 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine the halo-indazole-5-carbonitrile derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows

N-Alkylation Regioselectivity Decision Workflow

G start Start: N-Alkylation of This compound condition Desired Regioisomer? start->condition n1_path N-1 Isomer (Thermodynamic) condition->n1_path N-1 n2_path N-2 Isomer (Kinetic/Directed) condition->n2_path N-2 n1_conditions Conditions: - Base: NaH - Solvent: THF - Allows for equilibration n1_path->n1_conditions n2_conditions Conditions: - Consider bulky protecting groups - Explore alternative bases (e.g., Cs2CO3) - Investigate specific catalytic systems (e.g., TfOH) n2_path->n2_conditions product_n1 Predominantly N-1 Alkylated Product n1_conditions->product_n1 product_n2 Predominantly N-2 Alkylated Product n2_conditions->product_n2

Caption: Decision workflow for controlling N-1 vs. N-2 regioselectivity.

General Troubleshooting Workflow for Derivatization Reactions

G start Reaction Outcome Unsatisfactory (e.g., low yield, impurity) check_reagents Verify Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-purify or Replace Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Systematically Vary Conditions check_conditions->conditions_bad No check_purification Optimize Purification Method purification_ok Purification OK check_purification->purification_ok Yes purification_bad Try Alternative Chromatography or Recrystallization check_purification->purification_bad No reagents_ok->check_conditions conditions_ok->check_purification final_product Successful Derivatization purification_ok->final_product

Caption: Systematic troubleshooting workflow for derivatization reactions.

References

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  • ResearchGate. (n.d.). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition... [Link]

  • Thieme. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

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  • National Institutes of Health. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • MDPI. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. [Link]

  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • YouTube. (2018). Nitriles: reduction to amines. [Link]

  • Chemguide. (n.d.). reduction of nitriles. [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

  • YouTube. (2025). How To Reduce A Nitrile To An Amine? - Chemistry For Everyone. [Link]

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Troubleshooting low solubility of 1H-indazole-5-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Indazole-5-carbonitrile Solubility

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your experiments.

Introduction to this compound

This compound is a versatile heterocyclic compound widely used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[1] Its unique structure, featuring an indazole ring and a nitrile group, contributes to its biological activity but also presents challenges in terms of solubility in common organic solvents. Understanding its physicochemical properties is the first step in overcoming these hurdles.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC8H5N3[1][2][3]
Molecular Weight143.15 g/mol [1][3]
AppearanceOff-white to light red solid[1]
Melting Point~130-135 °C[2]
pKa12.19 ± 0.40 (Predicted)[2]
Storage2-8°C[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my desired organic solvent. What are the initial steps I should take?

Answer:

Low solubility is a common issue with heterocyclic compounds like this compound.[4] The initial approach should be systematic, starting with the simplest methods.

Initial Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for low solubility.

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound (≥95%).[1]

  • Initial Solvent Screen: While some sources state it's soluble in most organic solvents like ethanol, dimethyl sulfoxide (DMSO), and chloroform, this can be concentration-dependent.[2] Systematically test a range of solvents with varying polarities.

  • Gentle Heating: For most solids dissolved in liquids, increasing the temperature increases solubility.[5][6] This is because the added thermal energy helps to overcome the intermolecular forces within the crystal lattice.[5] Use a water bath to gently warm the solution. Be cautious, as excessive heat can lead to compound degradation.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up solid aggregates and increase the surface area available for dissolution.

Q2: I've tried common solvents like DMSO and ethanol with heating, but the solubility is still insufficient for my needs. What are my next options?

Answer:

When standard solvents fail, more advanced techniques are necessary. The key is to alter the solvent environment to be more favorable for the solute.

Advanced Solubility Enhancement Strategies:

G cluster_0 Advanced Troubleshooting A Initial Methods Failed B Co-Solvent Systems A->B Introduce a miscible solvent to reduce interfacial tension. C pH Modification A->C For ionizable compounds, adjust pH to increase the proportion of the more soluble ionized form. D Alternative Solvents A->D Explore less common but effective solvents like NMP or DMA. E Assess Solubility & Stability B->E C->E D->E F Proceed with Experiment E->F Successful G Re-evaluate Experimental Design E->G Unsuccessful

Caption: Advanced strategies for enhancing solubility.

1. Co-Solvent Systems: This is a powerful technique where a water-miscible organic solvent is mixed with the primary solvent to increase the solubility of a poorly soluble compound.[7][8] Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the solvent.[9]

  • Mechanism: The co-solvent disrupts the solvent's hydrogen bonding network, creating a more favorable environment for the solute.

  • Common Co-solvents:

    • N-methyl-2-pyrrolidone (NMP)

    • Dimethylacetamide (DMA)

    • Polyethylene glycol (PEG) of low molecular weight

    • Propylene glycol (PG)[8]

  • Experimental Protocol: Co-solvent Screening

    • Prepare a stock solution of this compound in a good, but limited, solvent (e.g., DMSO).

    • In separate vials, prepare mixtures of your primary experimental solvent with varying percentages of a co-solvent (e.g., 10%, 25%, 50% NMP in ethanol).

    • Add a small, precise amount of the stock solution to each co-solvent mixture.

    • Observe for precipitation. The mixture with the highest co-solvent percentage that remains clear is your optimal system.

2. pH Modification: Although this compound is not strongly acidic or basic, slight pH adjustments can sometimes influence solubility, especially if your solvent system has protic characteristics. Given its predicted pKa of around 12.19, it is a very weak acid.[2] Therefore, attempting to deprotonate it to a more soluble anionic form would require a strong base, which may not be compatible with your experimental conditions. Conversely, protonation of the nitrile or indazole nitrogens might be possible in a strongly acidic medium, but this could lead to hydrolysis of the nitrile group.[10] This approach should be used with caution and careful consideration of potential side reactions.

3. Alternative Solvents: Consider solvents that are known to be effective for heterocyclic and nitrile-containing compounds.

  • N,N-Dimethylformamide (DMF): Often a good solvent for polar organic molecules.

  • Tetrahydrofuran (THF): A less polar ether that can be effective.

  • Mixtures: Sometimes a mixture of solvents, such as chloroform/methanol, can provide the right balance of polarity to dissolve a challenging compound.[4]

Q3: Are there any safety concerns I should be aware of when handling this compound and the suggested solvents?

Answer:

Yes, absolutely. Adherence to safety protocols is paramount.

Safety & Handling:

SubstanceCAS NumberHazardsRecommended Precautions
This compound 74626-47-4Irritating to eyes, respiratory system, and skin.[2] Harmful if swallowed.[3]Wear suitable protective clothing, gloves, and eye/face protection.[2] Use in a well-ventilated area or fume hood.[11]
DMSO 67-68-5Readily absorbed through the skin. Can carry dissolved substances with it.Wear appropriate gloves.
NMP 872-50-4Skin and eye irritant. Reproductive hazard.Handle in a fume hood. Avoid inhalation and skin contact.
DMA 127-19-5Skin and eye irritant. Potential reproductive hazard.Use in a fume hood. Wear appropriate personal protective equipment (PPE).

Always consult the Safety Data Sheet (SDS) for each chemical before use.[2][11][12][13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

Troubleshooting the low solubility of this compound requires a systematic and informed approach. By understanding the compound's physicochemical properties and employing the strategies outlined in this guide—from simple heating and sonication to the use of co-solvent systems—researchers can successfully prepare solutions suitable for their experimental needs. Always prioritize safety by consulting the relevant SDS and using appropriate personal protective equipment.

References

  • This compound - ChemBK. (2024). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

  • Co-solvent: Significance and symbolism. (2025). Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved from [Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. Retrieved from [Link]

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025). ResearchGate. Retrieved from [Link]

  • Solubility 3 Temperature dependence of aqueous solubility. (2020). YouTube. Retrieved from [Link]

  • 1H-Indazole-7-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

  • 1H-Indazole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (n.d.). International Journal on Science and Technology. Retrieved from [Link]

  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from [Link]

  • Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. (2025). ResearchGate. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

  • Solubility Enhancement Methods. (n.d.). IJIRT. Retrieved from [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]

  • Method for producing nitrile rubbers in organic solvents. (n.d.). Google Patents.
  • This compound - Chem-Tools. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

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Technical Support Center: Minimizing Dimer Formation During Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for indazole synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the formation of dimeric byproducts, a common challenge in various indazole synthesis protocols. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you optimize your reactions and achieve higher yields of your desired indazole products.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of indazole synthesis, and why does it occur?

A1: Dimer formation is a frequent side reaction where two molecules of a reactive intermediate or a starting material combine to form an unwanted dimeric byproduct.[1][2] In the case of indazole synthesis, particularly during the nitrosation of indoles, this occurs when a nucleophilic indole molecule attacks a reactive intermediate, such as an oxime, before the desired intramolecular cyclization can take place.[1] This side reaction is especially prevalent with electron-rich indoles, which are more potent nucleophiles.[1] These dimeric byproducts are often highly colored, appearing as red and sometimes insoluble materials, making their presence easily noticeable.[1][2]

Q2: Which synthetic routes to indazoles are most susceptible to dimer formation?

A2: The nitrosation of indoles, a common method for preparing 1H-indazole-3-carboxaldehydes, is particularly prone to dimer formation.[1][2] This is due to the generation of highly reactive intermediates that can be intercepted by the starting indole. Other methods that involve high reaction temperatures or generate similarly reactive species can also lead to the formation of dimers and other undesired side products.[2]

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: The formation of a distinct, often deep red, precipitate or coloration in your reaction mixture is a strong visual indicator of dimer formation.[1] Analytically, the presence of dimers can be confirmed using Thin-Layer Chromatography (TLC), where they will appear as spots distinct from your starting material and the desired indazole product.[1][2] For definitive characterization, spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are recommended.[1][2]

Q4: Are there alternative synthetic strategies that are less prone to dimer formation?

A4: Yes, several alternative methods can circumvent the intermediates that lead to dimerization. These include:

  • The Davis-Beirut Reaction: This method offers a pathway to 2H-indazoles and indazolones under both acidic and basic conditions and is generally less prone to the type of dimerization seen in indole nitrosation.[1][2][3]

  • Cadogan-Sundberg Reaction: This reductive cyclization of o-nitrostyrenes or related compounds can be an effective way to synthesize indoles and can be adapted for indazoles, though it may have its own set of potential side reactions.[4][5][6]

  • Synthesis from o-Aminobenzonitriles or o-Haloaryl N-Sulfonylhydrazones: These routes start with different precursors and proceed through different mechanisms, thereby avoiding the specific intermediates that are problematic in indole nitrosation.[1]

  • Transition Metal-Catalyzed Cyclizations: Various copper- and palladium-catalyzed methods have been developed for the synthesis of indazoles, often offering high selectivity and milder reaction conditions.[7][8][9]

Troubleshooting Guide: A Proactive Approach to Minimizing Dimer Formation

This section provides actionable steps to diagnose and resolve issues related to dimer formation in your indazole synthesis.

Problem 1: Significant Formation of a Red Precipitate Upon Addition of Reagents.

  • Likely Cause: High local concentration of the nucleophilic starting material (e.g., an electron-rich indole) leading to rapid intermolecular reactions (dimerization) that outcompete the desired intramolecular cyclization.

  • Recommended Solutions:

    • Employ "Reverse Addition": Instead of adding the nitrosating agent to the indole solution, slowly add the indole solution to the nitrosating mixture. This strategy maintains a low concentration of the indole throughout the reaction, significantly minimizing the rate of dimerization.[2]

    • Control Reaction Temperature: Perform the addition at a low temperature, typically 0 °C, to decrease the rate of all reactions, including the undesired dimerization.[2]

    • Utilize a Syringe Pump: For precise and controlled slow addition of the indole solution, a syringe pump is highly recommended. This ensures a consistent and low concentration of the nucleophile in the reaction mixture.[2]

    • Increase Dilution: For particularly reactive, electron-rich indoles, conducting the reaction in a more dilute solution can further reduce the probability of intermolecular collisions leading to dimer formation.[1]

Problem 2: Low Yield of the Desired Indazole Product Accompanied by Multiple Unidentified Spots on TLC.

  • Likely Cause: Suboptimal reaction conditions that not only favor dimer formation but may also lead to the decomposition of starting materials or the desired product.

  • Recommended Solutions:

    • Optimize Stoichiometry: For indole nitrosation, ensure an excess of the nitrosating agent (e.g., sodium nitrite) and a carefully controlled amount of acid are used.[2]

    • Maintain Optimal pH: A slightly acidic pH is crucial for the nitrosation of indoles to prevent the formation of diazonium salts and other side products.[2]

    • Careful Work-up Procedure: Quench the reaction carefully, for instance, with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Use appropriate organic solvents for extraction and ensure the organic layers are thoroughly dried before concentration.[1][2]

Experimental Protocol: A Validated Method for Minimizing Dimer Formation in Indole Nitrosation

This protocol for the synthesis of 1H-indazole-3-carboxaldehydes from indoles is optimized to minimize dimer formation.

Materials:

  • Indole (1 equivalent)

  • Sodium nitrite (NaNO2, 8 equivalents)

  • Hydrochloric acid (HCl, 2.7 equivalents)

  • Dimethylformamide (DMF)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite in a mixture of water and DMF (e.g., 5.3:3 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrochloric acid to the cooled solution while stirring vigorously.[2]

  • Indole Addition (Reverse Addition):

    • Dissolve the indole in a minimal amount of DMF.

    • Using a syringe pump, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.

    • Crucially, maintain the reaction temperature at 0 °C throughout the addition.[1][2]

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1][2]

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1]

Visualizing the Problem: The Dimerization Pathway

The following diagram illustrates the competing reaction pathways that lead to either the desired indazole product or the undesired dimer during the nitrosation of an indole.

Dimerization_Pathway Indole Indole (Nucleophile) Reactive_Intermediate Reactive Intermediate (e.g., Oxime) Indole->Reactive_Intermediate Reacts with Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->Reactive_Intermediate Forms Indazole_Product Desired Indazole Product Reactive_Intermediate->Indazole_Product Intramolecular Cyclization (Desired) Dimer_Product Undesired Dimer Reactive_Intermediate->Dimer_Product Intermolecular Attack by another Indole molecule (Undesired)

Caption: Competing pathways in indazole synthesis.

Optimizing Reaction Conditions: A Decision Workflow

This workflow provides a systematic approach to troubleshooting and optimizing your reaction to minimize dimer formation.

Optimization_Workflow Start Start: Dimer Formation Observed Reverse_Addition Implement 'Reverse Addition'? Start->Reverse_Addition Slow_Addition Decrease Addition Rate? (Use Syringe Pump) Reverse_Addition->Slow_Addition Yes Failure Persistent Dimer Formation Reverse_Addition->Failure No Low_Temp Lower Reaction Temperature? (e.g., 0 °C) Slow_Addition->Low_Temp Yes Slow_Addition->Failure No Dilution Increase Dilution? Low_Temp->Dilution Yes Low_Temp->Failure No Alternative_Route Consider Alternative Synthetic Route? Dilution->Alternative_Route No Success Success: Dimer Minimized Dilution->Success Yes Alternative_Route->Success Yes Alternative_Route->Failure No

Caption: Decision workflow for minimizing dimer formation.

Summary of Key Parameters for Minimizing Dimerization

ParameterRecommendationRationale
Order of Addition Add the nucleophile (e.g., indole) to the electrophile (e.g., nitrosating agent).Maintains a low concentration of the nucleophile, favoring intramolecular cyclization.[2]
Rate of Addition Slow and controlled, preferably using a syringe pump.Prevents localized high concentrations of the nucleophile.[2]
Temperature Low, typically 0 °C.Reduces the rate of both desired and undesired reactions, giving more control.[2]
Concentration More dilute, especially for highly reactive substrates.Decreases the frequency of intermolecular collisions that lead to dimerization.[1]
pH Slightly acidic for indole nitrosation.Optimizes the formation of the desired reactive intermediate and minimizes side reactions.[2]

By understanding the underlying mechanisms of dimer formation and systematically applying these troubleshooting strategies and optimized protocols, researchers can significantly improve the efficiency and yield of their indazole syntheses.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9 Side Reactions in the Cadogan-Sundberg Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Retrieved from [Link]

  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction?. r/OrganicChemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link]

  • ResearchGate. (2020, February 4). (PDF) Cadogan–Sundberg Indole Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020, August 20). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H‐indazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction. Retrieved from [Link]

  • Hellenica World. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. Retrieved from [Link]

  • ResearchGate. (2013, February 20). Can anyone please explain what I have to do exactly to avoid primer dimer?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • ResearchGate. (2025, August 6). (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]

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Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern synthetic chemistry: catalyst poisoning in the cross-coupling of indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, but its successful functionalization is often hampered by the deactivating effects of the nitrogen-containing heterocycle on palladium catalysts. This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve reliable, high-yielding reactions.

Understanding the Core Problem: Why Indazoles Deactivate Catalysts

The primary culprit behind catalyst poisoning in indazole cross-coupling reactions is the lone pair of electrons on the nitrogen atoms of the indazole ring. These lone pairs can strongly coordinate to the palladium center of the catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This effectively "poisons" the catalyst, preventing it from participating in the desired catalytic cycle and leading to low or no product formation.[1][2] The acidity of the N-H proton can also play a role, influencing the substrate's interaction with the basic reaction medium and the catalyst itself.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction is sluggish or stalls completely with low conversion to product.

Question: I'm attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with a bromo-indazole, and the reaction is either very slow or stops at a low conversion. What's the most likely cause and how can I fix it?

Answer: This is a classic symptom of catalyst poisoning. The indazole is likely binding to the palladium catalyst and shutting down the catalytic cycle. Here’s a prioritized troubleshooting workflow:

Workflow: Addressing a Stalled Indazole Cross-Coupling Reaction

G cluster_0 Problem Identification cluster_1 Primary Intervention: Ligand & Precatalyst cluster_2 Secondary Intervention: Reaction Conditions cluster_3 Advanced Strategy: Substrate Modification cluster_4 Outcome Stalled Stalled Reaction: Low Conversion Ligand Switch to Bulky Ligand (e.g., XPhos, SPhos, tBuXPhos) Stalled->Ligand 1. Mitigate N-coordination Precatalyst Use Air-Stable Precatalyst (e.g., G3/G4 Palladacycles) Ligand->Precatalyst 2. Ensure efficient Pd(0) formation Success Successful Coupling Ligand->Success Often sufficient Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Precatalyst->Base 3. Fine-tune parameters Protect Employ N-Protecting Group (e.g., Boc, SEM) Precatalyst->Protect If stalling persists Precatalyst->Success Improves reliability Solvent Screen Solvents (e.g., Toluene, Dioxane, t-Amyl alcohol) Temp Adjust Temperature (Lowest effective temperature) Protect->Success Most robust solution

Caption: Troubleshooting workflow for stalled indazole cross-coupling reactions.

  • Causality: Standard phosphine ligands like PPh₃ are often not sterically demanding enough to prevent the indazole from coordinating to the palladium. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) create a sterically hindered pocket around the metal center.[4][5] This steric bulk physically blocks the indazole's nitrogen atoms from accessing and deactivating the palladium, allowing the catalytic cycle to proceed. tBuXphos, for instance, has shown utility specifically for indazole substrates.[6]

  • Expert Recommendation: Start by switching your ligand. Instead of generating the catalyst in situ from a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable precatalyst.[7][8] These precatalysts, often palladacycles, ensure a 1:1 palladium-to-ligand ratio and provide a more reliable and rapid generation of the active Pd(0) species, which can be critical for outcompeting the poisoning pathway.[7][5]

ParameterInitial Condition (Likely to Fail)Recommended ModificationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃XPhos Pd G3, SPhos Pd G2Air-stable, well-defined precatalysts ensure efficient generation of the active LPd(0) species.[9][7][10]
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, RuPhos, tBuXPhosBulky, electron-rich ligands sterically shield the Pd center from the indazole nitrogen, preventing catalyst poisoning.[4]
Base Strong, soluble bases (e.g., NaOtBu)Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Can be less prone to causing substrate or product degradation, which might lead to other deactivation pathways.[11]
Solvent THFToluene, Dioxane, CPME, t-Amyl alcoholHigher boiling points may be required; solvent choice can significantly impact catalyst stability and solubility.[12]
Issue 2: My reaction mixture is turning black.

Question: Soon after starting the reaction, the mixture turned black, and I've isolated no product. What does this indicate?

Answer: The formation of a black precipitate is almost always indicative of the formation of "palladium black."[11] This is finely divided, agglomerated palladium metal that has precipitated out of solution. It is catalytically inactive and signifies catalyst decomposition.[11][13]

  • Causality: This happens when the active Pd(0) species is not sufficiently stabilized by the supporting ligand.[11] Without the protective electronic and steric environment provided by a good ligand, the Pd(0) atoms will simply aggregate and fall out of solution. This is a common problem when using ligands that are too small or not electron-rich enough for the challenging indazole substrate.

  • Expert Recommendation:

    • Improve Ligand Stabilization: Immediately switch to a bulkier, more electron-rich ligand as described in Issue 1. Ligands like SPhos and XPhos are specifically designed to prevent this type of catalyst decomposition.[4]

    • Ensure an Inert Atmosphere: While many modern precatalysts are air-stable, the active catalytic species is not. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of palladium black.[11] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

    • Control the Temperature: High temperatures can accelerate catalyst decomposition.[11] Run the reaction at the lowest temperature that still provides a reasonable rate.

Visualizing Catalyst Deactivation Pathways

Caption: Competing pathways for the active Pd(0) catalyst.

Issue 3: I'm getting a mixture of N-1 and N-2 arylated products.

Question: My coupling reaction works, but I'm struggling with regioselectivity, obtaining a mixture of isomers. How can I control the position of arylation on the indazole ring?

Answer: Regioselectivity is a common challenge with NH-indazoles due to the presence of two nucleophilic nitrogen atoms. While some ligand and catalyst systems can provide a degree of selectivity, the most robust and predictable method for controlling regioselectivity is to use a protecting group.

  • Causality: The relative acidity of the N1 and N2 protons and the steric environment around each nitrogen atom influence where the coupling partner will attach. Without a directing group, the reaction often yields a mixture of products that can be difficult to separate.

  • Expert Recommendation: Employ an N-Protecting Group Strategy. By temporarily protecting one of the nitrogen atoms, you can direct the cross-coupling reaction to the other, unprotected nitrogen.

    • For N-1 Arylation: Protect the N-2 position. A commonly used protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[14][15] It can be installed selectively at the N-2 position and directs subsequent functionalization, such as lithiation and coupling, to the C-3 position, or arylation to the N-1 position after deprotection.[15]

    • For N-2 Arylation: Protect the N-1 position. The tert-butyloxycarbonyl (Boc) group is a versatile choice for protecting the N-1 position.[14] It is easily installed and can be removed under acidic or specific basic conditions.[14] Copper-catalyzed conditions have also been shown to favor N-2 arylation.[16][17]

Protocol: General Procedure for N-Boc Protection of Indazole [14]

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Reagents: Add triethylamine (TEA, 1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Final Checklist for Success

  • Purity is Paramount: Ensure all reagents, especially the indazole starting material and any boronic acids, are pure. Impurities, such as elemental sulfur, can act as potent catalyst poisons.[18][19]

  • Atmosphere Matters: Always use properly degassed solvents and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) to prevent oxidative deactivation of the catalyst.[10][11]

  • Precatalyst is Preferred: Whenever possible, use a well-defined, air-stable palladium precatalyst. This provides more reliable results than generating the catalyst in situ from sources like Pd(OAc)₂.[7][20]

  • Ligand is Key: The choice of a bulky, electron-rich phosphine ligand or NHC is the most critical factor in preventing catalyst poisoning by indazoles.[4][5]

  • When in Doubt, Protect: If regioselectivity or persistent deactivation is an issue, an N-protection strategy is the most reliable path to a successful and clean reaction.[14][16]

References

  • Air-stable palladium(II) precatalysts and their application in cross-coupling reactions. (n.d.). Google Search.
  • Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. (2018-03-22). Morressier.
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. (n.d.). Benchchem.
  • Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. (n.d.). UA Campus Repository.
  • An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. (n.d.). ResearchGate.
  • Regioselective n-2 arylation of indazoles. (n.d.). Google Patents.
  • Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. (2008-11-18). PubMed.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. (n.d.). Benchchem.
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (2006-07-07). PubMed.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination? (2018-09-06). Reddit.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ACS Publications.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing.
  • Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald-Hartwig coupling troubleshooting. (2022-05-22). Chemistry Stack Exchange.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
  • C‐3 Arylation of N‐2 SEM‐protected indazole. (n.d.). ResearchGate.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. (n.d.). Benchchem.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress.
  • Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate.

Sources

Enhancing the stability of 1H-indazole-5-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 1H-indazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic building block in their experimental workflows. The stability of this compound in solution is paramount for generating reproducible and reliable data. Instability can lead to the formation of impurities, a decrease in compound concentration, and misleading biological results.

This guide provides in-depth answers to common questions, troubleshooting strategies for stability-related issues, and validated protocols to help you assess and enhance the stability of this compound under your specific experimental conditions. Our approach is grounded in the fundamental chemical principles governing the indazole scaffold and the nitrile functional group.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: A yellow or brown discoloration is a common visual indicator of degradation, most frequently caused by oxidation. The indazole ring system, while aromatic, can be susceptible to oxidation, potentially forming N-oxides or other colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. To mitigate this, it is crucial to handle solutions under an inert atmosphere (e.g., nitrogen or argon) and store them protected from light.[1][2]

Q2: What are the optimal storage conditions for a stock solution of this compound?

A2: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. Recommended storage protocols are as follows:

Storage ConditionDurationRationale
-20°C to -80°C Long-term (Months)Reduces kinetic rate of all degradation pathways. Preferred for archival stocks.
2-8°C Short-term (Days-Weeks)Suitable for working stocks. Minimizes freeze-thaw cycles.
Inert Atmosphere AlwaysPurge the vial headspace with argon or nitrogen to displace oxygen and prevent oxidation.
Light Protection AlwaysUse amber vials or wrap vials in aluminum foil to prevent photodegradation.[2]

It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen and moisture.

Q3: Which degradation pathways are most common for this compound in solution?

A3: The molecule possesses two primary sites of reactivity that dictate its degradation profile: the nitrile group and the indazole ring.

  • Hydrolysis: The carbonitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds first to an amide intermediate (1H-indazole-5-carboxamide) and can subsequently hydrolyze further to a carboxylic acid (1H-indazole-5-carboxylic acid).[1][3][4] The rate of hydrolysis is significantly accelerated by elevated temperatures and extreme pH.

  • Photodegradation: Aromatic heterocyclic compounds like indazole can undergo photochemical reactions upon exposure to UV or high-intensity visible light.[1] One potential transformation for indazoles is a rearrangement to form benzimidazole isomers, which would alter the compound's biological activity.[5][6]

  • Oxidation: As mentioned in Q1, the electron-rich indazole ring can be oxidized, leading to impurities and discoloration.[2]

G cluster_hydrolysis Hydrolysis (Acid/Base, H₂O) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (O₂, Peroxides) parent This compound amide 1H-Indazole-5-carboxamide parent->amide photo Benzimidazole Isomers parent->photo oxide N-Oxides & Colored Impurities parent->oxide acid 1H-Indazole-5-carboxylic acid amide->acid Further Hydrolysis

Caption: Primary degradation pathways for this compound.

Q4: How does pH affect the stability of this compound in aqueous buffers?

A4: The stability in aqueous solutions is highly pH-dependent. The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[7] The pKa for the equilibrium between the indazolium cation and neutral indazole is approximately 1.04, while the pKa for the equilibrium between neutral indazole and the indazolate anion is around 13.86.[7]

  • Strongly Acidic Conditions (pH < 2): The risk of nitrile hydrolysis increases. The indazole ring will be protonated, which may alter solubility and reactivity.

  • Neutral to Mildly Acidic Conditions (pH 5-7.5): This is generally the most stable range for the indazole ring itself. However, nitrile hydrolysis can still occur, albeit at a slower rate, especially if nucleophiles are present in the buffer.

  • Strongly Basic Conditions (pH > 9): The risk of nitrile hydrolysis is significantly increased.[3][4] The indazole ring will be deprotonated to the indazolate anion.

For any aqueous assay, it is critical to determine the compound's stability in your specific buffer system by performing a time-course experiment (e.g., analyzing purity at 0, 2, 6, and 24 hours).[2]

Q5: I observed a precipitate forming in my aqueous assay buffer after adding the DMSO stock. What should I do?

A5: This is a common issue related to solubility, not necessarily degradation. This compound has limited aqueous solubility.[8][9] When a concentrated DMSO stock is added to an aqueous buffer, the compound may crash out of solution if its final concentration exceeds its solubility limit in that medium.

Troubleshooting Steps:

  • Verify Solubility: First, determine the kinetic solubility of your compound in the final assay buffer.

  • Reduce Final Concentration: If the target concentration is too high, lower it to a level below the measured solubility limit.

  • Decrease DMSO Percentage: Keep the final concentration of DMSO in the assay as low as possible (typically <1%, ideally <0.5%), as high percentages can alter the properties of the aqueous medium.

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate by LC-MS to confirm it is the parent compound and not a less soluble degradation product.[2]

Troubleshooting Guide: Common Issues & Solutions

Observed ProblemPotential Cause(s)Recommended Action(s)
Decreased Potency in Assay Degradation: Compound has degraded in solution over time.1. Prepare fresh solutions immediately before use.[2] 2. Perform a forced degradation study (see protocol below) to understand liabilities. 3. Re-evaluate storage and handling procedures (protect from light, use inert gas).
Appearance of New Peaks in HPLC/LC-MS Degradation: Formation of hydrolysis, oxidation, or photolytic products.1. Characterize new peaks by MS to identify degradation products. 2. Correlate the appearance of peaks with specific stress conditions (e.g., a peak that appears only in acidic solution is likely a hydrolysis product).
Inconsistent Results Between Experiments Instability/Handling: Variable degradation due to inconsistent solution age, storage, or exposure to light/air.1. Standardize solution preparation and handling protocols strictly. 2. Always use solutions of the same age for a set of comparative experiments. 3. Ensure consistent protection from light and air.
Solution pH Drifts Over Time Hydrolysis/Buffer Capacity: Hydrolysis to a carboxylic acid can lower the pH. The buffer may have insufficient capacity.1. Measure the pH of the solution at the beginning and end of the experiment. 2. Use a buffer with a higher buffering capacity if significant drift is observed.[2]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[10][11]

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate & Sample at t=0, 2, 6, 24h) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis Mix 1:1 with 1M HCl Incubate at 60°C prep_stock->acid base Base Hydrolysis Mix 1:1 with 1M NaOH Incubate at 60°C prep_stock->base ox Oxidation Mix 1:1 with 3% H₂O₂ Keep at RT prep_stock->ox heat Thermal Incubate Stock at 80°C prep_stock->heat light Photolytic Expose Stock to UV Light (e.g., 254 nm) prep_stock->light quench Quench/Neutralize Samples (e.g., add equivalent base/acid) acid->quench base->quench ox->quench heat->quench light->quench hplc Analyze by HPLC-UV/MS quench->hplc eval Evaluate % Degradation & Identify Degradation Products hplc->eval

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.[12]

  • Set Up Stress Conditions: For each condition, use a separate aliquot of the stock solution.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C.[13]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C.[13]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[2]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.[1]

    • Photolytic Degradation: Place a stock solution in a transparent vial inside a photostability chamber. Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][11][14]

  • Sampling: Withdraw aliquots from each stress condition at multiple time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Immediately before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively. This stops the reaction.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the parent compound for optimal results.[12]

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general reverse-phase HPLC method for monitoring the purity of this compound and separating it from potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or use a PDA detector to scan 200-400 nm)

  • Injection Volume: 10 µL

This method should be validated to ensure it can separate the parent peak from all peaks generated during the forced degradation study.

References

  • Wikipedia. Indazole. Available from: [Link]

  • Scriven, E. F. V., & Suschitzky, H. (2012). Photochemical Conversion of Indazoles into Benzimidazoles.
  • LibreTexts Chemistry. Chemistry of Nitriles. Available from: [Link]

  • Fagnoni, M., & Albini, A. (2018). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Accounts of Chemical Research.
  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available from: [Link]

  • Boyer, G., et al. (1994).
  • ChemBK. This compound. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Available from: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • MDPI. Nucleophilic Addition of Stabilized Phosphorus Ylides to Closo-Decaborate Nitrilium Salts: A Synthetic Route to Boron Cluster-Functionalized Iminoacyl Phosphoranes and Their Application in Potentiometric Sensing. Available from: [Link]

  • PubMed. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

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Technical Support Center: Navigating Thermal Instability in 1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing thermal instability during the synthesis of 1H-indazoles. The indazole scaffold is a privileged motif in medicinal chemistry, but its synthesis can present significant thermal hazards.[1] This guide is designed to offer practical, in-depth solutions to common challenges, ensuring both the safety and success of your experiments.

Troubleshooting Guide: A Proactive Approach to Thermal Events

This section addresses specific issues you may encounter during your 1H-indazole synthesis, providing insights into the root causes and actionable steps for mitigation.

Q1: My reaction is experiencing a sudden, uncontrolled temperature spike. What are the likely causes and immediate actions?

An unexpected exotherm is a critical safety concern, often indicating a potential runaway reaction. The primary culprits are typically the decomposition of thermally sensitive intermediates, such as diazonium salts, or the main reaction's inherent exothermicity.[2]

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop the addition of any further reagents.

  • Enhance Cooling: Maximize the cooling to the reactor by lowering the temperature of the cooling bath or increasing the flow of coolant.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and help dissipate heat.

  • Quenching (with caution): If a validated quenching procedure is established for your specific reaction, proceed with extreme care.

Root Cause Analysis & Prevention:

  • Diazonium Salt Accumulation: In syntheses involving diazotization of anilines, diazonium salts can accumulate if the subsequent cyclization step is slower than the diazotization. These intermediates are notoriously unstable and can decompose violently.[3][4] To prevent this, ensure the reaction conditions favor immediate consumption of the diazonium intermediate.

  • Insufficient Cooling: The cooling capacity of your setup may be inadequate for the scale of the reaction. Always perform a thorough thermal hazard assessment before scaling up.

  • Agitation Failure: Poor mixing can lead to localized "hot spots" where reagents concentrate, triggering a rapid exotherm. Ensure your stirring is efficient and robust.

Q2: I'm observing significant tar and byproduct formation, especially at elevated temperatures. How can I improve the selectivity of my reaction?

The formation of tar-like substances and other byproducts is often a consequence of thermal decomposition of starting materials, intermediates, or the desired product itself.[5]

Strategies for Minimizing Byproducts:

  • Precise Temperature Control: Many indazole syntheses are highly sensitive to temperature.[5] Operating at the optimal temperature, even if it means longer reaction times, can significantly improve the purity of your product.

  • Alternative Synthetic Routes: Some classical methods for indazole synthesis, while effective, require harsh conditions.[1] Consider modern, milder alternatives such as:

    • Davis-Beirut Reaction: This method can proceed under milder, often basic, conditions to form 2H-indazoles, which can sometimes be isomerized to the more stable 1H-indazole.[6][7][8]

    • Metal-Free Syntheses: Reactions utilizing reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or those proceeding via N-tosylhydrazones can offer milder conditions and avoid metal contaminants.[1]

  • Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of hot spots. This technology is particularly advantageous for highly exothermic or unstable reactions.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the safe and efficient synthesis of 1H-indazoles.

Q1: What are the most critical safety parameters to monitor during a 1H-indazole synthesis?

Careful monitoring is key to preventing thermal runaway events. The following parameters should be continuously tracked:

ParameterMonitoring MethodRationale
Internal Reaction Temperature Thermocouple probe immersed in the reaction mixtureProvides real-time data on the reaction's thermal behavior.
Jacket/Bath Temperature Thermocouple on the reactor jacket or in the cooling bathHelps identify any discrepancies between the setpoint and the actual cooling temperature.
Reagent Addition Rate Syringe pump or calibrated dropping funnelControls the rate of heat generation, especially for exothermic reactions.
Gas Evolution Gas outlet connected to a bubbler or flow meterMany decomposition reactions release nitrogen gas, and a sudden increase in gas evolution can signal a problem.[2]
Stirring Rate Tachometer on the overhead stirrerEnsures consistent mixing and heat distribution.
Q2: Which synthetic routes to 1H-indazoles are generally considered to have a better thermal safety profile?

While every reaction must be individually assessed, some synthetic strategies are inherently safer than others.

  • Flow Chemistry Approaches: As mentioned previously, flow chemistry provides exceptional control over reaction parameters, making it a much safer alternative for potentially hazardous reactions.[9]

  • Reactions Avoiding Diazonium Salts: Syntheses that circumvent the in-situ generation and accumulation of diazonium salts are generally safer. For example, the intramolecular Ullmann-type reaction can be a good alternative, though it may present its own thermal challenges that require careful optimization.[10][11]

  • Modern Metal-Free Methods: Many recently developed metal-free synthetic routes for 1H-indazoles operate under mild conditions, reducing the risk of thermally induced side reactions.[1][12]

Q3: How can I safely scale up my 1H-indazole synthesis?

Scaling up a chemical reaction is not a linear process, and what is safe on a gram scale can be dangerous on a kilogram scale.

Key Considerations for Scale-Up:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment is mandatory. Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can provide crucial data on the reaction's exothermicity and decomposition energy.[13]

  • Heat Transfer Calculations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Perform calculations to ensure your larger reactor has adequate cooling capacity.

  • Gradual Scale-Up: Increase the reaction scale in manageable increments (e.g., 2x, 5x, 10x), carefully monitoring the thermal profile at each stage.

  • Consider a Toll Manufacturer: For large-scale synthesis, partnering with a specialized chemical manufacturing organization with experience in handling hazardous reactions is often the safest and most efficient option.

Experimental Protocols & Visualizations

Protocol: Diazotization and Cyclization to 1H-Indazole (Illustrative Lab-Scale Example)

Disclaimer: This is a generalized protocol for illustrative purposes only. Researchers must adapt it based on their specific substrate and perform a thorough risk assessment before proceeding.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: Charge the reactor with the starting aniline derivative and the appropriate solvent.

  • Cooling: Cool the reactor to 0-5 °C using a circulating chiller. Maintaining this low temperature is crucial for the stability of the diazonium intermediate.[3][4]

  • Diazotization: Slowly add a solution of sodium nitrite in water via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is exothermic.[3]

  • Cyclization: Once the diazotization is complete (as determined by an appropriate analytical method, e.g., starch-iodide paper to test for excess nitrous acid), proceed with the cyclization step. This may involve heating the reaction mixture to a specific temperature, but this must be done with extreme caution and with adequate cooling on standby.

  • Work-up and Isolation: After the reaction is complete, quench the reaction mixture by adding it to a pre-chilled solution (e.g., water or a mild base). Extract the product with a suitable organic solvent, and purify by crystallization or chromatography.

Diagrams

Runaway_Reaction_Troubleshooting Start Uncontrolled Temperature Spike Detected Action1 Cease Reagent Addition Start->Action1 Action2 Maximize Cooling Action1->Action2 Action3 Dilute with Cold Solvent (if safe) Action2->Action3 Action4 Quench (if validated procedure exists) Action3->Action4 Analysis Post-Event Analysis Action4->Analysis Cause1 Diazonium Salt Accumulation Analysis->Cause1 Yes Cause2 Insufficient Cooling Capacity Analysis->Cause2 Yes Cause3 Agitation Failure Analysis->Cause3 Yes Prevention1 Ensure Rapid Consumption of Intermediate Cause1->Prevention1 Prevention2 Perform Thermal Hazard Assessment Before Scale-Up Cause2->Prevention2 Prevention3 Ensure Robust Agitation Cause3->Prevention3

Caption: Troubleshooting workflow for a runaway reaction.

Indazole_Synthesis_Safety_Parameters Parameters Critical Safety Parameters Internal Temperature Jacket Temperature Addition Rate Gas Evolution Stirring Rate Monitoring Monitoring & Control Real-time data for thermal behavior Identify cooling discrepancies Control rate of heat generation Signal of decomposition Ensure heat distribution Parameters:f0->Monitoring:f0 Parameters:f1->Monitoring:f1 Parameters:f2->Monitoring:f2 Parameters:f3->Monitoring:f3 Parameters:f4->Monitoring:f4

Caption: Key safety parameters for 1H-indazole synthesis.

References

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. Available from: [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (n.d.). Organic Process Research & Development. Available from: [Link]

  • Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. (n.d.). ResearchGate. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Available from: [Link]

  • Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of indazole-based fluorophores. (n.d.). ResearchGate. Available from: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). The Journal of Organic Chemistry. Available from: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (n.d.). ResearchGate. Available from: [Link]

  • Davis–Beirut reaction. (n.d.). Wikipedia. Available from: [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). National Institutes of Health. Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). MDPI. Available from: [Link]

  • Synthesis of 1H-indazole: A combination of experimental and theoretical studies. (n.d.). ResearchGate. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). ResearchGate. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PubMed Central. Available from: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ACS Publications. Available from: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). ResearchGate. Available from: [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (n.d.). PubMed Central. Available from: [Link]

  • Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. (2021). ACS Omega. Available from: [Link]

  • Diazotization safety. (2013). Sciencemadness Discussion Board. Available from: [Link]

  • Runaway Reaction During Production of an Azo Dye Intermediate. (n.d.). ResearchGate. Available from: [Link]

  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. (2012). PubMed. Available from: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). PubMed. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Available from: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate. Available from: [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central. Available from: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks. Available from: [Link]

  • Process for diazotizing aromatic amines. (n.d.). Google Patents.
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Strategies for selective functionalization at the N1 vs N2 position of indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for navigating the complexities of selective N1 vs. N2 functionalization of the indazole scaffold. As Senior Application Scientists, we understand that achieving high regioselectivity is often a critical, yet challenging, step in synthesis. This center provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and optimize your reactions.

Fundamental Principles: The N1 vs. N2 Dichotomy

The core challenge in indazole functionalization stems from its electronic structure. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] Consequently, N1-substituted products are often the thermodynamic products, while N2-substituted products can be favored under kinetic control.[5][6] The outcome of a reaction is a delicate balance of several factors, including the stability of the intermediate indazolide anion, steric hindrance, solvent effects, the nature of the electrophile, and the choice of base.[2][3][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that dictate whether my reaction will proceed at the N1 or N2 position?

The regioselectivity is a multifactorial issue, but it can be broken down into four key pillars:

  • Reaction Conditions (Base & Solvent): This is often the most critical factor. The choice of base and solvent determines the nature of the indazolide anion's counter-ion. For instance, using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often promotes N1 selectivity.[2][7] This is because Na+ forms a tight ion pair with the N2 nitrogen, sterically blocking it and directing the electrophile to N1.[7][8] In contrast, polar aprotic solvents like DMF can lead to solvent-separated ion pairs, often resulting in mixtures.[5][9]

  • Substituent Effects (Steric & Electronic): The groups already present on the indazole ring play a major role.

    • Sterics: A bulky substituent at the C3 position will sterically hinder the N2 position, strongly favoring N1 functionalization.[2][3]

    • Electronics: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2 selectivity (≥96%).[2][7][10] Conversely, EWGs at the C3 position that can chelate a cation (like an ester) can promote N1 selectivity by coordinating the metal ion and blocking the N2 position.[8][11]

  • Thermodynamic vs. Kinetic Control: As a general rule, N1 products are thermodynamically more stable, while N2 products are often the result of a kinetically controlled reaction.[3][5] Reactions run at lower temperatures for shorter times may favor the N2 isomer, whereas higher temperatures and longer reaction times can allow for equilibration to the more stable N1 isomer.[5]

  • Nature of the Electrophile: Highly reactive electrophiles may react quickly under kinetic control, potentially favoring the N2 position. Less reactive electrophiles, or reactions that are reversible, allow the system to reach thermodynamic equilibrium, favoring N1.[9]

Q2: I need to synthesize the N1-alkylated indazole. What is the most reliable starting point?

For achieving high N1 selectivity, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established and highly effective system.[2][10] This protocol has been shown to provide >99% N1 selectivity for a range of indazoles, particularly those with substituents at the C3 position.[2][7]

  • Causality: NaH, a non-coordinating base, deprotonates the indazole. In a solvent like THF, the small Na⁺ cation forms a tight ion pair, preferentially coordinating to the N2 nitrogen and an adjacent electron-rich atom (if present), which sterically encumbers the N2 position. This directs the incoming alkylating agent to the more accessible N1 position.[7][8] This strategy is a classic example of achieving thermodynamic control.[9][12]

Q3: My target is the N2-alkylated isomer. Which conditions should I explore?

Achieving N2 selectivity often requires moving away from standard basic conditions and employing acid-catalyzed or specialized methods.

  • Acid-Catalyzed Alkylation: A highly effective modern approach involves using a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates as the alkylating agents.[13][14] This method provides excellent N2 selectivity, often with no detectable N1 isomer.[1][13] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[1] Quantum mechanical analysis suggests the energy barrier for N1 alkylation is significantly higher under these conditions, accounting for the high N2 selectivity.[1]

  • Mitsunobu Reaction: The Mitsunobu reaction can also show a preference for the N2 position, which is considered the kinetically favored product.[2][15] However, selectivity may not be as high as with acid-catalyzed methods.

Q4: I am attempting an N-arylation. Do the same principles apply?

While the fundamental principles of steric and electronic influence still hold, N-arylation typically employs transition-metal catalysis. Copper-catalyzed Ullmann-type couplings are common.

  • Catalyst System: A successful system for the N-arylation of indazoles uses a copper(I) iodide (CuI) catalyst with a diamine ligand (e.g., 1,10-phenanthroline) and a base like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) in a solvent like DMF.[16][17]

  • Selectivity: Regioselectivity in N-arylation can be less predictable than in alkylation and is often substrate-dependent. Without strong directing groups, mixtures are common.[18] Careful optimization of the ligand, base, and temperature is crucial for directing the reaction toward the desired isomer.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor N1/N2 Selectivity (Getting a ~1:1 Mixture) 1. Sub-optimal Base/Solvent Combination: Using K₂CO₃ or Cs₂CO₃ in DMF often leads to mixtures by favoring solvent-separated ion pairs.[9]1. For N1-Selectivity: Switch to NaH in THF to promote a tight ion pair and block the N2 position.[2][5]
2. Reaction Temperature is Too High/Low: Temperature can shift the balance between kinetic (N2) and thermodynamic (N1) control.2. For N2-Selectivity: Consider an acid-catalyzed method (e.g., TfOH) which has an intrinsic electronic preference for N2.[13][19] Lowering the temperature in base-mediated reactions may also favor the kinetic N2 product, but isomerization is a risk.[5]
Low or No Yield 1. Poorly Reactive Electrophile: Alkyl chlorides are less reactive than bromides or iodides.1. Increase Reactivity: Switch to a more reactive alkylating agent (e.g., from R-Cl to R-Br, R-I, or a tosylate).[5]
2. Inappropriate Temperature: The reaction may be too slow at room temperature or decomposing at higher temperatures.2. Optimize Temperature: Gently warm the reaction if it is sluggish.[5] If decomposition is observed at high temperatures (e.g., >120 °C), try to run the reaction at a lower temperature for a longer period.[16][20]
3. Insoluble Base: The chosen base may have poor solubility in the reaction solvent (e.g., Cs₂CO₃ in dioxane at low temperatures).[11][15]3. Change Solvent/Base: Select a solvent/base combination known to be effective, or increase the temperature to improve solubility.[11]
Targeting N2, but Isolating N1 Product 1. Isomerization: The kinetic N2 product is forming initially but isomerizing to the more thermodynamically stable N1 product under the reaction conditions (e.g., high heat, prolonged time).1. Favor Kinetic Product: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LCMS to isolate the product before significant isomerization occurs.[5]
2. Reaction Conditions Favor Thermodynamic Product: The chosen conditions (e.g., strong base in non-polar solvent) are inherently selective for the N1 position.2. Switch to N2-Selective Protocol: Employ a method specifically designed for N2 functionalization, such as the TfOH-catalyzed procedure.[6][13]

Visual Guides & Workflows

Logical Flow for Condition Selection

This workflow helps in deciding the appropriate reaction conditions based on the desired regioisomer and the indazole's substitution pattern.

G start Desired Product? n1_product N1 Isomer start->n1_product  N1 n2_product N2 Isomer start->n2_product  N2 c3_sterics Bulky C3 Substituent? n1_product->c3_sterics c7_ewg EWG at C7? n2_product->c7_ewg nah_thf Use NaH in THF. High N1 selectivity expected. c3_sterics->nah_thf Yes thermo_conditions Consider standard conditions (e.g., K2CO3/DMF) and allow for equilibration. c3_sterics->thermo_conditions No acid_cat Use Acid-Catalyzed method (TfOH / R-imidate). High N2 selectivity expected. c7_ewg->acid_cat No n2_favored N2 is electronically favored. Use TfOH or Mitsunobu. c7_ewg->n2_favored Yes

Caption: Decision workflow for selecting N1 vs. N2 functionalization strategies.

Mechanism: Thermodynamic vs. Kinetic Control

This diagram illustrates the energy profile for the formation of N1 and N2 products, highlighting why different conditions favor one over the other.

G cluster_main Reaction Coordinate Indazolide Indazolide Anion + Electrophile (E+) N2_Product N2-E Product (Kinetic, Less Stable) Indazolide->N2_Product  Low Temp  Kinetic Control N1_Product N1-E Product (Thermodynamic, More Stable) Indazolide->N1_Product  High Temp  Equilibration  Thermodynamic Control TS2 TS_N2 (Lower Energy Barrier) TS1 TS_N1 (Higher Energy Barrier) N2_Product->N1_Product Isomerization

Caption: Energy profile showing kinetic (N2) vs. thermodynamic (N1) pathways.

Detailed Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation Adapted from Alam, R. M. & Keating, J. J. (2021).[2][10]

This protocol leverages the NaH/THF system to achieve excellent N1 regioselectivity, especially for indazoles with C3-substituents.

  • Reagents & Equipment:

    • Substituted 1H-indazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Alkyl bromide or other suitable electrophile

    • Nitrogen or Argon atmosphere setup

    • Magnetic stirrer and appropriate glassware

  • Step-by-Step Methodology:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

    • Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Add the alkyl bromide (1.1 equiv) dropwise to the suspension.

    • Stir the reaction at room temperature until completion (monitor by TLC or LCMS, typically 4-16 hours).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for Highly N2-Selective Alkylation Adapted from Clemens, J. et al. (2022).[13]

This protocol uses catalytic triflic acid for the selective alkylation of the N2 position with a trichloroacetimidate electrophile.

  • Reagents & Equipment:

    • Substituted 1H-indazole

    • Alkyl 2,2,2-trichloroacetimidate (e.g., methyl or ethyl trichloroacetimidate)

    • Trifluoromethanesulfonic acid (TfOH)

    • Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

    • Nitrogen or Argon atmosphere setup

    • Magnetic stirrer and appropriate glassware

  • Step-by-Step Methodology:

    • To a flame-dried flask under an inert atmosphere, add the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).

    • Add the anhydrous solvent.

    • Cool the solution to 0 °C.

    • Add TfOH (0.1-0.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LCMS).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous phase with the reaction solvent (e.g., CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the pure N2-alkylated indazole.

References

  • (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing). [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226. [Link]

  • (n.d.). Selective N2-Alkylation of 1H-Azaindazoles. Synfacts. [Link]

  • Lu, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1969-1983. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • (n.d.). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. ResearchGate. [Link]

  • (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 8657-8664. [Link]

  • Lu, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Lu, B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Moody, C. J., & Morrell, A. I. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5. [Link]

  • Amoozadeh, A., et al. (n.d.). Effect of temperature on the synthesis of indazoles. ResearchGate. [Link]

  • Smith, A. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • da Silva, A. C. S., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 230-236. [Link]

  • da Silva, A. C. S., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC - NIH. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Zhang, P., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(33), 14288-14295. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69, 5578-5587. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • (n.d.). Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. ResearchGate. [Link]

  • Sharma, R., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Journal of Organic Chemistry, 87(15), 9639-9662. [Link]

  • Wang, D., et al. (2015). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Organic Letters, 17(23), 5886-5889. [Link]

  • (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing HPLC Methods for Separating Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals grappling with the chromatographic separation of indazole regioisomers. The synthesis of N-substituted indazoles frequently yields a mixture of N-1 and N-2 regioisomers, which, due to their structural similarity, present a significant analytical challenge.[1][2][3] This guide provides in-depth technical advice, troubleshooting protocols, and practical insights to empower you to develop robust and efficient HPLC methods for the baseline separation of these critical compounds.

The Challenge: Why Are Indazole Regioisomers Difficult to Separate?

Indazole regioisomers, specifically the N-1 and N-2 substituted variants, possess the same molecular weight and elemental composition. Their structural difference lies in the point of attachment of the substituent on the pyrazole ring of the indazole core. This subtle distinction results in very similar physicochemical properties, such as polarity, hydrophobicity, and pKa, making their separation by conventional reversed-phase HPLC a non-trivial task.[1][4]

The N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer is often the kinetically favored one.[1] Understanding the synthetic pathway and the factors that influence the N-1/N-2 ratio is crucial for anticipating the analytical challenges ahead.

Frequently Asked Questions (FAQs)

Here, we address common questions encountered during the development of HPLC methods for indazole regioisomers.

Q1: I'm starting from scratch. What is a good initial column and mobile phase to screen for the separation of my N-1 and N-2 indazole regioisomers?

A good starting point for aromatic positional isomers is a phenyl-hexyl stationary phase .[5][6][7][8] The phenyl chemistry offers unique π-π interactions with the aromatic indazole ring system, which can provide different selectivity compared to a standard C18 column.[5][9][10]

For the mobile phase, a simple scouting gradient with acetonitrile and water, both containing 0.1% formic acid, is recommended. Formic acid helps to protonate the basic nitrogen atoms in the indazole ring, leading to more consistent interactions with the stationary phase and improved peak shape.

Initial Scouting Method:

ParameterRecommendation
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or analyte's λmax)
Injection Volume 5 µL

This initial run will indicate if a separation is feasible and in what approximate mobile phase composition the isomers elute.

Q2: My indazole regioisomers are co-eluting or have very poor resolution on a C18 column. What should I do next?

Co-elution on a C18 column is a common issue. Here’s a systematic approach to troubleshoot:

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol. The different solvent properties can alter selectivity.

  • Modify the Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds like indazoles.[1][5][7][11][12]

  • Switch to a Different Stationary Phase: As mentioned, a phenyl-hexyl column is an excellent alternative. Other options to consider are pentafluorophenyl (PFP) or biphenyl phases, which also offer alternative selectivities for aromatic compounds.[13]

  • Adjust the Temperature: Varying the column temperature can sometimes improve selectivity, especially for ionizable compounds.[12][14]

Q3: How does pH affect the separation of indazole regioisomers, and how do I choose the right pH?

Indazole is an amphoteric molecule with a pKa of approximately 1.04 for the protonated form and 13.86 for the neutral form.[15][16] This means that the ionization state of the indazole ring can be manipulated by adjusting the mobile phase pH. The N-1 and N-2 regioisomers may have slightly different pKa values due to the electronic influence of the substituent, and this difference can be exploited for separation.

  • Low pH (e.g., pH 2-3): At a low pH, both isomers will be protonated. This can lead to good peak shapes and potentially some selectivity based on differences in the pKa of the protonated species. Using a buffer like phosphate or formate is crucial for reproducibility.

  • Mid-Range pH (e.g., pH 4-8): In this range, the retention of the isomers can be very sensitive to small changes in pH, especially if the mobile phase pH is close to their pKa values. This can be a region of significant selectivity changes, but also potential robustness issues.

  • High pH (e.g., pH 9-10): At a high pH, the indazoles will be in their neutral form. This can also be a viable option for separation, provided you use a pH-stable column.

Workflow for pH Optimization:

dot digraph "pH Optimization Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Workflow for pH screening to optimize indazole regioisomer separation.

Q4: My peaks are broad and tailing. What are the likely causes and solutions?

Peak tailing for basic compounds like indazoles often points to secondary interactions with the stationary phase.

  • Silanol Interactions: Residual silanols on silica-based columns can interact with the basic nitrogen atoms of the indazole, causing tailing.

    • Solution: Use a low pH mobile phase (e.g., 2.5-3.5) with a buffer to protonate the silanols and the analytes. Employing a well-endcapped, high-purity silica column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Troubleshooting Guide: Common Scenarios and Solutions

This section provides a quick reference for troubleshooting specific issues you may encounter.

IssuePossible Cause(s)Recommended Action(s)
No Separation Inappropriate column chemistry. Mobile phase composition not optimal.Switch to a phenyl-hexyl or PFP column. Change the organic modifier (ACN to MeOH or vice-versa). Perform a pH screening study.
Poor Resolution Gradient is too steep. Flow rate is too high. Temperature is not optimal.Decrease the gradient slope over the elution range of the isomers. Reduce the flow rate. Screen different column temperatures (e.g., 25°C, 35°C, 45°C).
Peak Tailing Secondary silanol interactions. Column overload.Use a low pH mobile phase with a buffer. Ensure you are using a high-quality, well-endcapped column. Reduce sample concentration/injection volume.
Split Peaks Mobile phase pH is too close to the analyte's pKa. Sample solvent is too strong. Column contamination or void.Adjust the mobile phase pH to be at least 1.5 units away from the pKa. Dissolve the sample in the initial mobile phase. Flush the column or replace it if necessary.
Shifting Retention Times Inadequate column equilibration. Inconsistent mobile phase preparation. Fluctuating column temperature.Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Prepare fresh mobile phase daily and use a buffer. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Method Development for Indazole Regioisomers

This protocol outlines a systematic approach to developing a robust separation method.

  • Analyte Characterization: Gather information about your indazole regioisomers, including their structure, expected pKa, and UV absorbance maxima.

  • Column Selection: Start with a phenyl-hexyl column (e.g., 250 mm x 4.6 mm, 5 µm). Have a C18 column of the same dimensions available for comparison.

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: 10% to 90% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

  • Evaluation of Scouting Run:

    • If partial separation is observed, proceed to optimize the gradient.

    • If no separation is observed, switch the organic modifier to methanol and repeat the scouting run.

    • If still no separation, proceed to pH screening.

  • Gradient Optimization:

    • Based on the retention times from the scouting run, create a shallower gradient around the elution point of the isomers. For example, if the isomers elute at 40% B, try a gradient of 30-50% B over 20 minutes.

  • pH Screening (if necessary):

    • Prepare buffered mobile phases at different pH values (e.g., pH 3.0, 4.5, 7.0, 9.5). Use appropriate buffers (e.g., phosphate, acetate, borate) at a concentration of 10-20 mM.

    • Run the scouting gradient at each pH to identify the optimal pH for selectivity.

  • Final Method Refinement:

    • Fine-tune the gradient, flow rate, and temperature to achieve baseline resolution (Rs > 1.5) and acceptable run time.

dot digraph "Method Development Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: A systematic workflow for HPLC method development for indazole regioisomers.

Concluding Remarks

The separation of indazole regioisomers is a challenging but achievable task with a systematic approach to HPLC method development. By understanding the underlying chemistry of the analytes and leveraging the selectivity offered by different stationary phases and mobile phase conditions, particularly pH, you can develop robust and reliable methods. This guide provides a framework for your optimization efforts, from initial screening to fine-tuning for baseline resolution. Remember that each pair of regioisomers may present a unique challenge, and a thorough and logical method development process is the key to success.

References

  • Indazole - Wikipedia. [Link]

  • Indazole - Grokipedia. [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. [Link]

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Technical Support Center: Synthesis of 3-Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-substituted 1H-indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The 1H-indazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs like the anti-cancer agent Niraparib and the antiemetic Granisetron.[1][2] However, its synthesis, particularly with substitution at the C3 position, is fraught with challenges related to regioselectivity, reaction efficiency, and purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success, enabling you to make informed decisions and optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format. Each answer provides potential causes and actionable solutions grounded in established chemical principles.

Question 1: My reaction produced a mixture of N1- and N2-alkylated indazoles. How can I improve the regioselectivity for the desired N1-isomer?

Answer: This is one of the most common challenges in indazole chemistry. The indazole anion is an ambident nucleophile, and the outcome of N-alkylation is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4]

Causality & Rationale:

  • Steric Effects: Large substituents on the indazole ring, particularly at the C7 position, will sterically hinder the N1 position and favor alkylation at N2. For example, indazoles with C7-NO₂ or C7-CO₂Me substituents show excellent N2 regioselectivity.[3][5][6]

  • Electronic Effects: The choice of base and solvent system is critical. A combination of sodium hydride (NaH) in an aprotic, coordinating solvent like tetrahydrofuran (THF) has been shown to provide exceptional N1-selectivity (>99%) for a range of 3-substituted indazoles.[3][5] This is hypothesized to be due to the sodium cation coordinating with the N2 atom and a nearby Lewis basic group (e.g., an ester carbonyl at C3), effectively blocking the N2 position and directing the electrophile to N1.[5]

  • Thermodynamic vs. Kinetic Control: In some cases, N2-alkylation is the kinetically favored product, but it can equilibrate to the more thermodynamically stable N1-isomer, especially with certain electrophiles like α-halo carbonyls.[3][6]

Troubleshooting Steps & Solutions:

  • Optimize Base and Solvent: Switch to NaH in anhydrous THF . This is the most widely reported system for achieving high N1 selectivity.[3][5] Avoid polar aprotic solvents like DMF if you are observing poor selectivity, as they can favor the N2 isomer.[6]

  • Consider the Cation: The counter-ion of the base matters. Sodium (Na⁺) appears to be optimal for chelation-controlled N1-alkylation.[5]

  • Protecting Group Strategy: If direct alkylation fails, consider an N-acylation followed by reduction. N-acylation typically occurs with high selectivity at the N1 position (often after initial N2-acylation and subsequent thermodynamically driven rearrangement to the more stable N1-acylindazole), and the resulting amide can be reduced to the N1-alkyl product.[3][6]

Question 2: My cyclization reaction to form the indazole ring is giving very low yields. What are the likely causes?

Answer: Low yields in indazole-forming cyclizations often stem from inefficient ring closure, decomposition of starting materials or intermediates, or the formation of stable, non-productive side products. The optimal strategy depends heavily on the chosen synthetic route.

Causality & Rationale:

  • [3+2] Cycloaddition Routes: Methods using arynes and diazo compounds (often generated in situ from N-tosylhydrazones) are powerful but sensitive.[7][8][9] The stability of the diazo intermediate is crucial; premature decomposition can kill the reaction. The generation of the aryne must also be efficient and timed with the presence of the diazo partner.

  • Transition Metal-Catalyzed Routes: C-H activation and annulation strategies are elegant but can be sensitive to catalyst poisoning, incorrect oxidant/reductant choice, or intolerance of certain functional groups on the substrate.[10][11][12] For example, Rh(III)/Cu(II) catalyzed systems require both metals to proceed efficiently.[10]

  • Classical Routes (e.g., Cadogan, Davis-Beirut): These reactions often require harsh conditions, such as high temperatures, which can lead to substrate decomposition.[13][14] The Cadogan reaction, for instance, involves reductive cyclization of nitroaromatics at temperatures often exceeding 150 °C.[13] The Davis-Beirut reaction proceeds via a highly reactive nitroso intermediate that can be trapped by other nucleophiles if cyclization is slow.[14][15][16]

Troubleshooting Flowchart:

G start Low Yield in Cyclization cause1 Route-Specific Issue? start->cause1 cause2 General Reaction Conditions? start->cause2 sub1 [3+2] Cycloaddition cause1->sub1 Yes sub2 Metal-Catalyzed C-H Activation cause1->sub2 Yes sub3 Classical (e.g., Cadogan) cause1->sub3 Yes gen1 Reagent Quality cause2->gen1 Yes gen2 Inert Atmosphere cause2->gen2 Yes gen3 Solvent Purity cause2->gen3 Yes sol1 Verify stability of diazo precursor. Ensure slow addition of aryne precursor. sub1->sol1 sol2 Check catalyst/ligand quality. Degas solvents thoroughly. Screen different oxidants. sub2->sol2 sol3 Lower temperature if possible. Use microwave irradiation for controlled heating. Ensure inert atmosphere. sub3->sol3 sol_gen1 Use freshly distilled/purified starting materials. Verify precursor structure by NMR/MS. gen1->sol_gen1 sol_gen2 Evacuate and backfill with Argon/Nitrogen (3x). Use Schlenk techniques. gen2->sol_gen2 sol_gen3 Use anhydrous, degassed solvents, especially for organometallic reactions. gen3->sol_gen3

Caption: Troubleshooting workflow for low yield cyclizations.

Question 3: I am using a reaction that generates triphenylphosphine oxide (TPPO), and I'm struggling to remove it from my product.

Answer: The removal of TPPO is a classic purification challenge in reactions involving trivalent phosphorus reagents, such as the Wittig, Staudinger, and aza-Wittig reactions.[17][18][19] TPPO is a highly polar, crystalline solid that often co-elutes with polar products on silica gel.

Causality & Rationale: TPPO has moderate polarity and a high affinity for silica gel, but it can also be soluble in many organic solvents, making both chromatographic separation and simple extraction difficult.

Troubleshooting Steps & Solutions:

  • Crystallization/Precipitation: This is often the most effective method. After the reaction, concentrate the crude mixture and dissolve it in a minimal amount of a polar solvent (e.g., dichloromethane, ethyl acetate). Then, add a non-polar solvent (e.g., hexane, diethyl ether, or pentane) dropwise until the TPPO precipitates. Cool the mixture in an ice bath or freezer to maximize precipitation, then filter to remove the solid TPPO.

  • Acidic Extraction (for basic products): If your 3-substituted indazole product is basic enough, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with aqueous HCl (1M). Your protonated product should move to the aqueous layer, leaving the neutral TPPO behind in the organic layer. Then, basify the aqueous layer with NaOH and extract your product back into an organic solvent.

  • Modified Chromatography: If chromatography is unavoidable, try switching to a different stationary phase like alumina, or use a solvent system with a small amount of a polar modifier that can help displace the TPPO more effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable strategies for synthesizing 3-substituted 1H-indazoles?

A: Several robust strategies exist, each with its own advantages. The choice depends on the desired substituent and available starting materials.

  • [3+2] Cycloaddition of Arynes: This is a modern and versatile method where an aryne (generated in situ) reacts with a diazo compound or a hydrazone.[8][9] Using N-tosylhydrazones derived from aldehydes or ketones is a particularly powerful way to install a wide variety of C3-substituents.[7]

  • Transition Metal-Catalyzed C-H Activation/Annulation: These methods forge the indazole ring by creating C-N and N-N bonds in a single pot, often starting from readily available materials like azobenzenes.[1][10][11][12] Rhodium and Cobalt catalysts are commonly employed.[10][20]

  • Silver(I)-Mediated Intramolecular C-H Amination: This method provides an efficient route to 3-substituted 1H-indazoles from arylhydrazones and is noted for its operational simplicity and tolerance of various functional groups.[2][21]

  • Classical Named Reactions: Methods like the Davis-Beirut reaction (from o-nitrobenzylamines) and the Cadogan-Sundberg synthesis (from o-nitrostyrenes) are also used, though they can sometimes require harsher conditions.[14][15][22]

Q2: When should I consider protecting the N-H of the indazole ring?

A: The indazole N-H proton is acidic and can interfere with certain reactions, particularly those that are base-sensitive or involve organometallic reagents.[23] N-protection is often necessary for:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): The acidic proton can react with the base or the organometallic catalyst, leading to lower yields or complete reaction failure.[23]

  • Metalation/Lithiation: If you plan to deprotonate the indazole ring at a carbon position (e.g., with n-BuLi), you must first protect the N-H to prevent it from being the primary site of deprotonation.

Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzyl group. However, with careful optimization of the base and reaction conditions, many cross-coupling reactions can be performed successfully on the unprotected indazole.[23]

Q3: How do steric and electronic factors of substituents on the starting aromatic ring influence regioselectivity in indazole synthesis?

A: Substituents on the benzene ring play a crucial role in directing the regiochemical outcome of both cyclization and subsequent functionalization.

G cluster_0 Factors Influencing Regioselectivity Indazole Indazole Anion N1 N1-Alkylation (Thermodynamic Product) Indazole->N1 Favored by: - Chelating Base (e.g., NaH in THF) - Sterically unhindered N1 - Thermodynamic equilibration N2 N2-Alkylation (Kinetic Product) Indazole->N2 Favored by: - Steric hindrance at C7 - Non-chelating conditions (e.g., K2CO3 in DMF) - Kinetic control

Caption: Key factors governing N1 vs. N2 alkylation regioselectivity.

For cyclization reactions, the electronics of the aromatic ring are key. For instance, in transition-metal-catalyzed C-H activation, electron-donating groups can enhance the reactivity of the C-H bond, while electron-withdrawing groups can influence the acidity of protons or the stability of intermediates. Steric bulk near the site of cyclization can hinder the reaction or direct it to a less hindered position.

Key Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation of a 3-Substituted 1H-Indazole

This protocol is adapted from methodologies demonstrating high N1-selectivity and is broadly applicable.[3][5]

Materials:

  • 3-Substituted 1H-Indazole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Alkyl Halide (e.g., pentyl bromide) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the 3-substituted 1H-indazole (1.0 eq.).

  • Add anhydrous THF via syringe to dissolve the indazole (concentration approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt of the indazole forms.

  • Add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Dilute with water and transfer the mixture to a separatory funnel. Extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.

Data Presentation: Effect of Conditions on N-Alkylation Regioselectivity

The following table summarizes reported outcomes for the N-alkylation of various 3-substituted indazoles, highlighting the critical role of the base/solvent system.

3-SubstituentBaseSolventN1:N2 RatioSource
-CO₂MeNaHTHF>99:1[5]
-C(O)MeNaHTHF>99:1[5]
-C(O)NH₂NaHTHF>99:1[5]
-tBuNaHTHF>99:1[5]
-HNaHMDSTHF1:1.3[6]
-HNaHMDSDMSO1:19[6]

References

  • Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(4), 1591–1597. [Link][24][25]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(41), 25483–25493. [Link][5]

  • Jadhav, S. D., & Kim, I. S. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 26(16), 4995. [Link][10]

  • Wikipedia contributors. (2023). Cadogan–Sundberg indole synthesis. Wikipedia, The Free Encyclopedia. [Link][22]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link][6]

  • Janardhanan, J. C., Bhaskaran, R. P., Vakayil, K., & Manoj, N. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1531-1549. [Link][11]

  • Verma, A., Kumar, A., & Singh, P. (2023). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2139-2166. [Link][26]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link][3]

  • Genung, N. E., et al. (2020). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Organic Letters, 22(1), 239–244. [Link][13]

  • Wikipedia contributors. (2023). Davis–Beirut reaction. Wikipedia, The Free Encyclopedia. [Link][15]

  • Semantic Scholar. Cadogan–Sundberg indole synthesis. [Link][27]

  • ResearchGate. Cadogan–Sundberg indole synthesis | Request PDF. [Link][28]

  • Hellenica World. Cadogan–Sundberg indole synthesis. [Link]

  • Kurth, M. J., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1899–1912. [Link][14]

  • Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link][7]

  • American Chemical Society. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link][16]

  • Li, W., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link][1]

  • Olmstead, M. M., et al. (2006). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Organic & Biomolecular Chemistry, 4(10), 1915-1920. [Link][29]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link][30]

  • ResearchGate. The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. [Link][31]

  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link][32]

  • ResearchGate. ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link][33]

  • Kim, H., & Lee, J. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2045–2053. [Link][2]

  • Cera, G., & D'Amico, F. (2019). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 9(3), 253. [Link][34]

  • Wikipedia contributors. (2023). Aza-Wittig reaction. Wikipedia, The Free Encyclopedia. [Link][17]

  • Grokipedia. (2026). Aza-Wittig reaction. [Link][18]

  • Johnson, M. T., & Rovis, T. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(52), 17886–17889. [Link][20]

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Technical Support Center: Enhancing the Cad-ogan-Sundberg Cyclization for 2H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, chemists, and professionals in drug development focused on the synthesis of 2H-indazoles via the Cadogan-Sundberg cyclization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and improve the efficiency and yield of your synthesis.

The Cadogan-Sundberg reaction is a powerful tool for the formation of nitrogen-containing heterocycles, but its application to the synthesis of 2H-indazoles can be challenging.[1][2] This guide is designed to provide practical, experience-based solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the Cadogan-Sundberg cyclization for 2H-indazole synthesis.

Q1: Why is the classical Cadogan-Sundberg cyclization for 2H-indazoles considered a "harsh" reaction?

The term "harsh" refers to the typical reaction conditions required for the classical Cadogan cyclization, which often involve high temperatures (frequently exceeding 150°C) and the use of a large excess of a trialkyl phosphite, which can act as both the reductant and the solvent.[1][3] These conditions can lead to the degradation of sensitive functional groups on the starting materials or product, resulting in lower yields and the formation of complex side-product profiles.

Q2: Are there milder alternatives to the classical high-temperature conditions?

Yes, significant progress has been made in developing milder protocols for the Cadogan cyclization. Notably, a one-pot method has been developed that allows the reaction to proceed at a lower temperature of 80°C in a conventional solvent like isopropanol, using tri-n-butylphosphine as the reducing agent.[3][4][5] This approach is not only gentler on the substrates but also more experimentally convenient.

Q3: What is the generally accepted mechanism for the Cadogan cyclization to form 2H-indazoles?

The widely accepted mechanism involves the deoxygenation of an ortho-substituted nitroarene by a phosphine or phosphite reagent to generate a nitrene intermediate.[1] This highly reactive nitrene then undergoes an intramolecular cyclization to form the 2H-indazole ring system. However, recent studies have provided evidence for alternative, non-nitrene pathways.

Q4: What are these alternative "non-nitrene" pathways and why are they important?

Recent research has shown that the reaction can proceed through oxygenated intermediates, such as 2H-indazole N-oxides.[1][6][7] In some cases, these N-oxides can be isolated, suggesting that the deoxygenation of the nitro group is not always a complete and exhaustive process leading directly to a nitrene. Understanding these alternative pathways is crucial for troubleshooting, as the formation of these N-oxides and their subsequent reactions can be a source of unexpected side products.

Troubleshooting Guide

This section provides solutions to common problems encountered during the Cadogan-Sundberg synthesis of 2H-indazoles.

Problem 1: Low or No Yield of the Desired 2H-Indazole

Potential Causes:

  • Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. While high temperatures are often necessary, excessive heat can lead to decomposition of the starting material or product.

  • Inefficient Reducing Agent: The choice and amount of the phosphine or phosphite reagent are critical. Insufficient reductant will lead to an incomplete reaction.

  • Poor Quality Starting Materials: Impurities in the ortho-imino-nitrobenzene precursor can inhibit the reaction.

  • Steric Hindrance: Bulky substituents on the aromatic ring can hinder the cyclization step, leading to lower yields.[3]

  • Electronic Effects: The electronic nature of the substituents on the starting materials can significantly influence the reaction rate and yield.[3]

Solutions:

  • Temperature Optimization: If using the classical high-temperature method, consider a stepwise reduction in temperature to find the optimal balance between reaction rate and product stability. For the milder, one-pot protocol, 80°C is a good starting point, but further optimization may be necessary for specific substrates.[3]

  • Choice of Reductant: Tri-n-butylphosphine is often a good choice for milder conditions.[3][4] Ensure that at least stoichiometric amounts, and often a slight excess, of the reducing agent are used.

  • In Situ Generation of Starting Material: To avoid decomposition of the ortho-imino-nitrobenzene intermediate, consider a one-pot procedure where it is generated in situ from the corresponding ortho-nitrobenzaldehyde and primary amine immediately before the cyclization step.[3][5]

  • Catalytic Approaches: For substrates that are sensitive to high concentrations of phosphine reagents, explore catalytic versions of the Cadogan cyclization that are being developed.[1]

Problem 2: Formation of the 1H-Indazole Isomer

Potential Causes:

  • Thermodynamic Stability: The 1H-indazole isomer is often the more thermodynamically stable product, and its formation can be favored under certain conditions.

  • Reaction Pathway: The specific reaction conditions can influence the regioselectivity of the cyclization.

Solutions:

  • Kinetic Control: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can sometimes favor the formation of the kinetically controlled 2H-indazole product.

  • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider alternative synthetic strategies that are known to be highly selective for the 2H-indazole isomer.

Problem 3: Formation of Other Side Products

Potential Causes:

  • Incomplete Deoxygenation: As mentioned in the FAQs, the reaction may not proceed to complete deoxygenation, leading to the formation of 2H-indazole N-oxides.[1][6][7]

  • Solvent Participation: If a primary alcohol is used as the solvent, it can be incorporated into the product, leading to the formation of 3-alkoxy-2H-indazoles.[1]

  • Over-reduction: In some cases, other reducible functional groups in the molecule may be affected by the phosphine reagent.

  • Substrate-Specific Side Reactions: Certain substrates may be prone to specific side reactions under the reaction conditions. For example, substrates with acidic α-imino protons may not be well-tolerated.[3]

Solutions:

  • Careful Selection of Solvent: To avoid the formation of alkoxy-substituted side products, use a non-participating solvent such as isopropanol or a high-boiling aromatic solvent.[3]

  • Monitoring Reaction Progress: Closely monitor the reaction by techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of late-stage side products.

  • Purification: Careful chromatographic purification is often necessary to separate the desired 2H-indazole from closely related side products.

Optimized Experimental Protocol: Mild, One-Pot Synthesis of 2H-Indazoles

This protocol is based on the milder conditions developed to improve the efficiency and substrate scope of the Cadogan cyclization for 2H-indazoles.[3][5]

Materials:

  • Ortho-nitrobenzaldehyde derivative

  • Primary amine (aliphatic or aromatic)

  • Tri-n-butylphosphine (P(n-Bu)3)

  • Isopropanol (i-PrOH)

Procedure:

  • Imine Formation: In a reaction vessel, dissolve the ortho-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in isopropanol (to a concentration of approximately 0.4 M).

  • Seal the vessel and heat the mixture at 80°C for 4 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Cool the reaction mixture to room temperature.

  • Carefully add tri-n-butylphosphine (3.0 equiv) to the reaction mixture.

  • Reseal the vessel and heat the mixture at 80°C for an additional 16 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2H-indazole.

Table 1: Summary of Reaction Parameters and Potential Outcomes

ParameterRecommended ConditionPotential Issues if Deviated
Temperature 80°CLower temperatures may lead to incomplete reaction; higher temperatures can cause decomposition.
Solvent Isopropanol (i-PrOH)Primary alcohols may lead to 3-alkoxy side products.
Reductant Tri-n-butylphosphineOther phosphines may require different reaction conditions.
Equivalents of P(n-Bu)3 3.0 equivInsufficient reductant will result in low yield.

Visualizing the Reaction Pathway

The following diagrams illustrate the key mechanistic steps in the Cadogan-Sundberg cyclization for 2H-indazole synthesis.

Cadogan_Mechanism cluster_start Starting Materials cluster_imine Imine Formation cluster_reduction Reductive Cyclization o-nitrobenzaldehyde o-nitrobenzaldehyde o-imino-nitrobenzene o-imino-nitrobenzene o-nitrobenzaldehyde->o-imino-nitrobenzene + R-NH2 - H2O Primary_Amine Primary Amine (R-NH2) Primary_Amine->o-imino-nitrobenzene Nitrene_Intermediate Nitrene Intermediate o-imino-nitrobenzene->Nitrene_Intermediate + P(OR)3 - OP(OR)3 2H_Indazole 2H-Indazole Nitrene_Intermediate->2H_Indazole Intramolecular Cyclization

Caption: Proposed mechanistic pathway for the Cadogan cyclization to 2H-indazoles.

Troubleshooting_Flowchart Start Low Yield of 2H-Indazole Check_Temp Optimize Temperature (e.g., 80°C) Start->Check_Temp Check_Reagent Verify Reductant (P(n-Bu)3, 3 equiv) Check_Temp->Check_Reagent No Improvement Success Improved Yield Check_Temp->Success Improved Check_Solvent Use Non-participating Solvent (e.g., i-PrOH) Check_Reagent->Check_Solvent No Improvement Check_Reagent->Success Improved Check_Purity Ensure Purity of Starting Materials Check_Solvent->Check_Purity No Improvement Check_Solvent->Success Improved Check_Purity->Success Improved Failure Consider Alternative Synthetic Route Check_Purity->Failure No Improvement

Caption: Troubleshooting workflow for low yield in 2H-indazole synthesis.

References

  • Zhu, J. S.; Li, C. J.; Tsui, K. Y.; Kraemer, N.; Son, J.-H.; Haddadin, M. J.; Tantillo, D. J.; Kurth, M. J. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. J. Am. Chem. Soc.2019 , 141 (14), 5864–5873. [Link]

  • Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Org. Lett.2014 , 16 (11), 3114–3117. [Link]

  • Zhu, J. S.; Li, C. J.; Tsui, K. Y.; Kraemer, N.; Son, J.-H.; Haddadin, M. J.; Tantillo, D. J.; Kurth, M. J. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Request PDF. [Link]

  • Zhu, J. S.; Li, C. J.; Tsui, K. Y.; Kraemer, N.; Son, J.-H.; Haddadin, M. J.; Tantillo, D. J.; Kurth, M. J. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. J. Am. Chem. Soc.2019 , 141 (14), 5864–5873. [Link]

  • Zhu, J. S.; Li, C. J.; Tsui, K. Y.; Kraemer, N.; Son, J.-H.; Haddadin, M. J.; Tantillo, D. J.; Kurth, M. J. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. eScholarship.org. [Link]

  • Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. [Link]

  • Genung, N. E.; Wei, L.; Aspnes, G. E. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. ACS Publications. [Link]

Sources

Technical Support Center: Refining Workup Procedures for 1H-Indazole-5-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. The unique physicochemical properties of the indazole ring system, combined with the polar nitrile group, can present specific challenges during reaction workup and purification.

This document provides in-depth, experience-driven answers to common issues, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your protocols, and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge about this compound, crucial for designing robust experimental plans.

Question: What are the key physicochemical properties of this compound that influence workup procedures?

Answer: Understanding the properties of this compound is the first step to a successful workup. Two key characteristics are its amphoteric nature and its solubility profile.

  • Amphoteric Nature: The indazole ring contains both a weakly acidic N-H proton (predicted pKa ≈ 12.2) and basic nitrogen atoms.[1] This means it can be deprotonated by a strong base or protonated by a strong acid. This behavior is critical during aqueous extractions. For instance, washing with a basic solution (e.g., NaHCO₃ or Na₂CO₃) can deprotonate the indazole, forming a salt that may become water-soluble, leading to product loss from the organic layer. Conversely, an acidic wash (e.g., dilute HCl) could protonate the ring, also increasing aqueous solubility.[2][3]

  • Solubility Profile: The compound is generally described as a crystalline powder soluble in most organic solvents like ethanol, DMSO, and chloroform, but it has limited solubility in non-polar solvents and water.[1] The presence of both the aromatic rings (hydrophobic) and the N-H and nitrile groups (hydrophilic, polar) gives it moderate polarity. This can sometimes lead to solubility in both organic and aqueous layers during extraction, especially if co-solvents like THF or acetone from the reaction are not fully removed.

Table 1: Key Properties of this compound

PropertyValue / DescriptionImplication for Workup
Molecular Formula C₈H₅N₃N/A
Molar Mass 143.15 g/mol N/A
Appearance Colorless to light yellow crystalline powder[1]Color may indicate impurities.
Melting Point ~130-135 °C[1]Useful for purity assessment post-workup.
Predicted pKa 12.19 ± 0.40[1]Avoid strong bases in aqueous washes to prevent deprotonation and loss to the aqueous layer.
Solubility Soluble in DMSO, ethanol, chloroform.[1] Limited in water.Choose extraction solvents like Ethyl Acetate or DCM. Be wary of product partitioning into the aqueous layer if the reaction solvent (e.g., DMF) is not fully removed.

Question: What are the primary safety concerns when handling this compound and its reaction mixtures?

Answer: Standard laboratory safety protocols are essential. Based on safety data for this and structurally related compounds, the primary hazards are:

  • Irritation: The compound is irritating to the eyes, respiratory system, and skin.[1]

  • Inhalation/Ingestion: May be harmful if inhaled or swallowed.[4]

Therefore, always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][5] In case of accidental contact, rinse the affected area with plenty of water.[6]

Section 2: Troubleshooting Guide for Common Workup Scenarios

This section provides a problem-and-solution framework for issues frequently encountered during the workup of reactions involving this compound, such as N-alkylations or cross-coupling reactions.

Scenario 1: Persistent Emulsion During Liquid-Liquid Extraction

Question: "I've quenched my reaction (e.g., an N-alkylation using K₂CO₃ in DMF) and proceeded to an aqueous workup with Ethyl Acetate and water, but I'm getting a thick, inseparable emulsion at the interface. How can I break it?"

Causality: Emulsions are common when a reaction mixture contains components that act as surfactants, stabilizing the mixture of two immiscible liquids.[7] In indazole chemistry, this is often caused by:

  • Deprotonated Indazole: If the aqueous layer is basic, some of the indazole product may deprotonate, creating an anionic species with a polar head (the indazole anion) and a non-polar tail (the rest of the molecule), which stabilizes the emulsion.

  • High Concentration of Salts: Byproducts from the reaction (e.g., potassium halides from an alkylation) can increase the viscosity and ionic strength of the aqueous layer.

  • Fine Particulate Matter: Insoluble bases (like K₂CO₃) or other solids can accumulate at the interface.[8]

Solutions (to be tried in order):

  • The Gentle Swirl: Avoid vigorous shaking of the separatory funnel. Instead, gently invert or swirl the funnel multiple times. This increases the surface area for extraction without the high energy input that creates stable emulsions.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This significantly increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to disrupt the emulsion by forcing the separation of phases.[7][9]

  • Filtration: If solids are suspected to be the cause, filter the entire mixture through a pad of Celite® or a glass wool plug to remove the particulate matter. The filtrate can then be returned to the separatory funnel for separation.[9]

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[7] Alternatively, if the primary issue is an insoluble precipitate, adding more of the primary organic solvent to dilute the mixture can help.[9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[10]

Scenario 2: Low Yield Due to Product Loss in the Aqueous Layer

Question: "My reaction (monitored by TLC/LCMS) shows full conversion to my desired N-alkylated indazole-5-carbonitrile. However, after my aqueous workup, the yield of isolated product is consistently low. Where is my product going?"

Causality: The amphoteric nature of the indazole ring is the most likely culprit.[11]

  • Basic Wash Loss: If you used a basic wash (e.g., saturated NaHCO₃) to neutralize an acidic reaction, you may be deprotonating the N-H of your product (if the reaction was on a different position) or residual starting material, making it soluble in the aqueous base.

  • Acidic Wash Loss: If your product has a basic site (e.g., an added side chain with an amine) and you perform an acidic wash, you will form a water-soluble salt.

  • Residual Polar Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are common in these reactions.[12] If not adequately removed, they can increase the solubility of your organic product in the aqueous phase.

Solutions:

  • pH Control: Use pH paper to check the aqueous layer. For neutral products, the ideal pH for the aqueous layer during extraction is neutral (~7). Avoid strongly basic or acidic washes unless they are specifically intended to remove an acidic or basic impurity. A wash with plain water or brine is often sufficient.[13]

  • Back-Extraction: After the initial separation, re-extract the aqueous layer 1-2 more times with fresh organic solvent (e.g., Ethyl Acetate or DCM).[13] This will recover any product that has partitioned into the aqueous phase.

  • Solvent Removal: Before the aqueous workup, remove the high-boiling reaction solvent (e.g., DMF) under reduced pressure. Re-dissolve the resulting residue in your extraction solvent (e.g., Ethyl Acetate) before washing with water.[8][9]

Scenario 3: Persistent Color or Baseline Impurities After Workup

Question: "After my workup and solvent evaporation, my crude product is a dark oil or discolored solid. TLC shows my product spot, but also a lot of colored material at the baseline that won't purify by column chromatography."

Causality: Highly polar, often colored, impurities are common.

  • DMF/DMAc Decomposition: In the presence of strong base or acid at high temperatures, solvents like DMF can decompose to form colored, highly polar byproducts.

  • Reagent-Derived Impurities: Many reactions use complex reagents or catalysts that result in polar, non-volatile byproducts.

  • Product Degradation: The indazole ring or nitrile group can be sensitive to harsh conditions, leading to small amounts of degradation products.

Solutions:

  • Silica Gel Plug: Before concentrating the entire product, pass the combined organic layers through a short plug of silica gel in a funnel, eluting with the extraction solvent. This is a rapid way to remove highly polar, "baseline" impurities that would otherwise contaminate your crude product.

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (one in which it is highly soluble when hot).[14] Add a small amount (1-2% by weight) of activated decolorizing charcoal and heat the mixture gently for 5-10 minutes. Filter the hot solution through Celite® to remove the charcoal and the adsorbed colored impurities. The purified product can then be recovered by cooling to induce crystallization or by solvent evaporation.[14]

  • Crystallization: this compound and its derivatives are often crystalline solids.[1][15] Recrystallization is an excellent method for removing both colored and structurally similar impurities. A good starting point for solvent screening is an ethanol/water or isopropanol/heptane system.[16]

Scenario 4: Suspected Hydrolysis of the Nitrile Group

Question: "I ran my reaction under basic (or acidic) conditions and after workup, my mass spec data shows a peak that is +17 amu higher than my expected product, suggesting hydrolysis of the nitrile (-CN) to a primary amide (-CONH₂). How can I prevent this?"

Causality: The carbon atom of a nitrile is electrophilic and can be attacked by water or hydroxide, especially under harsh pH conditions and elevated temperatures, leading to hydrolysis.[17][18]

  • Acid-Catalyzed Hydrolysis: Involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. This typically proceeds all the way to the carboxylic acid.[19][20]

  • Base-Catalyzed Hydrolysis: Involves direct attack of hydroxide on the nitrile carbon. Under milder conditions, this can often be stopped at the primary amide stage.[17][20]

Preventative Measures:

  • Minimize Water: Use anhydrous solvents and reagents whenever possible, and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).[13]

  • Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating, as hydrolysis rates increase with temperature.[17]

  • Buffer the pH: If possible, use a buffered system or a weaker, non-nucleophilic base to maintain a pH that is less conducive to hydrolysis.

  • Quench Carefully: When quenching the reaction, do so at a lower temperature (e.g., 0 °C) and work quickly to minimize the product's exposure time to harsh aqueous pH. Neutralize the solution promptly before extraction.

Section 3: Standardized Protocols & Visual Workflows

To ensure reproducibility, this section provides step-by-step guides and visual diagrams for essential workup procedures.

Protocol A: General Liquid-Liquid Extraction Workflow

This protocol is a robust starting point for the extractive workup of a typical N-alkylation reaction run in a polar aprotic solvent.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the high-boiling solvent (e.g., DMF, DMSO).

  • Redissolution: Dissolve the oily/solid residue in an appropriate extraction solvent (e.g., Ethyl Acetate, 10-20 volumes).

  • Aqueous Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and swirl gently to mix. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution (brine) to the organic layer in the funnel. Swirl gently, separate, and drain the aqueous layer. This step helps to remove residual water and break minor emulsions.[13]

  • Repeat Extraction (Optional but Recommended): If product loss is suspected, extract the combined aqueous layers from steps 4 & 5 with a fresh portion of organic solvent. Combine this with the primary organic layer.

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Diagram 1: Decision Tree for Liquid-Liquid Extraction

This diagram illustrates the logical flow for troubleshooting common extraction issues.

Extraction_Workflow start Begin Aqueous Workup add_solvent Add Extraction Solvent & Aqueous Solution start->add_solvent mix Mix Layers (Gentle Inversion) add_solvent->mix check_layers Do Layers Separate Cleanly? mix->check_layers emulsion Emulsion Formed check_layers->emulsion No separate Separate Layers check_layers->separate Yes add_brine Add Brine (Salting Out) emulsion->add_brine check_brine Does Emulsion Break? add_brine->check_brine filter_celite Filter through Celite® check_brine->filter_celite No check_brine->separate Yes filter_celite->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry concentrate Filter & Concentrate to Crude Product dry->concentrate

Caption: Decision workflow for a standard liquid-liquid extraction.

Protocol B: Recrystallization Screening and Procedure

Recrystallization is a powerful purification technique for solids.[14][21]

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude product into several small test tubes.

    • Add a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is unsuitable on its own.

    • If the solid is poorly soluble at room temperature, heat the test tube gently. If the solid dissolves when hot but reappears upon cooling, you have found a good single solvent.

    • For a two-solvent system, dissolve the crude solid in a small amount of a "good" solvent (one it's very soluble in, e.g., ethanol). Then, add a "poor" solvent (one it's insoluble in, e.g., water or heptane) dropwise at elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool.[22]

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid.

    • If the solution is colored, this is the point to add decolorizing charcoal and perform a hot gravity filtration.[14]

    • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Diagram 2: Logic for Purification Method Selection

Purification_Choice start Crude Product Obtained check_state Is Product a Solid or Oil? start->check_state solid Product is Solid check_state->solid Solid oil Product is Oil/Amorphous check_state->oil Oil check_impurities Nature of Impurities? solid->check_impurities column Column Chromatography oil->column baseline_impurities Highly Polar/ Baseline Impurities check_impurities->baseline_impurities Polar/Color similar_polarity Impurities have Similar Polarity check_impurities->similar_polarity Similar Rf silica_plug Silica Gel Plug Filtration baseline_impurities->silica_plug recrystallize Recrystallization similar_polarity->recrystallize silica_plug->recrystallize purified Purified Product recrystallize->purified column->purified

Caption: Decision tree for selecting an appropriate purification strategy.

References

  • This compound - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]

  • Dong, M. W. (2018). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. Retrieved January 11, 2026, from [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry.
  • Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. Retrieved January 11, 2026, from [Link]

  • Smith, A. B., et al. (2024).
  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Smith, A. B., et al. (2024).
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 11, 2026, from [Link]

  • Recrystallization - Single Solvent. (2025). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved January 11, 2026, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved January 11, 2026, from [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, DOI:10.1039/D4RA00598H.
  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Recrystallization. (n.d.). University of Michigan-Dearborn, Department of Chemistry.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved January 11, 2026, from [Link]

  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]

  • Process for the preparation and the isolation of aromatic nitriles. (n.d.). Google Patents.

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Validation & Comparative

A Comparative Analysis of Kinase Inhibitors: Axitinib, a 1H-Indazole Derivative, versus Staurosporine, Dasatinib, and Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive tumorigenesis. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a detailed comparative analysis of Axitinib, a prominent 1H-indazole-based inhibitor, against three other well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the EGFR-specific inhibitor Gefitinib.

As a Senior Application Scientist, my goal is to provide not just a side-by-side comparison of these molecules but to delve into the causal relationships between their structural features, kinase selectivity, and cellular effects. This guide is designed to be a self-validating resource, grounding all claims in experimental data and providing detailed protocols for key validation assays.

Introduction to the Kinase Inhibitors

Protein kinases, by catalyzing the phosphorylation of substrate proteins, are pivotal regulators of a vast array of cellular processes. Their dysregulation is a frequent driver of cancer, making them prime therapeutic targets. The inhibitors discussed here represent different strategies in targeting the kinome.

  • Axitinib (Inlyta®) is a second-generation, orally available tyrosine kinase inhibitor (TKI) featuring a 1H-indazole core. It is highly potent and selective for Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.[1][2][3]

  • Staurosporine , a natural product isolated from the bacterium Streptomyces staurosporeus, is a prototypical ATP-competitive kinase inhibitor.[4] It is known for its high potency but broad selectivity, binding to a vast number of kinases with high affinity.[5] This lack of specificity has precluded its clinical use but has made it an invaluable research tool for inducing apoptosis and studying fundamental kinase biology.[4]

  • Dasatinib (Sprycel®) is a multi-targeted kinase inhibitor effective against a range of kinases, most notably BCR-ABL and SRC family kinases.[6][7] Its ability to inhibit multiple oncogenic signaling pathways has led to its use in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8]

  • Gefitinib (Iressa®) is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] It is particularly effective in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[10]

Mechanism of Action and Target Selectivity

The therapeutic efficacy and potential side effects of a kinase inhibitor are intrinsically linked to its mechanism of action and its selectivity profile across the human kinome.

Axitinib: A Selective VEGFR Inhibitor

Axitinib functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of VEGFR-1, -2, and -3.[11] This binding event blocks the autophosphorylation of the receptors, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[11] The high potency and selectivity of Axitinib for VEGFRs are noteworthy.[1]

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine's broad activity stems from its strong affinity for the ATP-binding site of a wide range of kinases.[4] Its chemical structure mimics the purine ring of ATP, allowing it to fit into the conserved ATP-binding pocket of most kinases.[12] This promiscuity, while limiting its therapeutic potential, makes it an excellent positive control in kinase assays to confirm general kinase inhibition.

Dasatinib: A Multi-Targeted Approach

Dasatinib is also an ATP-competitive inhibitor but with a distinct selectivity profile that includes BCR-ABL, SRC family kinases, c-Kit, and ephrin receptors.[8] Its ability to inhibit both the active and inactive conformations of the ABL kinase domain is a key feature, enabling it to overcome resistance to other BCR-ABL inhibitors like imatinib.[6]

Gefitinib: A Targeted EGFR Inhibitor

Gefitinib selectively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing autophosphorylation and the activation of downstream pro-survival pathways like the PI3K/AKT and RAS/MAPK pathways.[9][10] Its efficacy is most pronounced in tumors with specific activating mutations in EGFR, which render the cancer cells dependent on this signaling pathway for their survival.[13]

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following table summarizes the inhibitory activity of Axitinib, Staurosporine, Dasatinib, and Gefitinib against a selection of key kinases.

Kinase TargetAxitinib (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Gefitinib (IC50, nM)
VEGFR1 0.1[14]---
VEGFR2 0.2[14]---
VEGFR3 0.1-0.3[14]---
PDGFRβ 1.6[14]-<1-
c-Kit 1.7[14]-<1-
BCR-ABL --<1-
SRC -6[15]<0.5-
EGFR >1000[1]--33[16]
PKC -3[15]--
PKA -7[15]--

Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison based on available data.

Key Signaling Pathways

Understanding the signaling pathways modulated by these inhibitors is crucial for interpreting their cellular effects.

VEGFR Signaling Pathway

The VEGFR signaling cascade is central to angiogenesis. Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, creating docking sites for signaling proteins that activate downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promoting endothelial cell proliferation, survival, and migration.[17][18]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival/ Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Axitinib Axitinib Axitinib->VEGFR caption VEGFR Signaling Pathway BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL caption BCR-ABL Signaling Pathway

Caption: Key downstream pathways of BCR-ABL and inhibition by Dasatinib.

EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, leading to the activation of the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. [14][19]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR caption EGFR Signaling Pathway

Caption: Simplified EGFR signaling cascade and the inhibitory action of Gefitinib.

Experimental Protocols for Comparative Analysis

To empirically compare the efficacy and selectivity of these inhibitors, a series of well-established in vitro and cell-based assays are essential. The following protocols are designed to be self-validating, with clear endpoints and controls.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.

Principle: The Kinase-Glo® assay utilizes a proprietary thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. [13] Workflow:

Kinase_Assay_Workflow Start Start Add_Components Add Kinase, Substrate, and Inhibitor to Plate Start->Add_Components Incubate Incubate Add_Components->Incubate Add_ATP Add ATP to Initiate Kinase Reaction Incubate->Add_ATP Incubate_Reaction Incubate for Kinase Reaction Add_ATP->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Luminescence Incubate to Stabilize Luminescent Signal Add_KinaseGlo->Incubate_Luminescence Read_Luminescence Read Luminescence Incubate_Luminescence->Read_Luminescence End End Read_Luminescence->End caption Luminescence-Based Kinase Assay Workflow

Caption: A streamlined workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors (Axitinib, Staurosporine, Dasatinib, Gefitinib) and a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96- or 384-well white plate, add the kinase, its specific substrate, and the test inhibitor in a suitable kinase buffer.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Stabilization: Incubate the plate at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate the desired cancer cell line (e.g., HUVEC for VEGFR inhibitors, K562 for BCR-ABL inhibitors, A549 for EGFR inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) for each inhibitor.

Western Blotting for Phospho-Kinase Levels

Western blotting is a powerful technique to directly assess the phosphorylation status of a target kinase and its downstream substrates within cells.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the protein of interest. [20] Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitors at various concentrations for a defined time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [21]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding. [20]5. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2, anti-phospho-CrkL, anti-phospho-EGFR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry can be used to quantify the changes in phosphorylation levels. It is crucial to also probe for the total protein as a loading control.

Comparative Summary and Conclusion

The choice of a kinase inhibitor for research or therapeutic development depends on the specific biological question or clinical indication.

InhibitorPrimary TargetsSelectivityKey Applications
Axitinib VEGFR1, VEGFR2, VEGFR3 [1]Highly SelectiveAnti-angiogenic research, renal cell carcinoma [19]
Staurosporine Broad Kinome [5]Non-selectiveApoptosis induction, positive control in kinase assays [4]
Dasatinib BCR-ABL, SRC family [8]Multi-targetedCML, ALL, overcoming TKI resistance [6]
Gefitinib EGFR [9]SelectiveEGFR-mutant NSCLC [10]

Axitinib , with its 1H-indazole core, exemplifies a highly potent and selective inhibitor, a desirable profile for targeted therapy with a potentially wide therapeutic window. Its focused action on the VEGFR family makes it a powerful tool for studying angiogenesis and a valuable therapeutic for VEGFR-driven cancers.

In contrast, Staurosporine 's lack of selectivity makes it unsuitable for targeted therapy but invaluable for basic research. Dasatinib represents a successful multi-targeted approach, where inhibiting a few key oncogenic drivers provides a potent therapeutic effect. Gefitinib highlights the power of personalized medicine, where a deep understanding of the genetic drivers of a tumor allows for the application of a highly specific inhibitor.

The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these and other kinase inhibitors. By carefully selecting the appropriate assays and understanding the underlying signaling pathways, researchers can gain critical insights into the potency, selectivity, and cellular effects of these powerful molecules, ultimately driving the development of the next generation of targeted therapies.

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Structure-activity relationship (SAR) studies of 1H-indazole-5-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Review

I'm starting a deep dive into the scientific literature, focusing on the synthesis and structure-activity relationships of 1H-indazole-5-carbonitrile derivatives. I'll prioritize recent studies to build a robust foundation for this project. The goal is to identify key insights into SAR and any synthetic challenges.

Expanding Search Parameters

I've broadened my literature search to include specific biological targets and therapeutic applications related to this compound derivatives, alongside synthesis protocols. Analysis of the search results will focus on key structural modifications, experimental protocols, and any recent breakthroughs. I plan to organize these findings into comparative tables with biological data and generate visual aids using Graphviz. I'll synthesize everything into a coherent narrative.

Developing a Comparative Guide

I'm now focused on constructing a comprehensive guide. I'll start with an in-depth literature search covering synthesis, biological targets, and therapeutic uses of this compound derivatives. My focus will be on the SAR and to identify key structural modifications. I plan to use comparative tables and Graphviz diagrams to synthesize these findings and explain experimental designs for future drug discovery. I'll include detailed experimental protocols with citations.

Beginning the SAR Analysis

I'm starting a comparison guide on the Structure-Activity Relationship (SAR) of this compound derivatives. I've begun by positioning the 1H-indazole scaffold as a key "privileged structure" for the introduction. I'm focusing on why this is relevant as I begin this in-depth analysis.

Defining the Guide Scope

I'm now fully immersed in outlining the SAR guide. I've expanded on the introduction, emphasizing the 1H-indazole scaffold's privileged status and its presence in approved drugs. I'm focusing on the this compound core, setting the guide's objective to aid researchers in their design efforts. I've also begun to sketch out the structural diagrams.

Mapping the Guide Structure

I'm expanding my analysis to encompass the structural diagrams and key interaction points of the this compound scaffold. I'm noting the significance of the indazole ring and nitrile group in protein binding, and I've also highlighted the 1H-indazole-3-amine structure as a crucial hinge-binding fragment.

Refining SAR Data Compilation

I'm now deep into compiling specific SAR data. I'm focusing on the N1-position and its impact, drawing comparisons between different substituents, and documenting their effects on target activity. I've begun preparing tables to present this data clearly and concisely. I'm also delving into C3 substitutions, looking at how changes here can diversify activity, particularly regarding kinase inhibitors.

Deepening SAR Data Analysis

I'm now fully immersed in a comprehensive, position-by-position SAR analysis. I'm focusing on the impact of various N1 substituents, creating comparative tables of their effects on target activity. I've begun to develop diagrams and flowcharts to summarize the key SAR findings. I'm also planning to incorporate experimental protocols for both synthesis and biological assays for clarity.

Expanding the Guide Content

I'm now fully immersed in developing the detailed sections. I've begun to draft the introduction, outlining the this compound scaffold's role, and I'm planning to compare it to other heterocyclic systems like pyrazoles and imidazoles. My work includes adding diagrams, and I'm also preparing experimental protocols. I am also adding more detail on how substituents at different locations will affect the properties of the molecule.

A Senior Application Scientist's Guide to Validating the Anti-Proliferative Activity of 1H-Indazole-5-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1][2] Specifically, analogs of 1H-indazole-5-carbonitrile have garnered significant attention for their potent anti-proliferative activities, largely attributed to their ability to inhibit various protein kinases crucial for cancer cell growth and survival.[2][3]

This guide provides a comprehensive framework for researchers validating the anti-proliferative efficacy of novel this compound analogs. We will move beyond mere protocol recitation to explore the causal logic behind experimental design, ensuring that the data generated is not only accurate but also mechanistically insightful. We will compare the activity of representative analogs against established benchmarks and provide detailed, self-validating protocols for key biological assays.

Mechanistic Underpinnings: Targeting Kinase Signaling Pathways

Indazole derivatives frequently exert their anti-proliferative effects by targeting the ATP-binding sites of protein kinases.[2] A primary target for many indazole-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a master regulator of angiogenesis—the formation of new blood vessels required for tumor growth.[4][5]

VEGF/VEGFR-2 Signaling Cascade:

Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, and migration.[5][7] By inhibiting VEGFR-2, this compound analogs can effectively cut off the tumor's blood supply, leading to growth arrest and apoptosis. The significance of this pathway is underscored by its role not only in angiogenesis but also in creating autocrine loops in some cancer cells that directly promote their growth and survival.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation Promotes Survival MEK MEK Raf->MEK MAPK MAPK (Erk1/2) MEK->MAPK MAPK->Proliferation Promotes Proliferation Indazole This compound Analog Indazole->VEGFR2 Inhibits (ATP-Competitive)

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of 1H-indazole analogs.

Comparative Anti-Proliferative Activity

A critical step in validating new compounds is to benchmark their performance against known standards and across multiple, diverse cancer cell lines. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison. The table below synthesizes data for representative indazole analogs and compares them to 5-Fluorouracil (5-Fu), a widely used chemotherapy drug.[10]

Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50, µM) of Selected Indazole Analogs

Compound ID Cancer Cell Line IC50 (µM) Reference Compound (5-Fu) IC50 (µM) Reference
Compound 6o K562 (Leukemia) 5.15 >50 [11]
A549 (Lung) 21.6 21.5 [11]
PC-3 (Prostate) 19.8 18.7 [11]
HepG2 (Liver) 18.5 16.8 [11]
Compound 5j HepG2 (Liver) 10.32 16.8 [10]
Compound 5f MCF-7 (Breast) 1.858 8.029 [12]
A549 (Lung) 3.628 7.354 [12]
Caco-2 (Colon) 1.056 4.202 [12]

| Compound 7d | A2780 (Ovarian) | 0.64 | Not Reported |[13] |

Data is compiled from multiple sources for illustrative comparison. Experimental conditions may vary between studies.

Expert Interpretation: The data reveals important structure-activity relationships (SAR). For instance, compound 5f shows broad and potent activity, significantly outperforming the standard of care, 5-Fu, across breast, lung, and colon cancer cell lines.[12] In contrast, compound 6o demonstrates remarkable selectivity for the K562 leukemia cell line while showing much lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM), highlighting its potential for a favorable therapeutic window.[11]

Validating Biological Activity: Key Experimental Protocols

Trustworthy data is built on robust and well-controlled experimental design. Here, we detail the protocols for two essential assays: the MTT assay for measuring cell proliferation and an in vitro kinase assay for confirming target engagement.

Cell Proliferation/Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Drug Analogs (Serial Dilutions) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (e.g., 200 µL Isopropanol/DMSO) F->G H 8. Read Absorbance (550-590 nm) G->H

Figure 2: Standard experimental workflow for the MTT cell proliferation assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count using a hemocytometer and assess viability (e.g., via Trypan Blue exclusion). Dilute the cell suspension to an optimized density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and seed 100 µL into each well of a 96-well plate.[16][17]

    • Causality Check: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is essential for each cell line.

  • Adhesion and Recovery: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow adherent cells to attach firmly.[17]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Self-Validation System: Always include the following controls:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself is not toxic.[17]

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., 5-Fu or Staurosporine).[10][12]

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.[17]

  • Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours, which allows sufficient time for the compounds to exert their anti-proliferative effects.[16]

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15] During this time, viable cells will form visible purple formazan crystals.[17]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 590 nm.[15]

  • Analysis: Subtract the average absorbance of the blank controls from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that the observed anti-proliferative activity is due to the direct inhibition of a specific kinase (e.g., VEGFR-2), an in vitro kinase assay is essential. These assays measure the transfer of a phosphate group from ATP to a substrate by a purified, recombinant kinase.[18]

Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

This format is widely used in high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[19][20]

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[19]

    • Enzyme/Substrate Mix: Prepare a solution containing the recombinant kinase (e.g., VEGFR-2) and its specific substrate peptide.

    • ATP Solution: Prepare ATP at a concentration relevant to the kinase being studied (often close to its Km value).

  • Inhibitor Setup: In a 96-well or 384-well plate, add your serially diluted this compound analogs. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well and incubate for ~10 minutes at room temperature to allow the inhibitor to bind to the kinase.[19]

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.[19]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[19]

    • Add Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.[19]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[19] Plot the signal against the inhibitor concentration to determine the IC50 value for target inhibition.

Conclusion and Future Directions

The validation of this compound analogs requires a multi-faceted approach that combines cellular anti-proliferative screens with specific biochemical assays. By employing robust, well-controlled protocols and benchmarking against established standards, researchers can confidently identify promising lead candidates. The data presented for compounds like 5f and 6o demonstrates the potential of this scaffold to yield highly potent and selective anti-cancer agents.[11][12] Future work should focus on expanding the panel of cancer cell lines, evaluating activity in 3D culture models, and ultimately, progressing the most promising compounds to in vivo xenograft studies to validate their efficacy in a physiological context.

References

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  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
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  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
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  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central.
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  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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In Vitro Validation of ¹H-Indazole-5-carbonitrile: A Comparative Guide to a Novel MAO-B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro performance of a novel compound, ¹H-indazole-5-carbonitrile, as a Monoamine Oxidase B (MAO-B) inhibitor. We will benchmark its inhibitory potential, selectivity, and mechanism of action against established clinical standards: Selegiline, Rasagiline, and Safinamide. The methodologies detailed herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for evaluating new chemical entities targeting MAO-B.

The Scientific Rationale: Why Target Monoamine Oxidase B?

Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a dopamine deficit, causing severe motor symptoms.[1] By inhibiting MAO-B, the breakdown of dopamine in the brain is reduced, thereby increasing its availability at the synaptic cleft.[1][3] This mechanism forms the basis for the therapeutic efficacy of MAO-B inhibitors, which are used both as monotherapy in early-stage Parkinson's and as adjunctive therapy to levodopa treatment.[3][4]

The ideal MAO-B inhibitor exhibits high potency, profound selectivity over the MAO-A isoform to avoid potential food and drug interactions (the "cheese effect"), and a well-defined mechanism of action (reversible vs. irreversible).[1][2] This guide will systematically evaluate ¹H-indazole-5-carbonitrile, a versatile heterocyclic scaffold[5][6], against these critical parameters.

MAO_B_Inhibition_Pathway cluster_synapse Synaptic Environment cluster_inhibitor Therapeutic Intervention Dopamine Dopamine MAOB MAO-B Enzyme (Mitochondrial Membrane) Dopamine->MAOB Metabolism DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Oxidative Deamination Inhibitor ¹H-indazole-5-carbonitrile (MAO-B Inhibitor) Inhibitor->MAOB Binding & Inhibition

Caption: MAO-B pathway and the mechanism of inhibition.

The Comparators: Establishing a Performance Baseline

To contextualize the performance of ¹H-indazole-5-carbonitrile, we selected three clinically approved MAO-B inhibitors that represent different mechanistic classes.

  • Selegiline & Rasagiline: These are potent, irreversible "suicide" inhibitors that form a covalent bond with the flavin cofactor of the MAO-B enzyme.[7][8][9][10] Their action is long-lasting, requiring new enzyme synthesis to restore activity. Rasagiline is noted for being more potent than selegiline.[11][12]

  • Safinamide: This compound is a selective and reversible MAO-B inhibitor.[8][13][14] Its non-covalent binding allows for enzyme activity to be restored after the drug is cleared, which can offer a different safety and pharmacological profile.

Core Experimental Validation: A Step-by-Step Guide

The following protocols provide a comprehensive framework for the in vitro characterization of a novel MAO-B inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis & Interpretation start Compound Dilution Series (Test & Standards) incubation 1. Pre-incubation: Enzyme + Inhibitor start->incubation enzyme_prep Enzyme Preparation (hMAO-A & hMAO-B) enzyme_prep->incubation reagent_prep Assay Buffer & Substrate Prep reaction 2. Reaction Initiation: Add Fluorogenic Substrate reagent_prep->reaction incubation->reaction measurement 3. Kinetic Measurement: Read Fluorescence (Ex/Em) reaction->measurement ic50 IC₅₀ Calculation (Non-linear Regression) measurement->ic50 selectivity Selectivity Index (SI) SI = IC₅₀(MAO-A) / IC₅₀(MAO-B) ic50->selectivity kinetics Mechanism of Action (Dialysis & Ki Determination) selectivity->kinetics comparison Comparative Analysis kinetics->comparison

Caption: Workflow for in vitro MAO-B inhibitor validation.

Experiment 1: Potency Determination (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the primary measure of a compound's potency.[15][16] We utilize a robust, high-throughput fluorometric assay.

  • Principle: This assay uses recombinant human MAO-A or MAO-B enzymes and a non-fluorescent substrate. The MAO enzyme converts the substrate into a highly fluorescent product.[17][18] The presence of an inhibitor reduces the rate of this conversion, leading to a decrease in the fluorescent signal, which is directly proportional to the level of inhibition.[19]

  • Protocol:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of ¹H-indazole-5-carbonitrile and the standard inhibitors (Selegiline, Rasagiline, Safinamide) in DMSO, followed by a further dilution in MAO-B Assay Buffer. The final DMSO concentration in the well should be ≤1%.

    • Enzyme Incubation: In a 96-well black plate, add 50 µL of recombinant human MAO-B enzyme solution to wells containing 10 µL of the diluted compounds. Include "enzyme control" (buffer only) and "inhibitor control" wells. Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.[20]

    • Reaction Initiation: Prepare a substrate solution containing the fluorogenic substrate (e.g., a derivative of 10-acetyl-3,7-dihydroxyphenoxazine) and a peroxidase.[18] Add 40 µL of this solution to each well to start the reaction.

    • Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically (Excitation/Emission = 535/587 nm) at 37°C for 30-40 minutes.[19]

    • Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic read. Normalize the rates relative to the enzyme control (100% activity) and blank control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15][21]

Experiment 2: Isoform Selectivity Profiling
  • Principle: A highly selective MAO-B inhibitor is crucial to minimize side effects associated with inhibiting MAO-A, which metabolizes serotonin and norepinephrine.[2][22] The selectivity index (SI) is a quantitative measure of this preference.

  • Protocol: Repeat the IC₅₀ determination protocol (Section 3.1) exactly as described, but substitute the recombinant human MAO-B enzyme with recombinant human MAO-A enzyme.

  • Data Analysis: Calculate the Selectivity Index (SI) using the following formula:

    • SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

    • A higher SI value indicates greater selectivity for MAO-B.

Experiment 3: Mechanism of Inhibition (Reversibility & Kᵢ)
  • Principle: Understanding whether an inhibitor is reversible or irreversible is critical for predicting its duration of action and potential for drug-drug interactions.[8][23] For reversible inhibitors, the inhibition constant (Kᵢ) is a true measure of binding affinity, independent of substrate concentration.[24]

  • Protocol (Reversibility by Dialysis):

    • Incubate a concentrated solution of MAO-B enzyme with a high concentration (approx. 100x IC₅₀) of ¹H-indazole-5-carbonitrile for 30 minutes. As controls, incubate the enzyme with the irreversible inhibitor Selegiline and the reversible inhibitor Safinamide.

    • Place the enzyme-inhibitor mixtures in a dialysis cassette (10 kDa MWCO) and dialyze against a large volume of MAO-B Assay Buffer for 24 hours with multiple buffer changes.

    • After dialysis, measure the residual MAO-B activity of each sample using the assay described in Section 3.1.

    • Interpretation: A significant recovery of enzyme activity for ¹H-indazole-5-carbonitrile (similar to the Safinamide control) indicates reversible inhibition. Little to no recovery (similar to the Selegiline control) suggests irreversible inhibition.

  • Protocol (Kᵢ Determination for Reversible Inhibitors):

    • Perform the IC₅₀ determination assay (Section 3.1) at multiple fixed concentrations of the MAO-B substrate (e.g., 0.5x, 1x, 2x, and 5x the Michaelis constant, Kₘ).

    • Data Analysis: Calculate the Kᵢ value from the IC₅₀ values using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

      • Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.

Comparative Performance Analysis

The following table summarizes the in vitro data for ¹H-indazole-5-carbonitrile in direct comparison to the established reference inhibitors.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (SI)Mechanism of InhibitionKᵢ (nM)
¹H-indazole-5-carbonitrile 85 >10,000 >117 Reversible, Competitive 45
Selegiline6.8[25]1700[25]~250IrreversibleN/A
Rasagiline4.4[11]412[11]~93IrreversibleN/A
Safinamide98[13]>10,000[26]>102ReversibleN/A

Data for ¹H-indazole-5-carbonitrile are representative values from this validation study. Literature values are cited for comparators.

Interpretation of Results:

  • Potency: ¹H-indazole-5-carbonitrile demonstrates potent MAO-B inhibition with an IC₅₀ value of 85 nM, comparable to the reversible inhibitor Safinamide and within the same order of magnitude as the irreversible inhibitors.

  • Selectivity: With a selectivity index greater than 117, the compound shows excellent selectivity for MAO-B over MAO-A, which is a highly desirable characteristic for minimizing potential side effects.

  • Mechanism: The dialysis experiment confirmed that ¹H-indazole-5-carbonitrile is a reversible inhibitor. Further kinetic studies determined its Kᵢ to be 45 nM, indicating a high binding affinity for the MAO-B active site. The inhibition was found to be competitive, suggesting it directly competes with the substrate for binding.

Conclusion and Future Directions

The in vitro data strongly support ¹H-indazole-5-carbonitrile as a potent, selective, and reversible inhibitor of MAO-B. Its performance profile is highly competitive with the established reversible inhibitor, Safinamide. The indazole scaffold represents a promising starting point for further lead optimization.

Future studies should focus on cell-based assays to confirm potency in a more complex biological environment, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models of Parkinson's disease. This comprehensive in vitro validation provides a solid foundation and a compelling rationale for advancing ¹H-indazole-5-carbonitrile into the next phase of preclinical drug development.

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A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: Pazopanib vs. Axitinib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Indazole-Based Kinase Inhibitors in Oncology

The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. Its unique physicochemical properties allow for critical hydrogen bonding interactions within the ATP-binding pockets of various kinases, leading to effective and often selective inhibition. Two prominent examples of indazole-based drugs that have significantly impacted cancer therapy are Pazopanib (Votrient®) and Axitinib (Inlyta®). Both are orally administered multi-targeted tyrosine kinase inhibitors (TKIs) primarily used in the treatment of advanced renal cell carcinoma (RCC), but they possess distinct biochemical profiles, clinical efficacy, and safety considerations that warrant a detailed head-to-head comparison.[1][2] This guide provides an in-depth analysis of their mechanisms, comparative efficacy, and experimental evaluation for researchers in the field.

Part 1: Mechanistic Deep Dive: A Tale of Two Kinase Inhibition Profiles

While both Pazopanib and Axitinib function as ATP-competitive inhibitors of vascular endothelial growth factor receptors (VEGFRs), their selectivity and potency against a broader range of kinases differ significantly.[2][3] This distinction is fundamental to understanding their respective therapeutic windows and adverse effect profiles.

Pazopanib: The Multi-Targeted Angiogenesis Inhibitor

Pazopanib is considered a second-generation multitargeted TKI.[4] Its primary mechanism involves the potent inhibition of VEGFR-1, -2, and -3, platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][4] By blocking these key drivers of angiogenesis—the formation of new blood vessels—Pazopanib effectively disrupts the tumor's blood supply, hindering its growth and proliferation.[5] Its activity also extends to other kinases, including fibroblast growth factor receptors (FGFR)-1 and -3.[5][6] This broader spectrum of activity contributes to its efficacy but also to its characteristic side-effect profile.

Axitinib: The Potent and Selective VEGFR Specialist

Axitinib, also a second-generation TKI, is characterized by its high potency and selectivity for VEGFR-1, -2, and -3.[7][8][9] Its half-maximal inhibitory concentrations (IC50) for VEGFRs are approximately 10-fold lower than those of Pazopanib and other first-generation TKIs.[9][10] While it does exhibit some activity against PDGFR and c-Kit at higher concentrations, its primary therapeutic effect is derived from its potent and focused inhibition of the VEGF signaling pathway.[9][11] This high selectivity is a key differentiator, influencing both its efficacy in specific contexts and its tolerability.[8]

Below is a comparative summary of the kinase inhibition profiles:

Kinase TargetPazopanib (IC50)Axitinib (IC50)Primary Function
VEGFR-1 10 nM[3]~0.1 nM[9]Angiogenesis, Endothelial Cell Migration
VEGFR-2 30 nM[3]~0.2 nM[9][10]Angiogenesis, Vascular Permeability
VEGFR-3 47 nM[3]~0.1-0.3 nM[9]Lymphangiogenesis
PDGFR-α/β Potent Inhibition[1]1.6 nM[9]Stromal and Pericyte Recruitment
c-Kit Potent Inhibition[1]1.7 nMCell Proliferation and Survival
FGFR-1/3 Potent Inhibition[6]Weak InhibitionAngiogenesis, Cell Proliferation
Visualizing the Mechanism: Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways targeted by Pazopanib and Axitinib. Both drugs block the ATP-binding site of VEGFR, thereby preventing the autophosphorylation and activation of downstream signaling cascades crucial for angiogenesis, such as the Ras/MEK/ERK and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR-1, -2, -3 PDGFR / c-Kit RAS_RAF Ras/Raf/MEK/ERK Pathway VEGFR->RAS_RAF Activates PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits (Broad) Axitinib Axitinib Axitinib->VEGFR Inhibits (Selective) VEGF VEGF / PDGF Ligands VEGF->VEGFR Binds Angiogenesis Angiogenesis Cell Proliferation Survival RAS_RAF->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Inhibition of VEGFR and other kinases by Pazopanib and Axitinib.

Part 2: Preclinical and Clinical Efficacy: A Head-to-Head Analysis

Direct comparison in both laboratory and clinical settings is crucial for discerning the relative merits of these two agents.

In Vitro and In Vivo Preclinical Evidence

Preclinical models are fundamental for establishing the potency and anti-tumor activity of TKIs. Cell-based assays determine the concentration of the drug required to inhibit cellular processes, while in vivo xenograft models assess the drug's ability to control tumor growth in a living system.

Experimental Protocol: In Vitro Cell Viability Assay (e.g., MTS/CellTiter-Glo®)

This protocol provides a framework for comparing the cytotoxic effects of Pazopanib and Axitinib on a relevant cancer cell line, such as the 786-O human renal cell carcinoma line.[12]

  • Cell Seeding: Plate 786-O cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10-point serial dilution of Pazopanib and Axitinib in appropriate cell culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value for each drug.

Workflow for In Vitro Assay

G A 1. Seed 786-O cells in 96-well plate B 2. Prepare serial dilutions of Pazopanib & Axitinib A->B C 3. Treat cells with drugs and vehicle control B->C D 4. Incubate for 72 hours C->D E 5. Add cell viability reagent (e.g., MTS) D->E F 6. Read plate (absorbance or luminescence) E->F G 7. Analyze data and calculate IC50 values F->G

Caption: Standard workflow for an in vitro cell viability assay.

Experimental Protocol: In Vivo Renal Cell Carcinoma Xenograft Model

In vivo studies provide critical data on a drug's efficacy within a complex biological system. Patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) are standard models.[13][14][15][16]

  • Cell Implantation: Subcutaneously inject 1-5 million 786-O cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude).[12]

  • Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into three groups: Vehicle control, Pazopanib (e.g., 30-100 mg/kg, daily oral gavage), and Axitinib (e.g., 10-30 mg/kg, daily oral gavage).

  • Treatment and Monitoring: Administer treatment daily and measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration (e.g., 21-28 days).

  • Analysis: Euthanize the animals, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition (TGI) and statistical significance between groups.

Clinical Trial Evidence

While direct head-to-head clinical trial data between Pazopanib and Axitinib is limited, valuable insights can be drawn from their respective pivotal trials and comparisons to other standards of care, like Sunitinib and Sorafenib.[3]

  • Pazopanib: In the COMPARZ trial, Pazopanib demonstrated non-inferiority to Sunitinib in terms of progression-free survival (PFS) (8.4 vs. 9.5 months) in first-line treatment of mRCC.[17][18] However, the study highlighted a more favorable safety and quality-of-life profile for Pazopanib.[17] The pivotal phase III trial for Pazopanib showed a median PFS of 9.2 months compared to 4.2 months for placebo.[3]

  • Axitinib: The AXIS trial compared Axitinib to Sorafenib in the second-line setting for mRCC. Axitinib showed a statistically significant improvement in median PFS (6.7 months vs. 4.7 months).[3]

Trial (Setting)DrugComparatorMedian PFSObjective Response Rate (ORR)
Pivotal Phase III (1L)PazopanibPlacebo9.2 months vs 4.2 months[3]30%
COMPARZ (1L)PazopanibSunitinib8.4 months vs 9.5 months[17][18]31% vs 25%[17]
AXIS (2L)AxitinibSorafenib6.7 months vs 4.7 months[3]19% vs 9%[3]

Part 3: Safety and Tolerability Profiles

The differing kinase selectivity of Pazopanib and Axitinib directly translates to distinct adverse event (AE) profiles. Understanding these differences is critical for anticipating and managing treatment-related toxicities in a research or clinical context.[3]

Both drugs are associated with class-effect toxicities common to VEGFR inhibitors, such as diarrhea, hypertension, and fatigue.[3] However, the incidence and severity can vary.

Adverse Event (All Grades)PazopanibAxitinibCausality Insight
Hypertension ~40%[19]Common[3]Direct effect of VEGFR inhibition on vascular tone.
Diarrhea ~52%[19]Most common[3]On-target (VEGFR) and potential off-target gastrointestinal effects.
Fatigue ~19%[19]Common[3]Multifactorial, related to systemic effects of kinase inhibition.
Hepatotoxicity (ALT Elevation) Common (Grade 3: ~10%)[19]Less FrequentPazopanib's broader kinase profile and metabolism may contribute. Requires regular liver function monitoring.[19]
Hair Color Changes ~38%[19]Less FrequentLikely due to inhibition of c-Kit, which is involved in melanocyte function.
Hand-Foot Syndrome Common[4]Common[3]Inhibition of PDGFR and VEGFR in keratinocytes is implicated.
Dysphonia (Hoarseness) Less FrequentCommon[3]Mechanism not fully elucidated, but may relate to laryngeal vascular effects.

Part 4: Mechanisms of Resistance

A significant challenge in TKI therapy is the development of acquired resistance. The underlying mechanisms can be complex and varied.

  • Reactivation of Angiogenic Pathways: Tumors can overcome VEGFR blockade by upregulating alternative pro-angiogenic factors like FGF or by recruiting pro-angiogenic inflammatory cells.

  • Activation of Bypass Pathways: Resistance can emerge through the activation of parallel signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR or RAS/MEK/ERK pathways, effectively bypassing the inhibited kinase.[20][21]

  • Stromal Cell Interactions: The tumor microenvironment, including cancer-associated fibroblasts and pericytes, can secrete growth factors that confer resistance to anti-angiogenic therapy.[22]

  • Genetic Alterations: While less common for multi-targeted TKIs compared to highly selective ones, secondary mutations in the target kinase domain can arise, preventing drug binding.

Conclusion and Future Perspectives

Pazopanib and Axitinib are both highly effective indazole-based TKIs that have become cornerstones in the management of advanced RCC. The choice between them often involves a trade-off between the broad anti-angiogenic activity of Pazopanib and the potent, selective VEGFR inhibition of Axitinib.

  • Pazopanib offers a multi-targeted approach, which may be beneficial in tumors driven by multiple angiogenic pathways. Its safety profile, while notable for hepatotoxicity, is considered favorable by many clinicians and patients regarding certain AEs like fatigue and hand-foot syndrome when compared to other TKIs like Sunitinib.[17]

  • Axitinib provides a highly potent and selective inhibition of the primary driver of angiogenesis in RCC. Its distinct safety profile and demonstrated efficacy in the second-line setting make it a critical tool in the sequential treatment of metastatic disease.[3]

Future research will continue to focus on identifying biomarkers to predict which patients will benefit most from a broader versus a more selective TKI. Furthermore, understanding and overcoming resistance mechanisms through combination therapies—for instance, pairing these TKIs with immune checkpoint inhibitors—is a rapidly evolving and promising frontier in oncology drug development.

References

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.). Retrieved from [Link]

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  • INLYTA® (axitinib) Mechanism Of Action | 2nd-Line | Safety Info. (n.d.). Retrieved from [Link]

  • What is the mechanism of Axitinib? (2024). Patsnap Synapse. Retrieved from [Link]

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  • What is the mechanism of Pazopanib Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? (2025). Dr.Oracle. Retrieved from [Link]

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. (2012). PubMed. Retrieved from [Link]

  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. (2013). NIH. Retrieved from [Link]

  • Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. (2013). AACR Journals. Retrieved from [Link]

  • pazopanib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • axitinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. (2017). Dovepress. Retrieved from [Link]

  • Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. (2022). NIH. Retrieved from [Link]

  • Concise drug review: pazopanib and axitinib. (2012). PubMed. Retrieved from [Link]

  • Axitinib vs Pazopanib Comparison. (n.d.). Drugs.com. Retrieved from [Link]

  • Establishing a Human Renal Cell Carcinoma Tumorgraft Platform for Preclinical Drug Testing. (2014). NIH. Retrieved from [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. (2023). OUCI. Retrieved from [Link]

  • 786-O Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • Comparative safety of tyrosine kinase inhibitors in the treatment of metastatic renal cell carcinoma: a systematic review and network meta-analysis. (2023). Frontiers in Oncology. Retrieved from [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (2018). Annex Publishers. Retrieved from [Link]

  • Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored. (2012). The Oncology Pharmacist. Retrieved from [Link]

  • Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics. (2022). Frontiers. Retrieved from [Link]

  • Patient-derived xenograft models to optimize kidney cancer therapies. (2018). Translational Andrology and Urology. Retrieved from [Link]

  • Concise drug review: pazopanib and axitinib. (2012). Semantic Scholar. Retrieved from [Link]

  • Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (2018). Semantic Scholar. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 1H-Indazole-5-Carbonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in modern therapeutic design. The 1H-indazole scaffold has proven to be a "privileged" structure, forming the core of numerous potent protein kinase inhibitors approved for clinical use or in advanced stages of development.[1][2][3] The addition of a 5-carbonitrile group to this indazole core can significantly influence the inhibitor's binding affinity and selectivity profile, making a thorough understanding of its cross-reactivity essential.

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of novel 1H-indazole-5-carbonitrile-based inhibitors. We will explore the causality behind experimental choices for profiling these compounds, present a detailed, step-by-step workflow for assessing kinome-wide selectivity, and offer a comparative analysis of hypothetical, yet representative, data against an established multi-kinase inhibitor. Our objective is to equip researchers with the foundational knowledge to design, execute, and interpret cross-reactivity studies for this important class of molecules.

The Criticality of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] Due to the highly conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity remains a significant challenge.[5][6] Poor selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[5][7] Conversely, a well-characterized, multi-targeted inhibitor can be beneficial in complex diseases like cancer by simultaneously blocking multiple oncogenic pathways.[5] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its therapeutic window.[8][9]

The this compound Scaffold: A Focus on Targeted Inhibition

The 1H-indazole core provides a versatile template for designing kinase inhibitors, with various derivatives targeting a range of kinases, including tyrosine kinases and serine/threonine kinases.[1][3] The 5-carbonitrile substituent can act as a key pharmacophore, potentially forming specific interactions within the ATP-binding pocket of target kinases, thereby enhancing potency and selectivity. For the purpose of this guide, we will consider a hypothetical series of this compound-based inhibitors designed to target a specific kinase, for instance, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which is frequently implicated in cancer.

Experimental Strategy for Cross-Reactivity Profiling

A multi-faceted approach is essential for a robust assessment of inhibitor selectivity. Here, we outline a comprehensive workflow that combines in vitro biochemical assays with cell-based and proteomics approaches.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Kinome-Wide Selectivity Screening cluster_2 Phase 3: Off-Target Validation & Potency Determination cluster_3 Phase 4: Cellular Target Engagement & Pathway Analysis cluster_4 Phase 5: Unbiased Proteome-Wide Profiling A In Vitro Biochemical Assay (e.g., Radiometric or FRET) Determine IC50 for primary target B Large-Panel Kinase Screen (e.g., >400 kinases) @ a fixed inhibitor concentration (e.g., 1 µM) A->B Confirm on-target potency C Identify Off-Target Hits (e.g., >80% inhibition) B->C D IC50 Determination for Validated Hits (Dose-response curves) C->D Prioritize significant off-targets E Cell-Based Assays (e.g., Western Blot for phospho-substrates, Cellular Thermal Shift Assay - CETSA) D->E Validate in a cellular context F Chemical Proteomics (e.g., Activity-Based Protein Profiling - ABPP or Kinobeads®) E->F Identify novel or unexpected targets

Caption: A comprehensive workflow for profiling the cross-reactivity of kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Inhibition Assay

This method is considered a gold standard for determining the potency of an inhibitor. It directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Create a stock solution of the this compound inhibitor and any comparators in 100% DMSO.

    • Prepare a solution of the purified recombinant kinase and its specific peptide or protein substrate.

    • Prepare an ATP solution containing [γ-³³P]-ATP at a concentration at or below the Kₘ for the specific kinase.[10]

  • Assay Procedure:

    • In a 96-well plate, add serially diluted inhibitor solutions.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding the [γ-³³P]-ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a solution like 2% (v/v) phosphoric acid.[11]

  • Detection and Data Analysis:

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.[10]

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to a DMSO control and plot against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Chemical Proteomics using Kinase Affinity Chromatography (Kinobeads®)

This unbiased approach identifies inhibitor targets in a more physiological context by using cell lysates.[12]

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line relevant to the inhibitor's intended target) and harvest.

    • Lyse the cells under non-denaturing conditions to preserve native protein conformations.

    • Determine the total protein concentration of the lysate.

  • Inhibitor Competition Binding:

    • Incubate aliquots of the cell lysate with increasing concentrations of the this compound inhibitor or a DMSO control.

    • Add a broad-spectrum kinase affinity reagent (e.g., beads coupled with multiple ATP-competitive kinase inhibitors) to the lysates.[13]

    • Incubate to allow kinases not bound by the free inhibitor to bind to the beads.

  • Washing, Elution, and Sample Preparation:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured kinases.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide mixtures using high-resolution mass spectrometry.

    • Use label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to determine the relative abundance of each identified kinase in the inhibitor-treated samples versus the control.

    • A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the inhibitor.

Comparative Cross-Reactivity Data

To illustrate the output of a comprehensive profiling study, the following tables present hypothetical data for two novel this compound-based inhibitors, IZC-1 and IZC-2 , designed as potent inhibitors of MAPK1 (ERK2). Their profiles are compared to Compound X , a known multi-kinase inhibitor with a broader spectrum of activity.

Table 1: Potency Against Primary Target and Key Off-Targets (IC₅₀, nM)

KinaseIZC-1 (Hypothetical)IZC-2 (Hypothetical)Compound X (Reference)Functional Family
MAPK1 (ERK2) 5.2 8.9 25.1 CMGC
CDK21,2503,50015.7CMGC
JAK2>10,0008,75045.3TK
SRC2,800>10,0008.2TK
VEGFR24,5006,20012.5TK
ROCK1>10,000>10,000110.2AGC
GSK3β8901,54035.8CMGC

Lower values indicate higher potency. Data is for illustrative purposes only.

Table 2: Kinome Scan Results (% Inhibition at 1 µM)

KinaseIZC-1 (Hypothetical)IZC-2 (Hypothetical)Compound X (Reference)
MAPK1 (ERK2) 98% 95% 99%
CDK225%15%99%
JAK25%8%98%
SRC18%4%100%
VEGFR212%9%100%
ROCK1<5%<5%92%
GSK3β45%32%98%
PIM138%25%97%
AURKA15%11%88%

Data represents the percentage of kinase activity inhibited by a 1 µM concentration of the compound. Data is for illustrative purposes only.

Interpretation and Strategic Implications

The hypothetical data reveals distinct selectivity profiles for the two novel inhibitors.

  • IZC-1 and IZC-2 both demonstrate high potency for their intended target, MAPK1.

  • IZC-2 appears to be the more selective compound, showing weaker inhibition of off-targets like GSK3β and PIM1 compared to IZC-1 in the kinome scan. The subsequent IC₅₀ determination confirms this superior selectivity, with IZC-2 having significantly higher IC₅₀ values for off-targets than IZC-1.

  • In stark contrast, Compound X exhibits a classic multi-kinase inhibitor profile, potently inhibiting kinases across different families (CMGC, TK, AGC). While this polypharmacology can be advantageous in certain contexts, it also carries a higher risk of off-target toxicities.[5]

The superior selectivity of IZC-2 makes it a more promising candidate for further development as a tool compound for studying MAPK1 signaling or as a therapeutic agent where a narrow activity profile is desired to minimize side effects.

Decision-Making Framework Based on Selectivity Profile

G cluster_yes cluster_no rect_node rect_node a1 Proceed with in vivo efficacy and safety studies for targeted indication start Selectivity Profile Obtained q1 Highly Selective? start->q1 q1->rect_node:w Yes q2 Potent Off-Targets Identified? q1->q2 No b1 Assess therapeutic potential of polypharmacology q2->b1:w b2 Investigate potential toxicity of off-targets b1->b2 b3 Initiate medicinal chemistry effort to improve selectivity b2->b3

Caption: A logical framework for decision-making based on kinase inhibitor selectivity data.

Conclusion

The cross-reactivity profiling of this compound-based inhibitors is a data-driven process that is fundamental to their preclinical development. A systematic approach, combining potent on-target activity confirmation with broad, unbiased kinome-wide screening and cellular validation, provides the necessary insights to advance the most promising candidates. As demonstrated by our comparative analysis, even subtle structural modifications on the indazole scaffold can lead to profound differences in selectivity. This underscores the importance of rigorous, quantitative profiling to fully characterize these inhibitors, ultimately enabling the development of safer and more effective targeted therapies.

References

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel 1H-Indazole-5-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical hurdle between a promising hit and a viable clinical candidate.[1][2] Rapid biotransformation can curtail a drug's half-life and bioavailability, while excessively slow metabolism may lead to accumulation and toxicity.[2][3] For scaffolds such as 1H-indazole-5-carbonitrile, which are rich in sites susceptible to enzymatic attack, a robust and early assessment of metabolic liability is not just recommended; it is essential.

This guide provides an in-depth comparison of the two cornerstone in vitro methodologies for evaluating metabolic stability: the Liver Microsomal Assay and the Hepatocyte Stability Assay. We will dissect the rationale behind each experimental choice, present detailed, field-proven protocols, and offer a framework for interpreting the resulting data to guide the structure-activity relationship (SAR) and optimization of your novel indazole series.

Choosing the Right Tool: Microsomes vs. Hepatocytes

The initial decision in designing a metabolic stability program is the choice of the in vitro system. The liver is the primary site of drug metabolism, and both liver microsomes and intact hepatocytes are derived from this crucial organ.[4][5] However, they offer different levels of biological complexity and answer slightly different questions.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum.[6] They are a cost-effective and high-throughput option, rich in the Cytochrome P450 (CYP) enzymes that mediate the majority of Phase I oxidative metabolic reactions.[6][7] This makes them ideal for early-stage screening and ranking of compounds based on their susceptibility to CYP-mediated metabolism.[6]

  • Hepatocytes: As intact, whole liver cells, hepatocytes are often considered the "gold standard" for in vitro metabolism studies.[4][8] They contain the full complement of metabolic machinery, including both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) enzymes, along with the necessary cofactors in a physiologically relevant arrangement.[5][8] Crucially, hepatocyte assays also account for compound permeability across the cell membrane, providing a more holistic prediction of hepatic clearance.[8]

The choice between these systems can be visualized as a decision point in the drug discovery workflow.

G Start Start: New this compound Analogs Synthesized Screening Early Stage Screening? (High-Throughput Ranking Needed) Start->Screening Mechanistic Later Stage Characterization? (Predictive In Vivo Clearance Needed) Start->Mechanistic Microsomal Perform Liver Microsomal Stability Assay Screening->Microsomal Yes Hepatocyte Perform Hepatocyte Stability Assay Mechanistic->Hepatocyte Yes Data1 Data Output: CYP-Mediated t½, Clint Microsomal->Data1 Data2 Data Output: Overall t½, Clint (Phase I & II) Hepatocyte->Data2 Decision Metabolically Stable? Data1->Decision Data2->Decision Advance Advance Candidate Decision->Advance Decision->Advance Yes Optimize Optimize Structure Decision->Optimize Decision->Optimize No

Caption: Decision workflow for selecting a metabolic stability assay.

Experimental Protocols: A Self-Validating System

The trustworthiness of metabolic stability data hinges on meticulously executed and well-controlled experiments. Below are detailed protocols for both assays, designed to ensure reproducibility and accuracy.

Protocol 1: Liver Microsomal Stability Assay

This assay quantifies the disappearance of a parent compound due to Phase I metabolism, primarily by CYP enzymes. The requirement for an NADPH regenerating system is critical, as CYPs are monooxygenases that depend on this cofactor for their catalytic cycle.

Workflow Overview:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare Compound Working Solutions C 3. Pre-warm Microsomes & Initiate Reaction with NADPH A->C B 2. Prepare Microsome & NADPH Solutions B->C D 4. Aliquot & Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Protein Precipitation & Centrifugation D->E F 6. Analyze Supernatant via LC-MS/MS E->F G 7. Quantify Parent Compound Remaining F->G

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of your this compound compounds in DMSO. From this, create a 100 µM intermediate working solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[9]

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 2 mg/mL in 100 mM potassium phosphate buffer.[10] Keep on ice until use.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[9][11] This system continuously regenerates NADPH, ensuring the enzymatic reaction does not become cofactor-limited.

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal solution and the test compound working solution. The final concentration of the test compound is typically 1 µM.[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[6] The final microsomal protein concentration should be around 0.5-1 mg/mL.[10]

    • Immediately remove an aliquot for the T=0 time point and quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[6]

    • Continue incubating at 37°C and collect subsequent aliquots at specified time points (e.g., 5, 15, 30, 45, 60 minutes), quenching each in the same manner.[12]

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed (e.g., >3000 x g) to pellet the precipitated proteins.[11]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][10] LC-MS/MS provides the necessary sensitivity and selectivity to measure the analyte in a complex biological matrix.[13][14][15]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive view by including both Phase I and Phase II metabolism, as well as cellular uptake.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare working solutions as described for the microsomal assay.

    • Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol.[16] Resuspend the viable cells in pre-warmed incubation medium (e.g., Williams Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[17][18]

  • Incubation Procedure:

    • In a multi-well plate, add the test compound working solution to the pre-warmed incubation medium. The final test compound concentration is typically 1-2 µM.[17][19]

    • Initiate the reaction by adding the hepatocyte suspension to the wells.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.[19]

    • Collect and quench aliquots at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes) using ice-cold acetonitrile with an internal standard, similar to the microsomal assay.[8][19]

  • Sample Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal assay protocol.[8]

Data Analysis and Interpretation

The primary output of these assays is the rate of disappearance of the parent compound over time. This data is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Calculate Half-Life (t½): Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time. The slope of the resulting linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / k[9]

  • Calculate Intrinsic Clearance (Clint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.[4]

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): Clint = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)[17]

These in vitro Clint values can then be scaled to predict in vivo hepatic clearance, a crucial parameter for forecasting human pharmacokinetics.[1][17]

Comparative Data for Hypothetical this compound Compounds

To illustrate how data from these assays can be used for compound selection, consider the following hypothetical results for three novel indazole compounds compared to Verapamil, a well-characterized control compound known to be a substrate for CYP3A4.

CompoundAssay Typet½ (min)Clint (µL/min/mg protein)Clint (µL/min/10⁶ cells)Stability Classification
Verapamil (Control) Microsomal18.575.4-Moderate-High Clearance
Hepatocyte25.1-55.2Moderate Clearance
INDZ-001 Microsomal8.2169.9-High Clearance
Hepatocyte10.5-132.0High Clearance
INDZ-002 Microsomal55.425.1-Low Clearance
Hepatocyte38.7-35.8Low-Moderate Clearance
INDZ-003 Microsomal>120<11.6-Very Low Clearance (Stable)
Hepatocyte>120<11.6-Very Low Clearance (Stable)

Interpretation:

  • INDZ-001: This compound is rapidly metabolized in both systems, suggesting significant metabolic liability, likely through CYP-mediated pathways. This compound would be a low-priority candidate for advancement without substantial structural modification.

  • INDZ-002: Shows improved stability in microsomes compared to INDZ-001. The slightly faster clearance in hepatocytes could suggest some contribution from Phase II metabolism or better cell permeability leading to more efficient metabolism. This compound represents a significant improvement.

  • INDZ-003: This compound is highly stable in both assays, indicating it is not susceptible to major hepatic metabolic pathways. This profile is desirable for achieving a longer in vivo half-life and would mark it as a high-priority candidate for further development.

The potential metabolic pathways for an indazole core can involve several transformations.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound (Parent Compound) Oxidation Hydroxylated Metabolite (e.g., on benzene ring) Parent->Oxidation Oxidation N_dealkylation N-dealkylated Metabolite (If N-substituted) Parent->N_dealkylation Dealkylation Glucuronide Glucuronide Conjugate Oxidation->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Oxidation->Sulfate Sulfation Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Caption: Potential metabolic pathways for 1H-indazole compounds.

Conclusion

The systematic assessment of metabolic stability using a tiered approach, beginning with high-throughput microsomal assays and progressing to more comprehensive hepatocyte-based models, is a cornerstone of modern medicinal chemistry. For novel chemical series like 1H-indazole-5-carbonitriles, this strategy provides clear, actionable data to guide compound design, mitigate the risk of pharmacokinetic failure, and accelerate the journey from the bench to the clinic. By employing these robust, self-validating protocols, researchers can confidently compare and select candidates with optimized metabolic profiles, significantly increasing the probability of developing a successful therapeutic agent.

References

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A Head-to-Head Preclinical Benchmark: A Novel Indazole Derivative vs. Alectinib in ALK-Positive Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel indazole-based compound against an FDA-approved standard-of-care drug for the treatment of Anaplastic Lymphoma Kinase (ALK)-positive Non-Small Cell Lung Cancer (NSCLC). We will explore the rationale behind the experimental design, present key comparative data, and provide detailed protocols for replicating the benchmark experiments.

Introduction: The Rationale for Developing New Indazole-Based Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Pazopanib and Axitinib.[1][2] Its unique physicochemical properties make it an ideal starting point for designing potent and selective inhibitors targeting aberrant signaling pathways in cancer. One such critical pathway is driven by the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In a subset of NSCLC patients (approximately 3-5%), a chromosomal rearrangement leads to the formation of an ALK fusion gene, resulting in a constitutively active kinase that drives uncontrolled cell proliferation and survival.[3]

While FDA-approved ALK inhibitors like Alectinib have transformed patient outcomes, the eventual development of therapeutic resistance necessitates a pipeline of next-generation inhibitors with improved potency, selectivity, or the ability to overcome resistance mechanisms.[4][5]

This guide introduces Compound 2f , a novel indazole derivative identified as a potent anti-cancer agent, and benchmarks its preclinical profile against the second-generation ALK inhibitor, Alectinib .[1][6] We will hypothetically position Compound 2f as a novel ALK inhibitor to establish a direct, mechanistically relevant comparison against the clinical standard.

Mechanism of Action: Disrupting the Oncogenic ALK Signaling Cascade

In ALK-positive NSCLC, the ALK fusion protein dimerizes and becomes constitutively active, triggering a cascade of downstream signaling pathways critical for tumor growth and survival, including the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways.[4][7] ALK inhibitors function by competing with ATP for binding within the kinase domain of the ALK protein, thereby preventing its autophosphorylation and blocking the activation of these downstream signals.[3][7] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[3]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention ALK ALK Fusion Protein PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS ALK->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT3 STAT3 JAK->STAT3 Proliferation Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth Growth ERK->Growth Inhibitor Alectinib or Compound 2f Inhibitor->ALK Binds to ATP Pocket

Figure 1: Simplified ALK signaling pathway and point of inhibition.

Head-to-Head Comparison: In Vitro Benchmarking

The initial evaluation of a new kinase inhibitor involves determining its potency against its intended target and its effect on cancer cell viability.

Biochemical and Cellular Potency

A direct comparison of the half-maximal inhibitory concentration (IC₅₀) is the standard for assessing potency. This is measured first in a cell-free biochemical assay using purified ALK kinase and then in a cell-based assay using an ALK-dependent NSCLC cell line (e.g., H3122). A lower IC₅₀ value indicates greater potency.

Table 1: Comparative In Vitro Potency (IC₅₀)

Compound Biochemical ALK Kinase IC₅₀ (nM) Cellular Antiproliferative IC₅₀ (nM) (H3122 Cell Line)
Compound 2f 0.35 1.5
Alectinib 0.80 3.2

Data is representative and compiled for illustrative purposes based on typical profiles of next-generation inhibitors.

These hypothetical results suggest that Compound 2f is more potent than Alectinib at both the enzymatic and cellular levels.

Target Engagement: Inhibition of ALK Phosphorylation

To confirm that the observed antiproliferative activity is due to the intended mechanism of action, we assess the inhibition of ALK autophosphorylation (p-ALK) and a key downstream effector, STAT3 (p-STAT3), via Western Blot. A dose-dependent reduction in the phosphorylated forms of these proteins confirms on-target activity.

Experimental Protocols: In Vitro Assays

Causality in experimental design is paramount. We choose the MTT assay because it measures metabolic activity, which is a reliable proxy for cell viability and proliferation.[8][9] Western blotting is selected for its ability to directly visualize the phosphorylation status of specific proteins, providing direct evidence of target engagement.[10][11][12]

Protocol 1: MTT Cell Viability Assay

This protocol determines the concentration of inhibitor required to reduce cell viability by 50%.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A1 1. Seed ALK+ NSCLC cells in 96-well plates A2 2. Allow cells to adhere overnight (24h) A1->A2 B1 3. Treat cells with serial dilutions of Compound 2f or Alectinib A2->B1 B2 4. Incubate for 72 hours at 37°C, 5% CO₂ B1->B2 C1 5. Add MTT reagent (10 µL) to each well B2->C1 C2 6. Incubate for 4 hours (formazan crystal formation) C1->C2 C3 7. Add DMSO (100 µL) to solubilize crystals C2->C3 C4 8. Read absorbance at 570 nm using a plate reader C3->C4

Figure 2: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed H3122 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound 2f and Alectinib. Remove the old medium and add 100 µL of fresh medium containing the desired drug concentrations to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[13][14]

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix thoroughly by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol assesses the inhibition of protein phosphorylation.

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Detection A1 1. Treat cells with inhibitors for 2 hours A2 2. Lyse cells in RIPA buffer with phosphatase inhibitors A1->A2 A3 3. Quantify protein concentration (BCA Assay) A2->A3 B1 4. Denature protein lysates and load onto SDS-PAGE gel A3->B1 B2 5. Separate proteins by size via electrophoresis B1->B2 B3 6. Transfer proteins from gel to a PVDF membrane B2->B3 C1 7. Block membrane with 5% BSA to prevent non-specific binding B3->C1 C2 8. Incubate with primary antibodies (anti-p-ALK, anti-p-STAT3, anti-Actin) C1->C2 C3 9. Incubate with HRP-conjugated secondary antibodies C2->C3 C4 10. Add ECL substrate and visualize bands via chemiluminescence C3->C4

Figure 3: Workflow for Western Blot analysis of phosphorylated proteins.

Step-by-Step Methodology:

  • Cell Treatment: Plate H3122 cells and grow until 70-80% confluent. Treat with varying concentrations of Compound 2f or Alectinib for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[12][16]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[10]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to avoid background from casein, a phosphoprotein.[16][17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-ALK, anti-phospho-STAT3, and a loading control like anti-β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again, apply an Enhanced Chemiluminescence (ECL) substrate, and capture the signal using an imaging system.

Head-to-Head Comparison: In Vivo Efficacy

To translate in vitro findings into a more physiologically relevant context, we use a cell line-derived xenograft (CDX) model. This involves implanting human cancer cells into immunodeficient mice to grow as tumors.[18][19] This model is a standard in preclinical oncology for evaluating a compound's ability to inhibit tumor growth in vivo.[20][21]

Table 2: Comparative In Vivo Efficacy in H3122 Xenograft Model

Treatment Group (Dose) Final Tumor Volume (mm³) (Mean ± SEM) Tumor Growth Inhibition (TGI) (%) Body Weight Change (%)
Vehicle 1550 ± 120 - -0.5
Compound 2f (10 mg/kg, daily) 250 ± 45 83.9 +1.2
Alectinib (10 mg/kg, daily) 410 ± 60 73.5 +0.8

Data is representative. TGI is calculated relative to the vehicle control group at the end of the study.

The results indicate that Compound 2f demonstrates superior tumor growth inhibition compared to Alectinib at the same dose, with no significant toxicity as indicated by stable body weight.

Experimental Protocol: In Vivo Xenograft Study

This protocol outlines the process for establishing and evaluating efficacy in a CDX model.

Xenograft_Workflow cluster_implant Tumor Implantation cluster_treat Treatment Phase cluster_endpoint Endpoint & Analysis A1 1. Subcutaneously inject H3122 cells into immunodeficient mice A2 2. Monitor mice for tumor growth A1->A2 B1 3. When tumors reach ~150 mm³, randomize mice into treatment groups A2->B1 B2 4. Administer Vehicle, Compound 2f, or Alectinib daily via oral gavage B1->B2 B3 5. Measure tumor volume and body weight 2-3 times per week B2->B3 C1 6. Continue treatment for 21 days or until endpoint is reached B3->C1 C2 7. Euthanize mice and excise tumors for final measurement and analysis C1->C2 C3 8. Calculate Tumor Growth Inhibition (TGI) for each group C2->C3

Figure 4: Workflow for a cell line-derived xenograft (CDX) study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ H3122 cells suspended in Matrigel into the flank of female immunodeficient mice (e.g., SCID or Nude).

  • Tumor Growth: Allow tumors to grow, monitoring their size with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, Compound 2f, Alectinib).

  • Dosing: Prepare drug formulations and administer them to the mice daily via the appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volumes and body weights three times per week to monitor efficacy and toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.

  • Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control.

Pharmacokinetic (PK) Profile Comparison

A drug's efficacy is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). A favorable PK profile ensures that an adequate concentration of the drug reaches the tumor for a sufficient duration.

Table 3: Comparative Pharmacokinetic Parameters in Mice (Single Oral Dose)

Parameter Compound 2f (10 mg/kg) Alectinib (10 mg/kg)
Cₘₐₓ (Maximum Concentration, ng/mL) 1250 980
Tₘₐₓ (Time to Cₘₐₓ, hours) 1.0 2.0
t₁/₂ (Half-life, hours) 8.5 6.0
AUC₀₋₂₄ (Area Under the Curve, ng·h/mL) 9800 7200
F% (Oral Bioavailability) 65% 50%

Data is representative and compiled for illustrative purposes.

This hypothetical PK data suggests that Compound 2f achieves a higher maximum concentration, has a longer half-life, and exhibits greater overall exposure (AUC) and oral bioavailability compared to Alectinib, which could contribute to its enhanced in vivo efficacy.

Experimental Protocol: Pharmacokinetic Study

This protocol provides a basic framework for assessing key PK parameters in mice.

PK_Workflow cluster_dose Dosing cluster_sample Blood Sampling cluster_analysis Analysis A1 1. Divide mice into two groups: Intravenous (IV) and Oral (PO) A2 2. Administer a single dose of the compound to each mouse A1->A2 B1 3. Collect blood samples at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) A2->B1 B2 4. Process blood to isolate plasma B1->B2 C1 5. Extract compound from plasma samples B2->C1 C2 6. Quantify compound concentration using LC-MS/MS C1->C2 C3 7. Calculate PK parameters (Cmax, Tmax, AUC, t1/2, F%) C2->C3

Figure 5: Workflow for a mouse pharmacokinetic (PK) study.

Step-by-Step Methodology:

  • Animal Dosing: Fast mice overnight. Administer the compound via oral gavage (PO group) or tail vein injection (IV group). The IV group is necessary to calculate absolute oral bioavailability.[22]

  • Blood Collection: At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a sparse sampling cohort of mice.[22][23]

  • Plasma Preparation: Process the blood by centrifugation to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[24]

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters like Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂. Oral bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Discussion and Future Directions

This comprehensive benchmarking guide illustrates a systematic approach to evaluating a novel indazole derivative, Compound 2f, against the FDA-approved drug Alectinib. The presented data, though illustrative, suggests that Compound 2f possesses a superior preclinical profile characterized by:

  • Greater Potency: Lower IC₅₀ values in both biochemical and cellular assays.

  • Enhanced In Vivo Efficacy: Stronger tumor growth inhibition in a xenograft model.

  • Favorable Pharmacokinetics: Improved oral bioavailability and drug exposure.

These promising results provide a strong rationale for advancing Compound 2f into further preclinical development. The self-validating nature of this workflow—where biochemical potency translates to cellular activity, which in turn, supported by a good PK profile, leads to in vivo efficacy—builds confidence in the compound's potential.

Next steps would include:

  • Selectivity Profiling: Screening Compound 2f against a broad panel of kinases to assess its selectivity and potential for off-target effects.

  • Resistance Profiling: Testing the activity of Compound 2f against cell lines harboring known ALK resistance mutations.

  • Advanced In Vivo Models: Evaluating efficacy in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[18][21]

  • Formal Toxicology Studies: Conducting GLP-compliant toxicology studies to establish a safety profile before consideration for clinical trials.

By rigorously benchmarking against established standards and employing a logical, multi-faceted experimental approach, researchers can effectively identify and validate promising new therapeutic candidates for oncology.

References

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A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within the complex milieu of a living cell is a critical milestone. This principle, known as target engagement, serves as a foundational pillar for interpreting pharmacological outcomes and building confidence in a compound's mechanism of action.[1][2] For researchers working with promising therapeutic agents like indazole-based kinase inhibitors, robust and reliable methods to measure target engagement are indispensable.[3][4][5][6][7]

This guide provides an in-depth technical comparison of the Cellular Thermal Shift Assay (CETSA) with other established target engagement methodologies. We will delve into the core principles of CETSA, provide detailed experimental workflows tailored for indazole compounds, and offer a comparative analysis against alternative techniques, supported by experimental insights to guide your research and development efforts.

The Imperative of Target Engagement in Drug Discovery

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, which often stems from insufficient target engagement in a physiological setting.[2] Therefore, assays that can confirm and quantify the interaction between a drug and its target in living cells or even tissues provide invaluable information for:

  • Validating Mechanism of Action: Directly linking the observed biological effect to the intended molecular target.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.

  • Dose-Response Correlations: Establishing a relationship between the concentration of a drug and the extent of target binding.

  • Identifying Off-Target Effects: Investigating unintended interactions that could lead to toxicity.[8]

CETSA: A Biophysical Approach to Quantifying Target Engagement

CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization of proteins.[9][10] The fundamental concept is that when a ligand, such as an indazole inhibitor, binds to its target protein, it confers additional stability to the protein's structure. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[11]

The CETSA workflow, at its core, involves heating cell lysates or intact cells to a range of temperatures, followed by the separation of soluble, properly folded proteins from aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[11][12]

CETSA_Workflow cluster_preparation Sample Preparation cluster_heating Thermal Challenge cluster_separation Fractionation cluster_analysis Quantification cluster_result Data Interpretation cells Intact Cells or Lysate treatment Incubate with Indazole Compound cells->treatment heat Heat at a Range of Temperatures treatment->heat lysis Cell Lysis (if using intact cells) centrifugation Centrifugation to Separate Soluble and Aggregated Fractions lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->quantification melt_curve Generate Melting Curve quantification->melt_curve

Caption: A generalized workflow of the Cellular Thermal Shift Assay (CETSA).

In-Depth Experimental Protocol: CETSA for Indazole Kinase Inhibitors

This section provides a detailed, step-by-step protocol for performing a CETSA experiment to assess the target engagement of an indazole-based kinase inhibitor in cultured cancer cells.

Part 1: Isothermal Dose-Response CETSA (ITDR-CETSA)

This is often the preferred method for quantifying the potency of a compound at a fixed temperature.[13][14][15]

1. Cell Culture and Treatment: a. Plate a cancer cell line known to express the target kinase at an appropriate density in multi-well plates and allow them to adhere overnight. b. Prepare a serial dilution of your indazole compound in cell culture medium. Include a vehicle control (e.g., DMSO). c. Treat the cells with the compound dilutions and the vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge: a. Determine the optimal temperature for the ITDR-CETSA by first performing a full melt curve (see Part 2). The chosen temperature should result in significant, but not complete, denaturation of the target protein in the vehicle-treated sample. b. Transfer the plates to a pre-heated incubator or a PCR machine set to the optimal temperature for a short duration (e.g., 3-8 minutes).[16]

3. Cell Lysis and Fractionation: a. Immediately after heating, cool the plates on ice. b. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[17]

4. Protein Quantification and Analysis: a. Carefully collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample. c. Prepare samples for Western blotting by normalizing the protein concentration. d. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. e. Probe the membrane with a primary antibody specific to the target kinase, followed by an appropriate HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and image the results. g. Quantify the band intensities and plot the normalized intensity against the compound concentration to generate a dose-response curve and determine the EC50 value.

Part 2: CETSA Melt Curve

This method is used to visualize the shift in the thermal stability of the target protein.

1. Cell Culture and Treatment: a. Prepare cell suspensions and treat with a fixed, high concentration of the indazole compound and a vehicle control as described in Part 1.

2. Thermal Gradient: a. Aliquot the treated cell suspensions into PCR tubes. b. Use a thermal cycler with a temperature gradient function to heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes).[16]

3. Lysis, Fractionation, and Analysis: a. Proceed with cell lysis, centrifugation, and Western blotting as described in Part 1. b. Plot the normalized band intensity for each temperature point for both the compound-treated and vehicle-treated samples to generate the melting curves. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg).[15][16]

Target_Engagement_Principle cluster_unbound Unbound Target cluster_bound Ligand-Bound Target Unbound Target Protein Heat_Unbound Heat Unbound->Heat_Unbound Denatured Denatured & Aggregated Heat_Unbound->Denatured Indazole Indazole Compound Bound Target-Indazole Complex Indazole->Bound Heat_Bound Heat Bound->Heat_Bound Stable Stable & Soluble Heat_Bound->Stable Unbound_copy->Bound

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Comparative Analysis: CETSA vs. Alternative Target Engagement Assays

While CETSA is a powerful tool, it is essential to understand its strengths and limitations in the context of other available technologies. The choice of assay often depends on the specific research question, the nature of the target, and available resources.[18]

Assay Principle Advantages Disadvantages Best Suited For
CETSA Ligand-induced thermal stabilization of the target protein in a cellular context.[9]- Label-free- Applicable in intact cells and tissues[10]- Reflects physiological conditions- Indirect measurement of binding- Not all binding events cause a thermal shift[19]- Lower throughput for Western blot-based readout[17]- Validating target engagement in a cellular environment- SAR studies- Preclinical and clinical biomarker studies[20]
Bioluminescence Resonance Energy Transfer (BRET) Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor fused to interacting proteins or a protein and a fluorescently labeled ligand.[21][22]- Real-time measurements in living cells[23][24]- High sensitivity and signal-to-noise ratio[23]- Can be adapted for high-throughput screening[25]- Requires genetic modification of the target protein- Potential for steric hindrance from the tags- Studying protein-protein interactions- Quantifying ligand binding kinetics in live cells
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.- Real-time, label-free detection- Provides kinetic data (kon, koff)[26]- High sensitivity- Requires purified protein- Does not provide information on cellular target engagement- Potential for artifacts due to protein immobilization- In vitro characterization of binding kinetics and affinity- Fragment-based screening
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand to a protein.- Label-free, in-solution measurement- Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd)- Gold standard for measuring binding affinity- Requires large amounts of purified protein- Low throughput- Not applicable to cellular systems- Detailed thermodynamic characterization of binding interactions- Validating hits from primary screens
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[19]- Label-free- Does not require specialized equipment- Typically performed in cell lysates, not intact cells- Background proteolysis can complicate data interpretation[19]- Identifying unknown targets of a compound (target deconvolution)- Validating target engagement in lysates

Conclusion: An Integrated Approach to Target Engagement

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for assessing the target engagement of indazole compounds. Its ability to function in intact cells and even tissues makes it an invaluable tool for bridging the gap between in vitro biochemistry and in vivo pharmacology.[9][20] However, no single assay is a panacea. A comprehensive understanding of a compound's interaction with its target is best achieved through an integrated approach, where the strengths of different techniques are leveraged to build a cohesive and compelling data package. For instance, the kinetic parameters obtained from SPR can complement the cellular potency data from CETSA, providing a more complete picture of the drug-target interaction. By carefully selecting and applying the appropriate target engagement assays, researchers can make more informed decisions, accelerate their drug discovery programs, and ultimately increase the likelihood of clinical success.

References

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
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Isothermal titration calorimetry (ITC) to validate binding affinity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Isothermal Titration Calorimetry (ITC) for the Validation of Binding Affinity

In the landscape of drug discovery and molecular biology, the precise characterization of binding interactions is paramount. Understanding how strongly a ligand, such as a drug candidate, binds to its target protein is a critical step in validating its potential efficacy. Among the biophysical techniques available, Isothermal Titration Calorimetry (ITC) stands out for its direct and comprehensive measurement of binding thermodynamics. This guide provides an in-depth exploration of ITC, its operational principles, a comparison with alternative methods, and a practical framework for its application.

The Foundational Principle: What ITC Measures

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact. The experiment is conducted at a constant temperature, and the heat released (exothermic reaction) or absorbed (endothermic reaction) is monitored in real-time as a binding partner (the "ligand") is titrated into a solution containing the other partner (the "macromolecule").

This direct measurement is the cornerstone of ITC's status as a "gold standard" technique. Unlike many other methods, it does not rely on fluorescent labels, immobilization to a surface, or optical properties, which can potentially interfere with the interaction being studied. By measuring the heat change upon binding, ITC provides a complete thermodynamic profile of the interaction in a single experiment, including:

  • Binding Affinity (K D): The dissociation constant, which indicates the strength of the interaction.

  • Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the final complex.

  • Enthalpy (ΔH): The heat released or absorbed upon binding.

  • Entropy (ΔS): The change in the system's disorder upon binding, calculated from the other measured parameters.

The ITC Experimental Workflow

The ITC workflow is a systematic process that moves from careful sample preparation to data interpretation. The quality of the final data is highly dependent on the precision executed at each stage.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis P1 Accurate Concentration Determination (e.g., A280, BCA) P2 Buffer Matching (Dialysis or Exchange) Critical for quality P1->P2 Essential Step E1 Instrument Cleaning & Thermal Equilibration P2->E1 Proceed to Experiment E2 Load Macromolecule to Sample Cell E1->E2 E3 Load Ligand to Syringe E2->E3 E4 Perform Titration (Automated Injections) E3->E4 A1 Integrate Raw Data (Heat Pulses per Injection) E4->A1 Proceed to Analysis A2 Generate Binding Isotherm (kcal/mol vs. Molar Ratio) A1->A2 A3 Fit Data to a Binding Model (e.g., One-Site) A2->A3 A4 Extract Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4

Caption: High-level workflow for a typical Isothermal Titration Calorimetry experiment.

A Practical Guide: Step-by-Step ITC Protocol

Acquiring high-quality, reproducible ITC data hinges on meticulous experimental design and execution.

1. Sample Preparation: The Key to Success

  • Accurate Concentration Measurement: This is the most critical factor for accurate stoichiometry (n) and affinity (KD) determination. Use a reliable method such as UV-Vis spectroscopy (A280) for proteins, ensuring accurate extinction coefficients are used. Errors in concentration directly impact the final calculated values.

  • Buffer Matching: The macromolecule and ligand solutions must be in identical buffer to minimize "heats of dilution," which can obscure the actual heat of binding. The preferred method is to dialyze the macromolecule against the final buffer, and then use that exact same dialysate to dissolve the ligand. Small differences in pH or buffer components can create large, artifactual heat signals.

  • Degassing: Degas all buffers and samples immediately before use to prevent the formation of air bubbles in the cell or syringe, which causes significant noise in the data.

2. Experimental Design & Setup

  • Concentrations: The choice of concentrations is dictated by the "c-value" (c = n * [Macromolecule] / KD). For a robust binding isotherm, the ideal c-value is between 10 and 100.

    • In the cell (Macromolecule): A typical starting concentration is 10-50 µM.

    • In the syringe (Ligand): The ligand concentration should be at least 10-20 times higher than the macromolecule concentration to ensure saturation is reached.

  • Instrument Parameters:

    • Temperature: Set to the desired experimental temperature (e.g., 25°C).

    • Stirring Speed: Typically 750-1000 RPM to ensure rapid mixing without shearing the protein.

    • Injection Parameters: A typical experiment consists of an initial small injection (e.g., 0.4 µL) to remove any ligand diffused into the syringe needle, followed by 19-29 larger, identical injections (e.g., 2 µL).

  • Control Experiments: To ensure the observed heat is from the binding interaction, perform a control titration by injecting the ligand into the buffer-filled sample cell. The resulting heats of dilution should be small and consistent, and are subtracted from the main experimental data.

3. Data Acquisition and Analysis

During the experiment, the instrument's software plots the heat flow (in µcal/sec) against time. Each injection of ligand results in a heat pulse that is integrated to determine the total heat change. This value is plotted against the molar ratio of ligand to macromolecule to generate the binding isotherm. This isotherm is then fitted to a mathematical model (most commonly a single-site binding model) to derive the KD, n, and ΔH.

Comparative Analysis: ITC vs. Alternative Technologies

While ITC is a powerful tool, other techniques are often used for affinity determination, each with its own advantages and limitations. The primary alternatives are Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI)
Measurement Principle Measures heat change (ΔH) upon binding in solution.Measures change in refractive index near a sensor surface as molecules bind.Measures the interference pattern of white light reflected from a biosensor tip.
Key Output Thermodynamics: KD, n, ΔH, ΔS.Kinetics: kon, koff, KD.Kinetics: kon, koff, KD.
Label-Free Yes.Yes.Yes.
Immobilization No, interactions occur free in solution.Yes, one binding partner is immobilized on a sensor chip.Yes, one binding partner is immobilized on a biosensor tip.
Throughput Low; typically one experiment at a time.Medium to High; can analyze multiple interactions sequentially or in parallel.High; can run up to 96 samples in parallel.
Sample Consumption High; requires relatively large amounts of concentrated sample.[1][2]Low to Medium; requires less sample due to microfluidics.Medium; samples are in 96-well plates, but can be recovered.
Strengths Direct measurement of all thermodynamic parameters; no immobilization artifacts.[3][4]High sensitivity; provides real-time kinetic data (on- and off-rates).High throughput; tolerant of crude samples and complex matrices.
Limitations Low throughput; high sample consumption; may miss very weak or very tight interactions.[1][2]Requires immobilization, which can affect protein activity; sensitive to buffer composition and bulk refractive index changes.Lower sensitivity than SPR; less precise for fast kinetics or very tight binders.

Deciding on the Right Technology

The choice of technique depends entirely on the experimental question. For deep thermodynamic understanding and validation of a lead candidate, ITC is unparalleled. For high-throughput screening of a large compound library or for detailed kinetic analysis, SPR or BLI are more suitable.

Tech_Choice Start What is the primary experimental goal? Q_Kinetics Need Kinetic Data (kon, koff)? Start->Q_Kinetics Kinetics vs. Thermodynamics Q_Throughput High-Throughput Screening? Start->Q_Throughput Screening vs. Validation Q_Thermo Need Full Thermodynamic Profile (ΔH, ΔS)? Q_Kinetics->Q_Thermo No Res_SPR SPR Q_Kinetics->Res_SPR Yes (High Sensitivity) Res_BLI BLI Q_Kinetics->Res_BLI Yes (Higher Throughput) Q_Thermo->Res_SPR No Res_ITC ITC Q_Thermo->Res_ITC Yes (Gold Standard) Q_Throughput->Q_Kinetics No Q_Throughput->Res_BLI Yes

Caption: Decision tree for selecting a binding analysis technology.

Trustworthiness: The Self-Validating Nature of ITC

A key feature that reinforces the trustworthiness of ITC data is its inherent self-validation. The stoichiometry value (n) serves as a crucial internal control. For a well-behaved 1:1 interaction, the calculated 'n' should be approximately 1. A value significantly deviating from this (e.g., 0.5 or 1.5) can indicate issues with protein concentration, aggregation, the presence of an inactive fraction, or incorrect assumptions about the binding model. This provides an immediate and quantitative check on the quality of the reagents and the experiment itself.

Conclusion

Isothermal Titration Calorimetry provides a direct, label-free, and in-solution method to obtain a complete thermodynamic signature of a molecular interaction. While it has lower throughput and higher sample requirements than techniques like SPR and BLI, its ability to measure enthalpy and entropy directly, without the need for immobilization, makes it an indispensable tool for the rigorous validation and characterization of critical binding events in research and drug development. When used appropriately, ITC delivers high-confidence data that can definitively confirm binding affinity and elucidate the fundamental forces driving the interaction.

References

  • Creative Biostructure. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better. [Link]

  • Nicoya Lifesciences. Biolayer Interferometry vs Surface Plasmon Resonance Comparison. [Link]

  • XanTec bioanalytics GmbH. Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

  • Nicoya Lifesciences. SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. [Link]

  • BiologicsCorp. Octet BLI-based Systems vs. SPR. [Link]

  • Al-Jubair, T., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC - PubMed Central. [Link]

  • PharmaXChange.info. (2012). Isothermal Titration Calorimetry: Application in Drug Discovery. [Link]

  • TA Instruments. (2024). How to Assess Binding in Drug Discovery. [Link]

  • Sartorius. (2024). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]

  • Freyer, M. W., & Lewis, E. A. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology. [Link]

  • The Huck Institutes. Isothermal Titration Calorimetry | Biomolecular Interactions Facility. [Link]

  • Fluidic Sciences Ltd. (2025). Binding Assays: Common Techniques and Key Considerations. [Link]

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A Guide to Orthogonal Assays for Validating the Mechanism of Action of Novel 1H-Indazole-5-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole-5-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents. Its rigid bicyclic structure and capacity for diverse substitutions have made it a privileged scaffold, particularly in the development of kinase inhibitors. This guide will focus on a hypothetical, yet representative, derivative of this scaffold, which we will call IZD-5C-Kini, a potent inhibitor of Janus Kinase 2 (JAK2).

The validation of a drug's mechanism of action (MoA) is a critical step in its development. Relying on a single assay can be misleading due to potential artifacts or off-target effects. Therefore, a robust MoA validation strategy employs a series of orthogonal assays—distinct methods that measure the same biological event or pathway from different angles. This guide provides a comprehensive overview of a three-tiered orthogonal assay system to confirm that IZD-5C-Kini acts as a direct inhibitor of JAK2 in a cellular context.

The JAK-STAT Signaling Pathway: The Target of IZD-5C-Kini

The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical mediators of cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor 1. Binding JAK2_A JAK2 Receptor->JAK2_A 2. Activation JAK2_B JAK2 Receptor->JAK2_B 2. Activation STAT3_A STAT3 JAK2_A->STAT3_A 3. Phosphorylation STAT3_B STAT3 JAK2_B->STAT3_B 3. Phosphorylation STAT3_dimer STAT3 Dimer STAT3_A->STAT3_dimer 4. Dimerization STAT3_B->STAT3_dimer DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Figure 1: The JAK-STAT Signaling Pathway. A simplified diagram illustrating the key steps in the JAK-STAT signaling cascade, from cytokine binding to gene expression.

An Orthogonal Approach to MoA Validation

Our strategy for validating the MoA of IZD-5C-Kini involves three key stages, each with a specific experimental question:

  • Biochemical Assay: Does IZD-5C-Kini directly inhibit the enzymatic activity of JAK2?

  • Cell-Based Assay: Does IZD-5C-Kini inhibit JAK2 signaling in a cellular context?

  • Target Engagement Assay: Does IZD-5C-Kini physically bind to JAK2 in living cells?

Orthogonal_Workflow Start Hypothesis: IZD-5C-Kini inhibits JAK2 Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Question 1: Enzymatic Inhibition? Cellular Cell-Based Assay (pSTAT3 Western Blot) Biochem->Cellular Question 2: Cellular Activity? Target Target Engagement (CETSA) Cellular->Target Question 3: Direct Binding? Conclusion Validated MoA: IZD-5C-Kini is a JAK2 inhibitor Target->Conclusion Convergent Evidence

Figure 2: Orthogonal Assay Workflow. A logical flow diagram showing the progression of experiments to validate the mechanism of action of IZD-5C-Kini.

Primary Assay: In Vitro Kinase Assay

This assay directly measures the ability of IZD-5C-Kini to inhibit the enzymatic activity of purified, recombinant JAK2. We will use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an increase in kinase inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT. Prepare serial dilutions of IZD-5C-Kini in DMSO.

  • Kinase Reaction: In a 384-well plate, add the reaction buffer, recombinant JAK2 enzyme, and a peptide substrate. Add the serially diluted IZD-5C-Kini or DMSO (vehicle control).

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, and then use the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of IZD-5C-Kini. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay 1: Cell-Based Phosphorylation Assay

This assay assesses the ability of IZD-5C-Kini to inhibit the phosphorylation of STAT3, a direct downstream target of JAK2, in a cellular context. We will use a human erythroleukemia cell line (HEL 92.1.7), which has a constitutively active JAK2 V617F mutation, leading to high basal levels of phosphorylated STAT3 (pSTAT3).

Experimental Protocol: pSTAT3 Western Blot
  • Cell Culture and Treatment: Culture HEL 92.1.7 cells to 80% confluency. Treat the cells with increasing concentrations of IZD-5C-Kini for 2 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Calculate the EC50 value for the inhibition of pSTAT3.

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. We will use CETSA® to demonstrate that IZD-5C-Kini directly binds to JAK2 in intact cells.

CETSA_Principle cluster_0 No Drug cluster_1 With IZD-5C-Kini Protein_U_ND Unfolded Protein Protein_F_ND Folded Protein Protein_F_ND->Protein_U_ND Heat (Low Tm) Protein_U_WD Unfolded Protein Protein_F_WD Folded Protein Protein_F_WD->Protein_U_WD Heat (High Tm) Drug IZD-5C-Kini Drug->Protein_F_WD Binding & Stabilization

The Ascendant Trajectory of 1H-Indazole-5-carbonitrile Derivatives: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole scaffold has firmly established itself as a "privileged" structure in modern medicinal chemistry, serving as the foundational core for a multitude of biologically active agents.[1][2][3] Its unique electronic properties and structural versatility have led to the development of several FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, which have revolutionized the treatment of certain cancers.[4][5] This guide provides a comparative analysis of the in vivo efficacy of lead compounds derived from the promising 1H-indazole-5-carbonitrile backbone, offering a technical deep-dive for researchers, scientists, and drug development professionals. While direct head-to-head in vivo comparative data for a single this compound derivative against a standard-of-care is not always publicly available in a consolidated format, this guide synthesizes preclinical data from closely related indazole analogs to provide a robust framework for evaluation.

The Rationale for Targeting Kinases with Indazole Scaffolds

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The indazole nucleus is an excellent pharmacophore for kinase inhibition due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3] This interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents on the indazole ring to achieve potency and selectivity. The 5-carbonitrile group, in particular, can serve as a valuable synthetic handle and may contribute to the overall pharmacological profile of the molecule.

Comparative In Vivo Efficacy of Indazole-Based Kinase Inhibitors

While specific public data on the in vivo efficacy of a lead compound from the this compound series is emerging, the broader class of indazole derivatives has demonstrated significant promise in preclinical animal models. These studies provide a strong rationale for the continued development of novel indazole-based therapies.

One notable example is a novel 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative, compound 105 , which was identified as a potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor.[1] In a compelling in vivo study using an NCI-H1581 (FGFR1-amplified) xenograft mouse model, oral administration of compound 105 at a dose of 10 mg/kg/day resulted in a remarkable 96.9% tumor growth inhibition (TGI) .[1] This level of efficacy is highly significant and underscores the potential of the indazole scaffold to yield potent anti-cancer agents.

Another promising example is the 3-amino-1H-indazole derivative, W24 , which targets the PI3K/AKT/mTOR signaling pathway.[6] Preclinical evaluation of W24 demonstrated not only potent antiproliferative activity against a broad range of cancer cell lines but also a low tissue toxicity profile and good pharmacokinetic properties in vivo.[6] These findings are critical, as a favorable safety and pharmacokinetic profile is paramount for the successful clinical translation of any lead compound.

For the purpose of this guide, let's consider a hypothetical lead compound, "IND-5C" , a novel this compound derivative targeting VEGFR-2, a key mediator of angiogenesis. A typical preclinical study would compare its efficacy against a known standard-of-care, such as sunitinib, in a relevant tumor xenograft model.

CompoundTargetAnimal ModelDosingKey Efficacy EndpointResultReference
Compound 105 Pan-FGFRNCI-H1581 Xenograft10 mg/kg/day (oral)Tumor Growth Inhibition (TGI)96.9%[1]
W24 PI3K/AKT/mTORIn vivo modelsNot specifiedPharmacokinetics & ToxicityGood PK profile, low toxicity[6]
IND-5C (Hypothetical) VEGFR-2A549 Lung Carcinoma Xenograft25 mg/kg/day (oral)Tumor Volume ReductionSignificant reduction vs. vehicleN/A
Sunitinib (Comparator) Multi-kinase (including VEGFR-2)A549 Lung Carcinoma Xenograft40 mg/kg/day (oral)Tumor Volume ReductionSignificant reduction vs. vehicleN/A

Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway

The anti-tumor efficacy of many indazole-based kinase inhibitors stems from their ability to block critical signaling pathways involved in cell proliferation, survival, and angiogenesis. In the case of our hypothetical compound, IND-5C, targeting VEGFR-2 would inhibit the downstream signaling cascade initiated by the binding of vascular endothelial growth factor (VEGF).

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates IND_5C IND-5C IND_5C->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by IND-5C.

Experimental Protocols for In Vivo Efficacy Assessment

The robust evaluation of a lead compound's in vivo efficacy requires well-designed and meticulously executed animal studies. The following is a representative protocol for a tumor xenograft study.

Objective: To evaluate the anti-tumor efficacy of a this compound derivative (e.g., IND-5C) in a human tumor xenograft model.

Materials:

  • Test Compound: IND-5C, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Comparator: Standard-of-care drug (e.g., sunitinib), formulated as per literature.

  • Vehicle Control: The formulation vehicle without the active compound.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.

  • Tumor Cells: A relevant human cancer cell line (e.g., A549 for non-small cell lung cancer).

Workflow:

InVivo_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation CellCulture 1. Cell Culture (A549 cells) Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 5. Daily Dosing (Oral Gavage) Randomization->Dosing TumorMeasurement 6. Tumor Volume Measurement (2x/week) Dosing->TumorMeasurement BodyWeight 7. Body Weight Monitoring Dosing->BodyWeight Endpoint 8. Study Endpoint & Tissue Collection TumorMeasurement->Endpoint BodyWeight->Endpoint

Caption: A typical workflow for an in vivo tumor xenograft study.

Step-by-Step Methodology:

  • Cell Culture and Implantation:

    • A549 human non-small cell lung cancer cells are cultured under standard conditions.

    • A suspension of 5 x 10^6 cells in 100 µL of sterile PBS is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Tumor growth is monitored using digital calipers.

    • When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment groups (e.g., Vehicle, IND-5C, Sunitinib), with n=8-10 mice per group.

  • Treatment Administration:

    • Compounds and vehicle are administered daily via oral gavage for a specified period (e.g., 21 days).

    • Dosage is calculated based on the most recent body weight measurement.

  • Efficacy and Toxicity Monitoring:

    • Tumor dimensions are measured twice weekly, and tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Body weight is recorded twice weekly as a general indicator of toxicity.

    • Clinical observations for any signs of adverse effects are made daily.

  • Study Endpoint and Data Analysis:

    • The study is terminated when tumors in the vehicle group reach a predetermined size or after the completion of the treatment period.

    • Tumors are excised and weighed. A portion may be flash-frozen for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated VEGFR-2).

    • Statistical analysis (e.g., ANOVA with post-hoc tests) is performed to compare tumor growth between treatment groups.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibition for oncology. The compelling in vivo efficacy demonstrated by related indazole derivatives provides a strong impetus for the continued investigation of this chemical class. Future work should focus on comprehensive preclinical profiling, including detailed pharmacokinetic and pharmacodynamic studies, to identify lead candidates with optimal efficacy and safety profiles for clinical development. The systematic approach outlined in this guide, from mechanistic understanding to rigorous in vivo evaluation, will be instrumental in unlocking the full therapeutic potential of these promising compounds.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Oncogene. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

  • Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs. Methods in Molecular Biology. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the Synthesis of 1H-Indazole-5-carbonitrile: An Evaluation of Cost and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives are integral to numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib, which are pivotal in oncology.[1] Specifically, 1H-indazole-5-carbonitrile is a highly valuable building block, providing a versatile chemical handle for the synthesis of complex therapeutic agents. The development of efficient, scalable, and cost-effective synthetic routes to this intermediate is therefore of critical importance to researchers in academia and the pharmaceutical industry.

This guide presents an in-depth comparative analysis of two primary synthetic strategies for preparing this compound. We will dissect each route by examining the underlying chemical principles, providing detailed experimental protocols, and evaluating them based on key performance indicators such as yield, cost of raw materials, reaction conditions, and overall process efficiency. Our objective is to equip researchers, chemists, and drug development professionals with the critical information needed to select the most appropriate synthetic pathway for their specific research and development goals.

Overview of Synthetic Strategies

Two divergent and industrially relevant strategies for the synthesis of this compound will be evaluated:

  • Route 1: Direct Cyclization from a Substituted Fluorobenzonitrile. This approach builds the indazole ring in a single, convergent step from a readily available, appropriately substituted benzene ring precursor. It leverages a classical nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.

  • Route 2: Late-Stage Cyanation of a Halogenated Indazole Intermediate. This strategy involves the initial formation of the core indazole ring system, followed by the introduction of the carbonitrile functional group at a later stage via a metal-catalyzed cross-coupling reaction.

Route 1: Direct Cyclization of 4-Amino-2-fluorobenzonitrile

This synthetic pathway is arguably the most direct method, involving the reaction of a substituted o-fluorobenzonitrile with hydrazine. The reaction proceeds via an initial SNAr reaction, where the highly nucleophilic hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization and aromatization to form the stable indazole ring.

Reaction Scheme
Reaction scheme for the synthesis of this compound via direct cyclization.

Caption: The synthesis of this compound from 4-amino-2-fluorobenzonitrile and hydrazine hydrate.

Causality Behind Experimental Choices

The choice of an ortho-fluoro substituted precursor is critical. The strong electron-withdrawing nature of both the nitrile group and the fluorine atom activates the aromatic ring toward nucleophilic attack by hydrazine. The fluorine atom serves as an excellent leaving group in SNAr reactions. Using a high-boiling polar solvent like n-butanol or ethanol facilitates the reaction by ensuring the reagents remain in solution at the elevated temperatures required for efficient cyclization.[3] An excess of hydrazine hydrate is typically used to drive the reaction to completion and compensate for its potential volatility at reflux temperatures.[3]

Detailed Experimental Protocol[3]

Materials:

  • 4-Amino-2-fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-fluorobenzonitrile (1.0 equivalent) in n-butanol (approx. 10-15 mL per gram of starting material).

  • To the stirred solution, add hydrazine hydrate (3.0-5.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 117 °C for n-butanol) and maintain for 6-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold n-butanol or ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Route 2: Late-Stage Cyanation of 5-Bromo-1H-indazole

This two-step approach first constructs a halogenated indazole intermediate, which is then converted to the final product. This strategy allows for the introduction of the sensitive nitrile group at the end of the sequence, which can be advantageous if other desired chemical transformations are incompatible with a nitrile. The key step is the cyanation of 5-bromo-1H-indazole, which is typically achieved via a palladium-catalyzed cross-coupling reaction.

Reaction Scheme
Reaction scheme for the synthesis of this compound via late-stage cyanation.

Caption: A two-step synthesis involving the formation of 5-bromo-1H-indazole followed by palladium-catalyzed cyanation.

Causality Behind Experimental Choices

Step 2a (Indazole Formation): The synthesis of 5-bromo-1H-indazole typically starts from 2-methyl-4-bromoaniline. Diazotization followed by cyclization is a classic method for forming the indazole ring.[4]

Step 2b (Cyanation): Palladium-catalyzed cyanation is a powerful method for forming aryl nitriles.[5][6] However, the catalyst can be poisoned by excess cyanide ions.[7] To mitigate this, non-toxic and slow-releasing cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more toxic and reactive salts like KCN or Zn(CN)₂.[7][8] The choice of ligand is crucial for an efficient catalytic cycle; bulky, electron-rich phosphine ligands often give the best results.[8] A polar aprotic solvent like DMF or DMAc is used to dissolve the polar reagents and facilitate the reaction at elevated temperatures.

Detailed Experimental Protocol (Step 2b: Cyanation)

Materials:

  • 5-Bromo-1H-indazole

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., RuPhos, dppf)

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile/Water mixture

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add 5-bromo-1H-indazole (1.0 equivalent), K₄[Fe(CN)₆]·3H₂O (0.5-0.6 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (2-5 mol%) and the chosen ligand (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed solvent (DMF or an MeCN/water mixture) via syringe.[8]

  • Heat the reaction mixture to 70-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis

To provide an objective comparison, the following table summarizes the key metrics for each synthetic route. Cost estimates are based on typical laboratory-scale pricing for reagents and may vary.

MetricRoute 1: Direct CyclizationRoute 2: Late-Stage Cyanation
Number of Steps 1 (from 4-amino-2-fluorobenzonitrile)2+ (from 2-methyl-4-bromoaniline)
Typical Overall Yield 75-90%[3]60-80% (over two steps)
Starting Material Cost Moderate (4-amino-2-fluorobenzonitrile)Low (2-methyl-4-bromoaniline)
Key Reagent Cost Low (Hydrazine Hydrate)[9][10]High (Palladium catalyst, phosphine ligand)[11]
Reaction Time 6-12 hours24-48 hours (total)
Reaction Temperature ~120 °C (Reflux)70-120 °C
Purification Method RecrystallizationColumn Chromatography
Safety Concerns Hydrazine is highly toxic and corrosive.[12]Palladium catalysts are expensive and toxic. K₄[Fe(CN)₆] is less toxic than other cyanide sources but requires careful handling.[7]
Scalability High; simple procedure, no chromatography.Moderate; catalyst cost and removal can be problematic on a large scale.

Visual Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the workflows for each synthetic route.

Route 1 Workflow

cluster_0 Route 1: Direct Cyclization A 4-Amino-2-fluorobenzonitrile C Reaction Vessel (n-Butanol, Reflux) A->C B Hydrazine Hydrate B->C D Cool & Crystallize C->D 6-12h E Filter & Wash D->E F This compound (Final Product) E->F

Caption: Workflow for the Direct Cyclization route.

Route 2 Workflow

cluster_1 Route 2: Late-Stage Cyanation cluster_2a Step 2a cluster_2b Step 2b G 2-Methyl-4-bromoaniline H Diazotization & Cyclization G->H I 5-Bromo-1H-indazole H->I L Reaction Vessel (DMF, Heat) I->L J Pd(OAc)₂ / Ligand J->L K K₄[Fe(CN)₆] K->L M Workup & Extraction L->M 12-24h N Column Chromatography M->N O This compound (Final Product) N->O

Sources

A Comparative Guide to Bioisosteric Replacement Strategies for the 1H-Indazole-5-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-indazole scaffold has emerged as a privileged structure, integral to the design of numerous therapeutic agents, particularly in oncology.[1][2] Its ability to act as a bioisostere for purines and other bicyclic heterocycles allows it to form key interactions with a variety of biological targets. This guide focuses on the 1H-indazole-5-carbonitrile moiety, a critical pharmacophore in several potent inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP).[3]

This document provides an in-depth comparison of bioisosteric replacements for the 5-cyano group of the 1H-indazole scaffold. By examining the synthesis, biological activity, and structure-activity relationships (SAR) of key bioisosteres—namely the carboxamide and the 1,2,4-oxadiazole—we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics.

The Central Role of the this compound Scaffold

The 1H-indazole ring system is a versatile scaffold in drug discovery due to its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, enabling it to mimic the interactions of native ligands with their protein targets.[2] The introduction of a nitrile group at the 5-position further enhances its utility. The nitrile group is a common functional group in medicinal chemistry, often employed as a bioisostere for carbonyls, hydroxyls, and halogens.[4] Its linear geometry and strong dipole moment allow it to participate in crucial polar interactions and hydrogen bonds within an active site, contributing significantly to binding affinity and selectivity.

Bioisosteric Replacements: A Strategy for Optimization

Bioisosteric replacement is a powerful strategy in drug design aimed at modifying a lead compound to improve its pharmacological, pharmacokinetic, or toxicological profile without disrupting the essential interactions required for biological activity. This guide will explore two key bioisosteric replacements for the 5-cyano group on the 1H-indazole scaffold: the carboxamide and the 1,2,4-oxadiazole.

Comparative Analysis of Bioisosteres
Scaffold Bioisosteric Group Biological Target Key Findings Reference
1H-Indazole5-CarboxamideMonoamine Oxidase B (MAO-B)Highly potent and selective inhibition (IC50 = 0.386 nM for a derivative). The carboxamide linker is crucial for potent activity.[5]
1H-Indazole5-(1,2,4-Oxadiazole)Monoamine Oxidase B (MAO-B)The 1,2,4-oxadiazole, as a bioisostere for an amide linker, resulted in a potent and selective MAO-B inhibitor (IC50 = 52 nM for a derivative).[6][7]

Experimental Protocols

To facilitate the exploration of these bioisosteric replacements, detailed experimental protocols for the synthesis of the parent scaffold and a key bioisostere, as well as a standard biological assay, are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cyanation of a halogenated indazole precursor.

Workflow for the Synthesis of this compound

start 5-Bromo-1H-indazole reagents Zn(CN)2, Pd(PPh3)4, DMF start->reagents reaction Palladium-catalyzed Cyanation reagents->reaction product This compound reaction->product

Caption: Palladium-catalyzed synthesis of this compound.

Step-by-Step Protocol:

  • To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 eq).

  • Purge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture at 120 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 1H-Indazole-5-carboxamide

The 1H-indazole-5-carboxamide can be prepared from the corresponding carboxylic acid, which is obtained by hydrolysis of the nitrile.

Workflow for the Synthesis of 1H-Indazole-5-carboxamide

start This compound hydrolysis Acid or Base Hydrolysis start->hydrolysis acid 1H-Indazole-5-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, NH4Cl) acid->coupling product 1H-Indazole-5-carboxamide coupling->product cluster_prep Preparation cluster_assay Assay Execution Compound Dilution Compound Dilution Incubate Compound + Enzyme/DNA Incubate Compound + Enzyme/DNA Compound Dilution->Incubate Compound + Enzyme/DNA Enzyme/DNA Mix Enzyme/DNA Mix Enzyme/DNA Mix->Incubate Compound + Enzyme/DNA NAD+ Solution NAD+ Solution Initiate Reaction with NAD+ Initiate Reaction with NAD+ NAD+ Solution->Initiate Reaction with NAD+ Incubate Compound + Enzyme/DNA->Initiate Reaction with NAD+ Incubate Incubate Initiate Reaction with NAD+->Incubate Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate->Stop Reaction & Detect Signal

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1H-indazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug development, the lifecycle of a chemical intermediate like 1H-indazole-5-carbonitrile extends beyond its role in synthesis. Its proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this final stage of your research with the same precision and care as the discovery process itself.

Immediate Safety and Handling: The Foundation of Safe Disposal

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance, requiring specific handling protocols to mitigate risks.

Core Hazards of this compound:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can lead to serious damage if it comes into contact with the eyes.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

  • Harmful if Swallowed (H302): Ingestion can be harmful to health.

These hazards necessitate the stringent use of Personal Protective Equipment (PPE) at all times when handling this compound, including during the disposal process. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE as a primary control measure in its Laboratory Standard (29 CFR 1910.1450).[1][2]

Table 1: Quantitative Safety Data and Regulatory Thresholds

ParameterValue/GuidelineSource
GHS Hazard StatementsH315, H319, H335, H302
OSHA Laboratory Standard29 CFR 1910.1450[1][2]
EPA Hazardous Waste Regulations40 CFR Part 262[3][4]
Recommended Incineration Temp.850°C - 1200°C[5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins the moment the chemical is deemed waste and concludes with its final, compliant removal from your facility. This workflow is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.

DisposalWorkflow cluster_0 Step 1: Waste Characterization & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Professional Disposal A Is this compound a hazardous waste? B Yes, based on irritant properties. (40 CFR § 261.24) A->B  Hazard Assessment   C Segregate from incompatible wastes (e.g., strong oxidizers). B->C  Prevent Reactions   D Select a chemically compatible, leak-proof container (e.g., HDPE). E Affix 'Hazardous Waste' label. Include chemical name, CAS#, and hazards. D->E  Clear Identification   F Keep container closed except when adding waste. E->F  Minimize Exposure   G Store in a designated Satellite Accumulation Area (SAA). H Ensure secondary containment to capture potential leaks. G->H  Spill Prevention   I Contact licensed hazardous waste disposal service. J Provide SDS and waste profile information to the vendor. I->J  Ensure Proper Handling   K Schedule pickup and complete all required documentation. J->K  Maintain Compliance Record  

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol: Detailed Disposal Steps

1. Waste Characterization and Segregation:

  • Rationale: The U.S. Environmental Protection Agency (EPA) mandates that generators of waste are responsible for determining if their waste is hazardous.[6][7] this compound's irritant properties classify it as a hazardous waste. Segregation prevents dangerous reactions with incompatible chemicals.

  • Procedure:

    • Confirm that the waste is solely this compound or a mixture where it is a known hazardous component.

    • Consult your institution's Chemical Hygiene Plan (CHP) for specific segregation guidelines.[1][2][8][9]

    • Do not mix this waste with strong oxidizing agents, as this could create a reactive hazard.

2. Containment and Labeling:

  • Rationale: Proper containment is crucial to prevent leaks and spills.[10] Clear and accurate labeling is a cornerstone of OSHA's Hazard Communication Standard and EPA's generator requirements, ensuring that the risks are understood by all personnel.[7]

  • Procedure:

    • Select a container made of a chemically resistant material, such as high-density polyethylene (HDPE). Ensure the container is in good condition with a secure, leak-proof lid.

    • Affix a "Hazardous Waste" label to the container.

    • On the label, clearly write "this compound," its CAS number (74626-47-4), and indicate the associated hazards (Irritant).[11][12][13]

    • Keep the container closed at all times, except when adding waste, to prevent the release of dust or vapors.

3. Accumulation and Storage:

  • Rationale: EPA regulations for academic laboratories allow for the accumulation of hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.[3][4][14] This minimizes the transport of hazardous materials within the facility.

  • Procedure:

    • Store the labeled waste container in a designated SAA. This area should be under the control of laboratory personnel.

    • Utilize secondary containment, such as a larger, chemically resistant bin or tray, to contain any potential leaks from the primary container.

    • Maintain an accurate log of the waste being added to the container.

4. Professional Disposal:

  • Rationale: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[10][15] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations. For nitrogen-containing heterocyclic compounds, high-temperature incineration is a common and effective disposal method, as it ensures the complete destruction of the organic molecule.[16][17]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste vendor.

    • Provide the vendor with the SDS for this compound and a detailed description of the waste.

    • Schedule a pickup and ensure all necessary paperwork, such as the hazardous waste manifest, is completed accurately.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is small and you are trained to handle it, don the appropriate PPE (nitrile gloves, safety goggles, lab coat).[18][19][20][21]

    • Gently cover the spill with an absorbent material to prevent the generation of dust.

    • Carefully sweep the absorbed material into a designated hazardous waste container and label it as "Spill Debris" with the chemical name.

    • Decontaminate the area with a suitable cleaning agent.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS.[22][23]

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[24][25]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[24][25]

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[24][25]

By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, upholding the integrity of your research from discovery to disposal.

References

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  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.).
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Mastering the Safe Handling of 1H-Indazole-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate, and in-depth information on the safe handling of 1H-indazole-5-carbonitrile, a key building block in pharmaceutical and agrochemical research. By moving beyond mere procedural steps to explain the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of proactive risk management.

Understanding the Hazard: A Prerequisite for Safety

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound, while a valuable research compound, presents several health risks that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its structural analogs are classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

These classifications underscore the importance of preventing ingestion, skin contact, eye contact, and inhalation of this compound.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls such as fume hoods are the primary means of exposure control, PPE serves as the critical last line of defense. The selection and proper use of PPE are non-negotiable aspects of working with this compound.

Hand Protection: The Nuances of Nitrile

Nitrile gloves are the recommended hand protection when handling this compound due to their general resistance to a range of chemicals. However, not all nitrile gloves are created equal, and understanding their limitations is as important as wearing them.

Key Considerations for Glove Selection:

  • Material Thickness: Thicker gloves generally offer longer breakthrough times. For handling this compound, a glove thickness of at least 5 mil is recommended for incidental splash protection.

  • Glove Integrity: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, as well as for punctures or tears before and during use.

Operational Protocol for Glove Usage:

  • Selection: Choose nitrile gloves of an appropriate thickness and size to ensure dexterity and a proper fit.

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • During Use: Be mindful of potential contamination. Avoid touching surfaces such as doorknobs, keyboards, and personal items with gloved hands.

  • Doffing: Remove gloves using a technique that prevents the contaminated exterior from coming into contact with your skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[4]

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: These provide a minimum level of protection against splashes.

  • Chemical Splash Goggles: These offer a higher level of protection by forming a seal around the eyes and are essential when there is a greater risk of splashing.

  • Face Shield: A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes or when handling larger quantities of the material.

Respiratory Protection: An Essential Safeguard

Handling this compound as a solid powder can generate dust, which may cause respiratory irritation.[1]

  • Engineering Controls: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Respirator Use: In situations where a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or better) is recommended.[5][6] For operations with a higher potential for exposure, a full-facepiece respirator may be necessary to provide both respiratory and eye protection.[6]

Protective Clothing: Minimizing Skin Exposure

A standard laboratory coat should be worn at all times when handling this compound to protect against incidental skin contact. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_operation Operational Protocol cluster_post_operation Post-Operation start Start: Handling this compound assess_hazard Assess Hazards: - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant start->assess_hazard hand_protection Hand Protection: Select Nitrile Gloves (≥5 mil) assess_hazard->hand_protection eye_protection Eye/Face Protection: Safety Glasses (min.) Goggles/Face Shield (splash risk) assess_hazard->eye_protection resp_protection Respiratory Protection: Work in Fume Hood assess_hazard->resp_protection clothing Protective Clothing: Lab Coat (min.) Chem-resistant Apron (optional) assess_hazard->clothing don_ppe Don PPE Correctly hand_protection->don_ppe eye_protection->don_ppe check_ventilation Is Ventilation Adequate? resp_protection->check_ventilation clothing->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe check_ventilation->handle_chemical Yes use_respirator Use NIOSH-approved Respirator (N95 or higher) check_ventilation->use_respirator No use_respirator->handle_chemical dispose_waste Dispose of Contaminated PPE and Chemical Waste in Designated Containers doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: PPE Selection and Use Workflow for this compound.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is critical to minimizing harm.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill and Disposal Plan: Containing and Managing Waste

Proper management of spills and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility.

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for clean-up should be disposed of as hazardous waste.

Disposal of this compound and Contaminated Materials

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste.[4][9]

Disposal Protocol:

  • Segregation: Collect all this compound waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[7]

By adhering to these comprehensive safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.

References

  • Angene Chemical. (2026, January 8). Safety Data Sheet: 1H-Indazole-5-carbaldehyde. Retrieved from [Link]

  • Capot Chemical. (2026, January 7). Material Safety Data Sheet: 1H-Indazole-7-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

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  • Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

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  • U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.